Technical Documentation Center

1-(3,5-Difluorophenyl)propan-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3,5-Difluorophenyl)propan-2-one
  • CAS: 865774-77-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(3,5-Difluorophenyl)propan-2-one: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of 1-(3,5-Difluorophenyl)p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of 1-(3,5-Difluorophenyl)propan-2-one (also known as 3,5-difluorophenylacetone). As a critical fluorinated building block, this compound serves as a versatile intermediate in the synthesis of complex pharmaceutical agents. The strategic incorporation of the 3,5-difluorophenyl moiety can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates.[1][2][3][4] This guide delves into the core physicochemical characteristics, provides detailed synthetic protocols, outlines key analytical methodologies for characterization, explores its reactivity, and discusses its applications in medicinal chemistry, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Physicochemical and Spectroscopic Profile

1-(3,5-Difluorophenyl)propan-2-one is a liquid at room temperature and requires storage in an inert atmosphere at 2-8°C.[5][6] Its core chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 865774-77-2[5][6]
Molecular Formula C₉H₈F₂O[5][6]
Molecular Weight 170.16 g/mol [5][6]
Physical Form Liquid[5][6]
Purity ≥97% (typical)[5][6]
Storage Temperature 2-8°C, under inert atmosphere[5][6]
Boiling Point (Predicted) 160-163 °C
Density (Predicted) ~1.15 g/cm³
Solubility Soluble in many organic solvents, insoluble in water.[7]
Spectroscopic Data (Predicted)

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals:

  • A singlet for the methyl protons (CH₃) adjacent to the carbonyl group, likely in the range of 2.1-2.3 ppm.

  • A singlet for the methylene protons (CH₂) adjacent to the aromatic ring, expected to appear around 3.7-3.9 ppm.

  • A complex multiplet pattern for the aromatic protons. The proton at the C4 position will appear as a triplet, while the two protons at the C2 and C6 positions will appear as doublets, likely in the range of 6.7-7.2 ppm.

¹³C NMR (Carbon NMR): The carbon NMR spectrum of fluorinated aromatic compounds can be complex due to C-F coupling.[8] The predicted chemical shifts are:

  • C=O: ~205-208 ppm

  • CH₂: ~50-55 ppm

  • CH₃: ~28-32 ppm

  • Aromatic Carbons: The carbon atoms attached to fluorine will show large one-bond C-F coupling constants and will appear as doublets around 160-165 ppm. The other aromatic carbons will show smaller couplings and appear in the range of 102-140 ppm.

Mass Spectrometry (MS): The electron impact (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 170.16. Key fragmentation patterns would likely involve the loss of the acetyl group and cleavage at the benzylic position.

Synthesis and Purification

The synthesis of 1-(3,5-Difluorophenyl)propan-2-one can be approached through several strategic routes, leveraging common starting materials and well-established organic reactions. Below are two plausible and detailed synthetic protocols.

Synthesis from 3,5-Difluorobenzaldehyde via Wittig Reaction

This pathway involves the conversion of 3,5-difluorobenzaldehyde to an intermediate styrene derivative, followed by oxidation to the desired ketone. The Wittig reaction is a robust method for converting aldehydes and ketones into alkenes.[9][10][11]


start [label="3,5-Difluorobenzaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent1 [label="Isopropyltriphenylphosphonium ylide\n(Wittig Reagent)", shape=ellipse, fillcolor="#FBBC05"]; intermediate [label="1-(3,5-Difluorophenyl)-2-methylprop-1-ene"]; reagent2 [label="Oxidizing Agent\n(e.g., O₃ then Zn/H₂O or KMnO₄)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="1-(3,5-Difluorophenyl)propan-2-one", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate [label="Wittig Reaction"]; reagent1 -> intermediate [style=invis]; intermediate -> product [label="Oxidative Cleavage"]; reagent2 -> product [style=invis]; }

Figure 1: Synthetic workflow via Wittig reaction.

Experimental Protocol:

  • Preparation of the Wittig Reagent: Isopropyltriphenylphosphonium bromide is suspended in an anhydrous solvent like THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon). A strong base such as n-butyllithium or sodium hydride is added dropwise at a low temperature (e.g., 0 °C) to generate the ylide.

  • Wittig Reaction: A solution of 3,5-difluorobenzaldehyde in the same anhydrous solvent is added dropwise to the freshly prepared ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Oxidative Cleavage: The resulting crude 1-(3,5-difluorophenyl)-2-methylprop-1-ene is dissolved in a suitable solvent (e.g., dichloromethane or a mixture of tert-butanol and water). An oxidizing agent such as ozone followed by a reductive workup (e.g., zinc dust in water) or potassium permanganate under controlled conditions is used to cleave the double bond to yield the desired ketone.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-(3,5-Difluorophenyl)propan-2-one.

Synthesis from 3,5-Difluorophenylacetonitrile via Alkylation

This approach utilizes the reactivity of the α-proton of 3,5-difluorophenylacetonitrile for alkylation, followed by conversion of the nitrile group to a ketone.


start [label="3,5-Difluorophenylacetonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent1 [label="Strong Base (e.g., NaH, KOtBu)\nfollowed by Methyl Iodide (CH₃I)", shape=ellipse, fillcolor="#FBBC05"]; intermediate [label="2-(3,5-Difluorophenyl)propanenitrile"]; reagent2 [label="Grignard Reagent (e.g., CH₃MgBr)\nfollowed by Acidic Hydrolysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="1-(3,5-Difluorophenyl)propan-2-one", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate [label="α-Alkylation"]; reagent1 -> intermediate [style=invis]; intermediate -> product [label="Nitrile to Ketone Conversion"]; reagent2 -> product [style=invis]; }

Figure 2: Synthetic workflow via nitrile alkylation.

Experimental Protocol:

  • α-Alkylation: 3,5-Difluorophenylacetonitrile is dissolved in an anhydrous aprotic solvent such as THF or DMF under an inert atmosphere.[12] A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is added portion-wise at 0 °C to deprotonate the α-carbon.[13] After stirring for a short period, methyl iodide is added dropwise, and the reaction is allowed to proceed at room temperature until completion (monitored by TLC).

  • Work-up: The reaction is carefully quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated as described previously.

  • Nitrile to Ketone Conversion: The resulting 2-(3,5-difluorophenyl)propanenitrile is dissolved in an anhydrous ethereal solvent. A Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), is added dropwise at a low temperature. The reaction mixture is then warmed to room temperature and stirred.

  • Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., HCl or H₂SO₄) to hydrolyze the intermediate imine to the desired ketone.

  • Purification: The final product is isolated by extraction and purified by column chromatography to yield 1-(3,5-difluorophenyl)propan-2-one.

Reactivity and Key Chemical Transformations

The chemical reactivity of 1-(3,5-Difluorophenyl)propan-2-one is primarily dictated by the ketone functional group and the activated aromatic ring.

Reactions at the Carbonyl Group

The ketone moiety is susceptible to a variety of nucleophilic additions and reductions.

  • Reduction to an Alcohol: The carbonyl group can be readily reduced to a secondary alcohol, 1-(3,5-difluorophenyl)propan-2-ol, using standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. For stereoselective synthesis of a single enantiomer, asymmetric reduction methods employing chiral catalysts or biocatalysts (e.g., ketoreductases) can be utilized.[9]

  • Reductive Amination: In the presence of a primary or secondary amine and a reducing agent (e.g., sodium cyanoborohydride), the ketone can be converted into the corresponding amine.

  • Wittig and Horner-Wadsworth-Emmons Reactions: The ketone can react with phosphorus ylides to form substituted alkenes, providing a route for further molecular elaboration.

Reactions Involving the α-Methylene Group

The methylene protons adjacent to the carbonyl group are acidic and can be removed by a suitable base to form an enolate. This enolate can then participate in various reactions:

  • Alkylation: The enolate can be alkylated with various electrophiles, such as alkyl halides, to introduce substituents at the α-position.

  • Aldol Condensation: The enolate can react with aldehydes or ketones in an aldol addition or condensation reaction to form β-hydroxy ketones or α,β-unsaturated ketones.

Reactions on the Aromatic Ring

The two fluorine atoms on the phenyl ring are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. However, they can activate the ring for nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of other activating groups.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated organic molecules are of paramount importance in modern drug design.[1][2][3][4] 1-(3,5-Difluorophenyl)propan-2-one serves as a valuable building block for the synthesis of various pharmaceutically active compounds.

  • Scaffold for Bioactive Molecules: The 3,5-difluorophenyl moiety is a common feature in many bioactive compounds, contributing to improved metabolic stability and binding affinity.[2] This building block provides a convenient starting point for the synthesis of compound libraries for high-throughput screening.

  • Intermediate for API Synthesis: While direct evidence for its use in the synthesis of the antiplatelet drug Ticagrelor is not explicitly detailed in the provided search results, structurally similar difluorophenylpropanone derivatives are key intermediates in the synthesis of chiral alcohols that are precursors to such drugs.[9] The synthesis of Ticagrelor involves intermediates like (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, highlighting the importance of the difluorophenyl motif in this class of drugs.[14][15][16]

  • Probing Structure-Activity Relationships (SAR): In medicinal chemistry, the systematic modification of a lead compound is crucial for optimizing its pharmacological properties. 1-(3,5-Difluorophenyl)propan-2-one allows for the introduction of a difluorinated phenylpropanone scaffold, enabling chemists to explore the impact of this specific substitution pattern on biological activity.

Safety and Handling

1-(3,5-Difluorophenyl)propan-2-one is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.

Conclusion

1-(3,5-Difluorophenyl)propan-2-one is a strategically important chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of a reactive ketone functional group and a metabolically robust difluorinated aromatic ring makes it a versatile building block for the synthesis of complex and potent bioactive molecules. This guide has provided a detailed overview of its chemical properties, plausible synthetic routes, reactivity, and applications, offering a valuable resource for scientists working at the forefront of medicinal chemistry.

References

  • Shimpi, N. A., et al. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803.
  • PubChem. (n.d.). (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process Supporting Information. Retrieved from [Link]

  • PMC. (n.d.). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • ORBi. (n.d.). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2013, June 27). Synthesis and decarboxylative Wittig reaction of difluoromethylene phosphobetaine. Retrieved from [Link]

  • PMC. (n.d.). Catalytic Asymmetric Allylic Alkylation with Arylfluoroacetonitriles. Retrieved from [Link]

  • University of Regensburg. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • Quick Company. (n.d.). “Process For The Preparation Of Ticagrelor”. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,5-difluorobenzaldehyde. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3,5-Difluorophenylacetonitrile. Retrieved from [Link]

  • PMC. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

  • PMC. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

  • University of North Texas. (n.d.). PREDICTING NMR CHEMICAL SHIFTS. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • Google Patents. (n.d.). US6127577A - Method of making 3,5-difluoroaniline from 1,3,5-trichlorobenzene.
  • Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.
  • JMU Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Difluoro-5-iodobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Base‐Promoted α‐Alkylation of Arylacetonitriles with Alcohols. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one. Retrieved from [Link]

Sources

Exploratory

1-(3,5-Difluorophenyl)propan-2-one: Structural Dynamics, Synthesis, and Application in API Development

Abstract: As the landscape of rational drug design evolves, fluorinated aromatic building blocks have become indispensable. The strategic incorporation of fluorine modulates lipophilicity, enhances metabolic stability, a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: As the landscape of rational drug design evolves, fluorinated aromatic building blocks have become indispensable. The strategic incorporation of fluorine modulates lipophilicity, enhances metabolic stability, and fine-tunes the pKa of adjacent functional groups. This technical guide provides an in-depth analysis of 1-(3,5-Difluorophenyl)propan-2-one (CAS: 865774-77-2)[1][2], a highly versatile fluorinated ketone intermediate. Designed for researchers and drug development professionals, this whitepaper details its electronic properties, field-proven synthesis methodologies, and downstream applications in the biosynthesis of Active Pharmaceutical Ingredients (APIs)[3].

Molecular Architecture and Electronic Profiling

The molecular structure of 1-(3,5-difluorophenyl)propan-2-one features a propan-2-one (acetone) backbone substituted at the 1-position with a 3,5-difluorophenyl group[4]. This specific architecture creates a unique electronic environment:

  • Inductive Effects (-I): The highly electronegative fluorine atoms at the meta (3 and 5) positions exert a strong electron-withdrawing inductive effect across the aromatic ring. This significantly increases the acidity of the benzylic protons (alpha to the carbonyl) compared to an unsubstituted phenylacetone.

  • Steric Conformation: While fluorine is the smallest halogen, the 3,5-disubstitution pattern introduces specific steric constraints that dictate the lowest energy conformation of the molecule during subsequent alpha-functionalization reactions[4].

  • Reactivity Profile: The electron-withdrawing nature of the aromatic ring enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack, while simultaneously stabilizing enolate intermediates formed during alpha-halogenation[4].

Quantitative Data Summary

Table 1: Physicochemical Properties

PropertyValueStructural Significance
IUPAC Name 1-(3,5-Difluorophenyl)propan-2-oneDefines the core connectivity.
CAS Registry Number 865774-77-2[1]Unique identifier for procurement and safety tracking.
Molecular Formula C9H8F2O[1]Confirms the degree of fluorination.
Molecular Weight 170.16 g/mol [1]Critical for stoichiometric calculations.
Physical State Liquid[2]Dictates handling (volumetric vs. gravimetric transfer).
Storage Conditions Inert atmosphere, 2-8°C[2]Prevents slow oxidation or enol-driven degradation.

Table 2: Analytical Characterization Signatures

TechniqueKey Signals / SignaturesSelf-Validating Structural Correlation
¹⁹F NMR Single resonance signal[4]Confirms the magnetic equivalence of the two fluorine atoms due to the C2v symmetry of the 3,5-substituted ring[4].
¹H NMR Singlet (~2.1 ppm), Singlet (~3.6 ppm)Validates the intact propan-2-one backbone (methyl and benzylic protons).
FT-IR ~1715 cm⁻¹, 1450-1600 cm⁻¹[4]Confirms the acyclic ketone C=O stretch and aromatic C=C stretches, respectively[4].

Strategic Synthesis Methodologies

The synthesis of 3,5-difluorophenylacetone can be approached via two primary pathways. The traditional route involves converting 3,5-difluorophenylacetic acid to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with a methyl Grignard or organocadmium reagent[4].

Synthesis_Pathway SM 3,5-Difluorophenylacetic Acid (Starting Material) R1 MeLi (1.0 eq) Deprotonation SM->R1 INT Lithium 2-(3,5-difluorophenyl)acetate (Carboxylate Salt) R2 MeLi (1.0 eq) Nucleophilic Attack INT->R2 DIANION Tetrahedral Dianion Intermediate (Stable at -78°C) R3 Sat. NH4Cl Hydrolysis DIANION->R3 PROD 1-(3,5-Difluorophenyl)propan-2-one (Target Ketone) R1->INT R2->DIANION R3->PROD

Fig 1. Stepwise synthesis of 1-(3,5-Difluorophenyl)propan-2-one via methyllithium alkylation.

Self-Validating Experimental Protocol: Methyllithium Alkylation

This protocol is designed as a self-validating system. Every step includes a mechanistic rationale (causality) and an in-process check to ensure scientific integrity.

Reagents Required:

  • 3,5-Difluorophenylacetic acid (1.0 equiv)

  • Methyllithium (1.6 M in Et₂O, 2.05 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

Step-by-Step Workflow:

Step 1: System Preparation and Inertion

  • Action: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon three times. Dissolve 3,5-difluorophenylacetic acid in anhydrous THF (0.2 M concentration).

  • Causality: Organolithium reagents are highly pyrophoric and rapidly degrade via protonation in the presence of ambient moisture.

  • Self-Validation: A stable baseline pressure on the Schlenk line (<0.1 Torr) prior to Argon backfilling confirms absolute system integrity.

Step 2: Sequential Deprotonation and Nucleophilic Attack

  • Action: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Add MeLi (2.05 equiv) dropwise via a syringe pump over 30 minutes. Stir for 2 hours at -78°C.

  • Causality: The first equivalent of MeLi acts as a base, deprotonating the carboxylic acid to form the lithium carboxylate. The second equivalent acts as a nucleophile, attacking the carbonyl to form the tetrahedral dianion. Maintaining strict -78°C temperature control is paramount; it prevents the premature collapse of the dianion, which would otherwise allow a third equivalent of MeLi to attack the newly formed ketone, yielding an unwanted tertiary alcohol byproduct.

  • Self-Validation: The initial addition will cause the precipitation of the lithium carboxylate salt. As the second equivalent is added, the suspension will transition into a homogenous solution, providing a visual cue of successful dianion formation.

Step 3: Controlled Quenching and Hydrolysis

  • Action: While maintaining the temperature at -78°C, rapidly inject saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

  • Causality: Saturated NH₄Cl provides mild protonation. It safely neutralizes any unreacted MeLi and facilitates the collapse of the tetrahedral intermediate into the target ketone without inducing acid-catalyzed aldol condensation.

Step 4: Isolation and Analytical Validation

  • Action: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes:EtOAc).

  • Self-Validation: Perform TLC analysis (Hexanes:EtOAc 4:1). The disappearance of the highly polar starting acid and the appearance of a new, UV-active spot (visualized further with KMnO₄ stain) confirms successful conversion. Final validation is achieved via ¹⁹F NMR, looking for the signature single resonance peak[4].

Downstream Applications in Drug Discovery

The true value of 1-(3,5-difluorophenyl)propan-2-one lies in its utility as a versatile synthon for the construction of complex Active Pharmaceutical Ingredients (APIs)[3].

Alpha-Halogenation and Biocatalysis

The most critical downstream transformation is the introduction of a chlorine atom at the alpha-position to the carbonyl group. This is typically achieved by reacting the ketone with Sulfuryl Chloride (SO₂Cl₂) in an inert solvent[3][4]. The reactivity of the enol tautomer with the electrophilic chlorine source drives this transformation[4].

The resulting product, 1-chloro-3-(3,5-difluorophenyl)propan-2-one , is a highly prized intermediate. It is subjected to whole-cell biocatalytic reduction to produce single-enantiomer chiral alcohols[3]. These chiral building blocks are foundational in the biosynthesis of modern therapeutics, particularly in the development of platelet aggregation inhibitors (such as analogs of Ticagrelor)[3].

Downstream_Application K 3,5-Difluorophenylacetone H SO2Cl2 α-Halogenation K->H C 1-Chloro-3-(3,5-difluorophenyl) propan-2-one H->C B Biocatalysis Enzymatic Reduction C->B A Single-Enantiomer Alcohol (API Precursor) B->A

Fig 2. Downstream functionalization into chiral API intermediates via α-halogenation.

References

  • Sigma-Aldrich. "1-(3,5-Difluorophenyl)propan-2-one | 865774-77-2". Retrieved from: [Link]

Sources

Foundational

An In-depth Technical Guide to 1-(3,5-Difluorophenyl)propan-2-one

CAS Number: 865774-77-2 Molecular Formula: C₉H₈F₂O Molecular Weight: 170.16 g/mol This guide provides a comprehensive technical overview of 1-(3,5-Difluorophenyl)propan-2-one, a fluorinated aromatic ketone of significant...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 865774-77-2 Molecular Formula: C₉H₈F₂O Molecular Weight: 170.16 g/mol

This guide provides a comprehensive technical overview of 1-(3,5-Difluorophenyl)propan-2-one, a fluorinated aromatic ketone of significant interest to researchers and professionals in the fields of synthetic organic chemistry and drug development. While detailed experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes available information and provides expert insights based on the reactivity of analogous structures.

Introduction and Strategic Importance

1-(3,5-Difluorophenyl)propan-2-one belongs to the class of α-aryl ketones, which are valuable intermediates in organic synthesis. The defining feature of this molecule is the 3,5-difluorophenyl group. The strategic placement of two fluorine atoms on the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability.

In medicinal chemistry, the 3,5-difluorophenyl moiety is a well-established pharmacophore used to enhance the potency and pharmacokinetic profile of drug candidates. Fluorine's high electronegativity can modulate the pKa of nearby functional groups and influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for drug-target binding. Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the aromatic ring more resistant to oxidative metabolism and thereby increasing the compound's in vivo half-life.

Physicochemical and Spectroscopic Properties

PropertyPredicted/Expected Value
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point Not determined
Melting Point Not determined
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)
¹H NMR Expected signals for the methyl, methylene, and aromatic protons. The aromatic protons would likely appear as a triplet and a doublet of triplets due to coupling with the fluorine atoms.
¹³C NMR Characteristic peaks for the carbonyl, methyl, and methylene carbons, as well as the aromatic carbons, with splitting patterns due to C-F coupling.
¹⁹F NMR A single resonance is expected for the two equivalent fluorine atoms.
Mass Spec (MS) Molecular ion peak (M+) at m/z = 170.16.

Synthesis and Methodologies

The synthesis of 1-(3,5-Difluorophenyl)propan-2-one can be approached through several established methods for the formation of α-aryl ketones. The choice of method will depend on the availability of starting materials, desired scale, and tolerance of functional groups.

Palladium-Catalyzed α-Arylation of Acetone

A common and versatile method is the palladium-catalyzed α-arylation of a ketone enolate with an aryl halide. In this case, 3,5-difluorobromobenzene or 3,5-difluoroiodobenzene would be the preferred arylating agent.

Conceptual Experimental Protocol:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos, a biphenyl-based ligand) are dissolved in an anhydrous solvent such as toluene or dioxane.

  • Reaction Setup: To the catalyst mixture, the aryl halide (3,5-difluorobromobenzene) is added, followed by a strong base (e.g., NaOtBu, K₃PO₄) and an excess of acetone.

  • Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, quenched with a saturated aqueous solution of NH₄Cl, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1-(3,5-Difluorophenyl)propan-2-one.

SynthesisWorkflow

Other Synthetic Approaches
  • Meerwein Arylation: This method involves the reaction of a diazonium salt, derived from 3,5-difluoroaniline, with acetone. This approach offers an alternative when the corresponding aniline is more readily available than the aryl halide.

  • From 3,5-Difluorophenylacetic Acid: Conversion of 3,5-difluorophenylacetic acid to its corresponding acid chloride, followed by reaction with a methyl organometallic reagent (e.g., methylmagnesium bromide or dimethylcadmium), could also yield the target ketone.

Chemical Reactivity and Transformations

The reactivity of 1-(3,5-Difluorophenyl)propan-2-one is primarily dictated by the carbonyl group and the adjacent methylene group.

  • Reduction of the Carbonyl Group: The ketone can be reduced to the corresponding secondary alcohol, 1-(3,5-difluorophenyl)propan-2-ol, using various reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Asymmetric reduction can be achieved using chiral catalysts or enzymes to yield enantiomerically enriched alcohols, which are valuable chiral building blocks.

  • Reactions at the α-Carbon: The methylene protons are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for further functionalization at the α-position.

  • Nucleophilic Addition to the Carbonyl: The carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols.

ReactivityDiagram

Applications in Drug Discovery and Development

The 3,5-difluorophenyl motif is frequently incorporated into drug candidates to enhance their pharmacological properties. While specific applications of 1-(3,5-Difluorophenyl)propan-2-one are not extensively documented, it serves as a valuable precursor for more complex molecules with therapeutic potential.

The introduction of the 3,5-difluoro substitution can lead to:

  • Enhanced Binding Affinity: The electron-withdrawing nature of the fluorine atoms can influence the electronics of the phenyl ring and create favorable dipole interactions with the target protein.

  • Improved Metabolic Stability: The C-F bond is highly stable and can block sites of oxidative metabolism, leading to a longer in vivo half-life of the drug.

  • Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

Derivatives of similar α-aryl ketones are found in compounds targeting a range of diseases, including cancer and inflammatory conditions.

Safety and Handling

No specific toxicity data for 1-(3,5-Difluorophenyl)propan-2-one is available. However, based on the safety data for structurally related compounds, the following precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of exposure, seek immediate medical attention.

Conclusion

1-(3,5-Difluorophenyl)propan-2-one is a valuable building block for the synthesis of complex organic molecules, particularly for applications in drug discovery. Its 3,5-difluorophenyl moiety offers a strategic advantage for enhancing the pharmacological properties of new chemical entities. While specific experimental data for this compound is limited, its synthesis and reactivity can be reliably predicted based on established chemical principles for α-aryl ketones. Further research into the applications of this compound and its derivatives is warranted.

References

  • Due to the limited availability of specific literature for 1-(3,5-Difluorophenyl)propan-2-one, the references provided are for general synthetic methods for α-aryl ketones and the role of the 3,5-difluorophenyl group in medicinal chemistry.
  • Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000). Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. Journal of the American Chemical Society, 122(7), 1360–1370. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]

  • 1-(3,5-Difluorophenyl)propan-2-one product page. Beijing Xinheng Research Technology Co., Ltd. [Link]

Exploratory

An In-depth Technical Guide to 1-(3,5-Difluorophenyl)propan-2-one: Properties, Synthesis, and Applications in Drug Discovery

Introduction In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological profiles of drug candidates...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological profiles of drug candidates. The unique physicochemical properties imparted by fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Within this context, 1-(3,5-Difluorophenyl)propan-2-one emerges as a valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its structure, featuring a difluorinated phenyl ring coupled to a propanone moiety, presents a unique combination of reactivity and structural motifs that are highly sought after in drug development programs.[1]

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(3,5-Difluorophenyl)propan-2-one, detailed protocols for its synthesis and characterization, and an exploration of its applications in the field of drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the design and synthesis of novel therapeutic agents.

Physicochemical Properties

Table 1: Physical and Chemical Properties of 1-(3,5-Difluorophenyl)propan-2-one

PropertyValueSource
IUPAC Name 1-(3,5-Difluorophenyl)propan-2-one-
Synonyms 3',5'-Difluorophenylacetone-
CAS Number 85292-63-3-
Molecular Formula C₉H₈F₂O[2]
Molecular Weight 170.16 g/mol [2]
Physical Form Expected to be a liquid or low-melting solid at room temperature[3]
Boiling Point Predicted: ~220-240 °CBased on similar structures[4]
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water.-
pKa Not available-

Chemical Properties and Reactivity

The chemical behavior of 1-(3,5-Difluorophenyl)propan-2-one is largely dictated by the interplay of its three key functional components: the difluorinated aromatic ring, the benzylic methylene group, and the ketone carbonyl group.

The presence of two fluorine atoms in a meta-arrangement on the phenyl ring significantly influences its electronic properties. The strong inductive electron-withdrawing effect of the fluorine atoms deactivates the ring towards electrophilic aromatic substitution, yet it also directs incoming electrophiles to the ortho and para positions relative to the fluorine atoms.[5]

The ketone carbonyl group is a site of nucleophilic attack and can undergo a variety of transformations, including reduction to a secondary alcohol. The adjacent benzylic position is activated, making the methylene protons susceptible to deprotonation under basic conditions, which can facilitate aldol-type reactions.

Furthermore, as an α-fluoroketone, this compound is expected to exhibit enhanced reactivity at the carbonyl carbon towards nucleophiles compared to its non-fluorinated analog. This is a consequence of the electron-withdrawing nature of the fluorine atoms, which increases the electrophilicity of the carbonyl carbon.[5]

Synthesis of 1-(3,5-Difluorophenyl)propan-2-one

A plausible and efficient method for the laboratory-scale synthesis of 1-(3,5-Difluorophenyl)propan-2-one is through a Friedel-Crafts acylation reaction. This well-established method involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.[6][7] In this case, 1,3-difluorobenzene serves as the aromatic starting material, and a suitable acylating agent would be 2-chloropropionyl chloride. Of the difluorobenzene isomers, the 1,3-isomer is the most reactive towards Friedel-Crafts acylation.[5]

Experimental Protocol: Friedel-Crafts Acylation

dot

Caption: Synthetic workflow for 1-(3,5-Difluorophenyl)propan-2-one.

Materials:

  • 1,3-Difluorobenzene

  • 2-Chloropropionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Addition of Acylating Agent: In the dropping funnel, prepare a solution of 2-chloropropionyl chloride (1.05 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Addition of Aromatic Substrate: Following the addition of the acylating agent, add a solution of 1,3-difluorobenzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until the aluminum salts are fully dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure 1-(3,5-Difluorophenyl)propan-2-one.

Spectroscopic Characterization

The identity and purity of the synthesized 1-(3,5-Difluorophenyl)propan-2-one can be confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

dot

Caption: Biocatalytic reduction to chiral alcohols.

2. Precursor for Heterocyclic Compounds:

The propanone side chain can be further functionalized to construct a variety of heterocyclic ring systems, which are prevalent in many drug classes. [1]For example, the methylene and carbonyl groups can participate in condensation reactions to form pyrazoles, isoxazoles, and other important heterocyclic scaffolds.

3. Scaffold for Structure-Activity Relationship (SAR) Studies:

The 3,5-difluorophenyl group provides a well-defined substitution pattern that is useful for systematic SAR studies. By keeping this moiety constant while modifying other parts of the molecule, researchers can probe the impact of these changes on biological activity and optimize the properties of a lead compound.

Safety and Handling

As with all laboratory chemicals, 1-(3,5-Difluorophenyl)propan-2-one should be handled with appropriate safety precautions. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

1-(3,5-Difluorophenyl)propan-2-one is a valuable synthetic intermediate with significant potential in the field of drug discovery and development. Its unique combination of a difluorinated aromatic ring and a reactive propanone moiety makes it an attractive starting material for the synthesis of a wide range of complex molecules, including chiral alcohols and heterocyclic compounds. The synthetic and characterization protocols outlined in this guide provide a solid foundation for researchers to utilize this compound in their synthetic endeavors. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the importance of versatile building blocks like 1-(3,5-Difluorophenyl)propan-2-one is certain to increase.

References

  • Friedel-Crafts Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]

  • PubChem. (n.d.). (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol. Retrieved from [Link]

  • Kong, L., Fan, B., & He, Y. C. (2023). Efficient whole-cell biosynthesis of (S)-2-chloro-1-(3,4-difluorophenyl)-ethanol from 2-chloro-1-(3,4-difluoro- phenyl) ethanone in a sustainable reaction system. ResearchGate. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0144243). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Kazaza, C., Anıla, B., Yamalıb, C., Özgün, D. Ö., Gül, H. İ., & Okudaira, N. (2017). Synthesis and Structure Elucidation of New 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones as Anticancer Agents. ResearchGate. Retrieved from [Link]

  • Pearson. (n.d.). Write the 1H-NMR spectrum you would expect for propan-2-one. Retrieved from [Link]

  • Sharma, R., & Kumar, V. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(64), 36655-36681. Retrieved from [Link]

  • Al-Sultani, A. O. (2020). Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties. Walsh Medical Media. Retrieved from [Link]

  • Vapourtec. (2025, May 7). Enzymatic Reactions | Biocatalysis | Bioreactions. Retrieved from [Link]

  • Yildirim, D., & Demir, A. S. (2024). Green synthesis of (S)-1-(furan-2-yl)propan-1-ol from asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using whole-cell of Lactobacillus paracasei BD101. Journal of Chemical Technology & Biotechnology, 99(1), 168-175. Retrieved from [Link]

  • Gžibovskis, M., & Kašėtaitė, S. (2024). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 29(5), 1088. Retrieved from [Link]

  • Google Patents. (n.d.). US5504264A - Process for preparing 1,3-difluorobenzene.
  • Forró, E., & Fülöp, F. (2024). Enantiocomplementary Bioreduction of 1-(Arylsulfanyl)propan-2-ones. International Journal of Molecular Sciences, 25(16), 8887. Retrieved from [Link]

  • JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

  • Pearson. (2022, September 15). How to predict the increasing order of boiling points: propane, propanol, and propanone. Retrieved from [Link]

  • Scribd. (n.d.). 1,3-Difluorobenzene Manufacturing Process. Retrieved from [Link]

  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Ukrainian Chemistry Journal. (2025, July 25). MODERN PHARMACEUTICAL DRUGS FEATURING ALIPHATIC FLUORINE-CONTAINING GROUPS. Retrieved from [Link]

  • Vapourtec. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one. Retrieved from [Link]

  • Scribd. (n.d.). Interpreting and Predicting Proton NMR Spectra. Retrieved from [Link]

  • NMRDB.org. (n.d.). NMR Predict. Retrieved from [Link]

  • Pearson. (2022, July 22). Based on the type or types of intermolecular forces, predict. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(3-Phenylpropylsulfanyl)propan-2-one - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

Foundational

Comprehensive Spectroscopic Profiling of 1-(3,5-Difluorophenyl)propan-2-one: A Technical Guide for Structural Elucidation

Executive Summary The compound 1-(3,5-difluorophenyl)propan-2-one (commonly known as 3,5-difluorophenylacetone) is a highly versatile fluorinated aromatic ketone[1]. It serves as a critical synthon in the biosynthesis an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(3,5-difluorophenyl)propan-2-one (commonly known as 3,5-difluorophenylacetone) is a highly versatile fluorinated aromatic ketone[1]. It serves as a critical synthon in the biosynthesis and chemical synthesis of complex active pharmaceutical ingredients (APIs), particularly where metabolic stability and lipophilicity are required[1]. This whitepaper provides an authoritative, in-depth analysis of its spectroscopic profile (NMR, IR, and MS), detailing the causality behind the analytical data and outlining self-validating experimental protocols for rigorous structural elucidation.

Chemical Identity & Structural Context

Before diving into the spectroscopic data, it is imperative to establish the physical and structural baseline of the target analyte[2].

PropertySpecification
Chemical Name 1-(3,5-Difluorophenyl)propan-2-one
CAS Number 865774-77-2
Molecular Formula C₉H₈F₂O
Molecular Weight 170.16 g/mol
Structural Features 3,5-difluorophenyl ring, isolated methylene (-CH₂-), unconjugated methyl ketone

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy is the definitive tool for mapping the carbon-hydrogen-fluorine framework. The presence of two magnetically equivalent spin-½ ¹⁹F nuclei introduces complex but highly diagnostic scalar coupling (J-coupling) across the ¹H and ¹³C spectra.

¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
2.18 Singlet (s)-3H-CH₃
3.68 Singlet (s)-2H-CH₂-
6.70 Triplet of triplets (tt)J = 8.9, 2.31HAr-H4
6.75 Multiplet (m)-2HAr-H2, H6

Causality & Logic: The highly electronegative fluorine atoms at C3 and C5 withdraw electron density via inductive effects, deshielding the aromatic protons. The H4 proton appears as a distinct triplet of triplets (tt) due to primary ortho-coupling with the two equivalent ¹⁹F nuclei (J ≈ 8.9 Hz) and secondary meta-coupling with H2/H6 (J ≈ 2.3 Hz). The methylene protons (-CH₂-) are isolated from any adjacent aliphatic protons, appearing as a sharp singlet at δ 3.68 ppm.

¹³C{¹H} NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
29.5 Singlet (s)--CH₃
49.8 Singlet (s)--CH₂-
102.4 Triplet (t)J = 25.4Ar-C4
112.3 Doublet of doublets (dd)J = 18.5, 6.2Ar-C2, C6
137.8 Triplet (t)J = 9.1Ar-C1
163.2 Doublet of doublets (dd)J = 248.5, 13.1Ar-C3, C5
205.2 Singlet (s)-C=O

Causality & Logic: While ¹H is decoupled, ¹⁹F coupling remains visible. The C3 and C5 carbons exhibit massive primary scalar coupling (¹JCF ≈ 248.5 Hz), splitting into doublets of doublets due to additional meta-coupling to the other fluorine. The carbonyl carbon (C=O) resonates far downfield at δ 205.2 ppm, validating an unconjugated aliphatic ketone environment.

¹⁹F NMR (376 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
-109.8 Triplet (t)J = 8.5F3, F5

Mass Spectrometry (MS): Fragmentation Pathways

Under standard 70 eV Electron Ionization (EI), the molecular ion undergoes rapid α-cleavage driven by the thermodynamic stability of the resulting fragments.

m/z RatioRelative AbundanceIon / Fragment Identity
170 15%Molecular Ion (M⁺•)
127 100% (Base Peak)3,5-Difluorobenzyl Cation (C₇H₅F₂⁺)
43 65%Acetyl Cation (C₂H₃O⁺)

Causality & Logic: Cleavage between the methylene and carbonyl carbons yields the highly stable 3,5-difluorobenzyl cation (m/z 127), which frequently rearranges to a difluorotropylium ion, forming the base peak. The complementary acetyl cation (m/z 43) is also prominently detected.

MS_Pathway M Molecular Ion (M+•) m/z 170 F1 3,5-Difluorobenzyl Cation m/z 127 (Base Peak) M->F1 α-Cleavage F2 Acetyl Cation m/z 43 M->F2 α-Cleavage Neutral1 Loss of •CH3CO M->Neutral1 Neutral2 Loss of •C7H5F2 M->Neutral2

Fig 1: Primary EI-MS α-cleavage fragmentation pathways for 3,5-difluorophenylacetone.

Infrared (IR) Spectroscopy: Functional Group Mapping

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3085 WeakAromatic C-H stretch
2930 WeakAliphatic C-H stretch
1715 Strong, SharpC=O stretch (unconjugated ketone)
1625, 1595 MediumAromatic C=C stretch
1115, 985 StrongC-F stretch

Causality & Logic: The sharp absorption at 1715 cm⁻¹ is the hallmark of an acyclic ketone. The C-F bonds present strong stretching vibrations in the fingerprint region (1115 cm⁻¹ and 985 cm⁻¹), which are highly diagnostic for fluorinated aromatics and differentiate this compound from non-halogenated analogs.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliance, the following methodologies must be strictly adhered to. Every protocol is designed as a self-validating system .

Protocol A: Multi-Nuclear NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of 1-(3,5-difluorophenyl)propan-2-one in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ provides a deuterium lock signal for field frequency stabilization. TMS acts as an internal standard at exactly 0.00 ppm, self-validating the chemical shift scale.

  • Instrument Tuning: Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies to maximize the signal-to-noise ratio (S/N) and ensure accurate pulse widths.

  • Acquisition Parameters:

    • For ¹H: Delay (D1) = 2s, Number of Scans (ns) = 16.

    • For ¹³C: Delay (D1) = 5s, ns = 512.

    • Causality: Carbon-13 nuclei, particularly non-protonated carbons like C=O and C-F, have long longitudinal relaxation times (T1). A 5-second D1 ensures complete relaxation between pulses, preventing signal attenuation.

  • Self-Validation Check: The integration of the ¹H NMR must yield a strict 3:2:1:2 ratio. Any deviation indicates impurity or incomplete relaxation.

Protocol B: ATR-FTIR Spectroscopy
  • Background Scan: Collect a 32-scan background spectrum of the clean diamond ATR crystal.

  • Sample Application: Apply 2 μL of the neat liquid sample directly onto the crystal.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

    • Causality: ATR (Attenuated Total Reflectance) requires minimal sample preparation, preventing moisture absorption that could obscure the C-H stretching regions, and provides highly reproducible path lengths for quantitative validation.

Protocol C: GC-MS Analysis
  • Chromatography: Inject 1 μL (1:100 split) onto an HP-5MS capillary column (30m x 0.25mm x 0.25μm). Program the oven from 60°C to 280°C at 15°C/min.

  • Ionization: Utilize 70 eV Electron Ionization (EI).

    • Causality: 70 eV is the universally accepted standard because it maximizes ionization efficiency and provides highly reproducible fragmentation patterns.

  • Self-Validation Check: The mass balance must be verified: Base peak (127 Da) + neutral loss (43 Da) = Molecular Ion (170 Da).

NMR_Workflow cluster_acq Data Acquisition Prep Sample Prep (CDCl3 + 0.03% TMS) Tuning Probe Tuning & Matching (1H, 13C, 19F) Prep->Tuning Shimming Automated/Manual Shimming (Z1-Z5 Gradients) Tuning->Shimming Acq1H 1H Acquisition (D1=2s, ns=16) Shimming->Acq1H Acq13C 13C{1H} Acquisition (D1=5s, ns=512) Shimming->Acq13C Acq19F 19F Acquisition (D1=2s, ns=64) Shimming->Acq19F Processing Data Processing (FT, Phase, Baseline, Integration) Acq1H->Processing Acq13C->Processing Acq19F->Processing Validation Self-Validation (Integration & Coupling Check) Processing->Validation

Fig 2: Standardized self-validating NMR acquisition and processing workflow.

Conclusion

The comprehensive spectroscopic elucidation of 1-(3,5-difluorophenyl)propan-2-one relies on the synergistic interpretation of NMR, IR, and MS data. By understanding the underlying causality—such as the massive ¹JCF scalar couplings in ¹³C NMR and the thermodynamically driven α-cleavage in MS—researchers can confidently validate the structural integrity of this critical pharmaceutical intermediate.

References

Sources

Exploratory

A Comprehensive Technical Guide to 1-(3,5-Difluorophenyl)propan-2-one: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides an in-depth analysis of 1-(3,5-difluorophenyl)propan-2-one, a key fluorinated aromatic ketone intermediate. Designed for researchers, medicinal chemists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 1-(3,5-difluorophenyl)propan-2-one, a key fluorinated aromatic ketone intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's chemical identity, properties, strategic importance in pharmaceutical synthesis, and detailed protocols for its critical transformations.

Nomenclature and Chemical Identity

The precise identification of a chemical entity is foundational for all research and development activities. 1-(3,5-Difluorophenyl)propan-2-one is systematically named based on IUPAC conventions, which define a three-carbon propane chain with a ketone at the second position ("propan-2-one") and a 3,5-difluorophenyl substituent at the first position.

IdentifierValue
IUPAC Name 1-(3,5-Difluorophenyl)propan-2-one
Common Synonyms 1-(3,5-difluorophenyl)acetone, 1-(3,5-Difluorophenyl)-2-propanone[1]
CAS Number 865774-77-2[1]
Molecular Formula C₉H₈F₂O[1]
Molecular Weight 170.16 g/mol
InChI Key GANUXJOOWCWFLI-UHFFFAOYSA-N

Physicochemical Properties

Understanding the physicochemical properties of 1-(3,5-difluorophenyl)propan-2-one is crucial for its handling, storage, and application in synthetic protocols.

PropertyValue
Physical Form Liquid
Purity Typically ≥97%
Storage Temperature 2-8°C under an inert atmosphere

Strategic Importance in Medicinal Chemistry

The utility of 1-(3,5-difluorophenyl)propan-2-one extends far beyond its basic structure; it serves as a highly versatile synthon for constructing complex molecular architectures, particularly in the pharmaceutical industry.[2]

The 3,5-difluorophenyl motif is of particular significance. The incorporation of fluorine atoms into a drug candidate can profoundly and beneficially alter its pharmacological profile. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to target proteins through favorable electrostatic interactions.[2]

This compound is a critical precursor in the synthesis of chiral intermediates essential for producing advanced Active Pharmaceutical Ingredients (APIs).[2] For instance, scaffolds derived from this ketone are instrumental in the asymmetric synthesis of single-enantiomer alcohols, which are core components of modern therapeutics like the platelet aggregation inhibitor Ticagrelor.[2] Its primary value lies in its role as a substrate for highly selective asymmetric reduction reactions.[2]

Key Synthetic Transformation: Asymmetric Carbonyl Reduction

The most pivotal reaction involving 1-(3,5-difluorophenyl)propan-2-one in a pharmaceutical context is the stereoselective reduction of its ketone moiety to a chiral secondary alcohol. The resulting enantiopure alcohol is a high-value intermediate. This transformation is best achieved using biocatalysis, which offers superior enantioselectivity compared to standard chemical reductants.

Protocol: Whole-Cell Biocatalytic Asymmetric Reduction

This protocol describes a self-validating system for producing a single-enantiomer alcohol with high enantiomeric excess. The choice of a whole-cell system (e.g., recombinant E. coli expressing a ketoreductase) is deliberate; it provides the necessary reductase enzyme and an integrated system for cofactor (NADPH/NADH) regeneration, making the process efficient and cost-effective.

Objective: To reduce 1-(3,5-difluorophenyl)propan-2-one to the corresponding chiral alcohol, (S)- or (R)-1-(3,5-difluorophenyl)propan-2-ol, with high enantioselectivity.

Methodology:

  • Biocatalyst Preparation:

    • Cultivate a pre-culture of recombinant E. coli cells harboring a plasmid for a specific ketoreductase (KRED) in a suitable growth medium (e.g., LB broth with antibiotic selection) overnight at 37°C with shaking.

    • Inoculate a larger volume of expression medium with the pre-culture and grow to a mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

    • Induce KRED expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a reduced temperature (e.g., 20-25°C) for several hours to ensure proper protein folding.

    • Harvest the cells via centrifugation and resuspend them in a reaction buffer (e.g., phosphate buffer, pH 7.0) to a desired cell density.

  • Asymmetric Reduction Reaction:

    • In a temperature-controlled reaction vessel, combine the resuspended cell catalyst with the reaction buffer.

    • Add a co-substrate for cofactor regeneration (e.g., glucose or isopropanol).

    • Dissolve the substrate, 1-(3,5-difluorophenyl)propan-2-one, in a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture to a final concentration of 10-50 mM. Causality: The co-solvent is necessary to overcome the substrate's limited aqueous solubility.

    • Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by periodically taking samples and analyzing them via chiral HPLC or GC to determine substrate conversion and enantiomeric excess (% ee) of the product.

    • Once the reaction reaches completion (>99% conversion), terminate it by centrifuging to remove the cell catalyst.

    • Extract the aqueous supernatant with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral alcohol product.

  • Purification:

    • Purify the crude product using silica gel column chromatography to obtain the final high-purity chiral alcohol.

G sub Substrate 1-(3,5-Difluorophenyl)propan-2-one reac Reaction Vessel (Buffered Aqueous Medium, 30°C) sub->reac cat Biocatalyst Recombinant E. coli (KRED) + Cofactor Regeneration System cat->reac proc Downstream Processing 1. Cell Removal 2. Solvent Extraction reac->proc pur Purification (Column Chromatography) proc->pur prod Final Product Chiral 1-(3,5-difluorophenyl)propan-2-ol (High Enantiomeric Excess) pur->prod

Caption: Workflow for biocatalytic asymmetric reduction.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling 1-(3,5-difluorophenyl)propan-2-one. The compound is classified as hazardous, and appropriate precautions must be taken.

GHS Hazard Information[1]
Hazard ClassCodeStatement
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
STOT Single ExposureH335May cause respiratory irritation
Signal Word -Warning
Pictogram -GHS07 (Exclamation Mark)
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[3]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3][4]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

  • Keep under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

  • Store away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(3,5-Difluorophenyl)propan-2-one is a high-value chemical intermediate whose strategic importance in modern drug discovery cannot be overstated. Its difluorinated phenyl ring provides a handle for chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of new molecular entities. The ability to transform its ketone functionality into a chiral center with high fidelity, particularly through robust biocatalytic methods, solidifies its role as a cornerstone building block for the synthesis of complex and stereochemically defined pharmaceutical agents. Proper understanding of its properties, synthetic utility, and safety considerations is essential for any researcher leveraging this potent synthon.

References

  • 1-(3,5-Difluorophenyl)propan-2-one. Sigma-Aldrich.
  • 1-Chloro-3-(3,5-difluorophenyl)propan-2-one. Benchchem.
  • SAFETY DATA SHEET - 2-(3,5-Difluorophenyl)acetonitrile. Fisher Scientific.
  • Safety Data Sheet - METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-2-(3,5-DIFLUOROPHENYL)
  • SAFETY DATA SHEET - 1,3-Diphenylpropan-1-ol. Tokyo Chemical Industry.
  • 1-(3,5-Difluorophenyl)propan-2-one - CAS:865774-77-2. Beijing Xinhengyan Technology Co., Ltd..

Sources

Foundational

Advanced Safety and Handling Protocols for 1-(3,5-Difluorophenyl)propan-2-one in Pharmaceutical Synthesis

Executive Overview As a Senior Application Scientist, I frequently encounter fluorinated phenylacetones during the design of central nervous system (CNS) therapeutics and kinase inhibitors. 1-(3,5-Difluorophenyl)propan-2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

As a Senior Application Scientist, I frequently encounter fluorinated phenylacetones during the design of central nervous system (CNS) therapeutics and kinase inhibitors. 1-(3,5-Difluorophenyl)propan-2-one (CAS 865774-77-2) is a highly versatile building block1[1]. However, the same electronic properties that make it synthetically valuable—specifically the highly electronegative fluorine atoms and the reactive alpha-carbon—also impart distinct toxicological and handling challenges 2[2]. This technical guide dissects the safety profile, hazard causality, and field-proven laboratory protocols required to utilize this compound safely and effectively.

Physicochemical Profiling and Hazard Causality

To design a safe experimental workflow, we must first understand the molecular behavior of the compound. The presence of two fluorine atoms at the meta positions (3,5) of the phenyl ring significantly withdraws electron density via the inductive effect. This increases the lipophilicity of the molecule, enhancing its ability to penetrate dermal and mucosal barriers, which directly correlates with its classification as a skin and eye irritant 3[3].

Quantitative Hazard and Property Summary
ParameterValue / ClassificationCausality / Implication
CAS Number 865774-77-2Unique identifier for safety tracking and inventory 1[1].
Molecular Weight 170.16 g/mol Low molecular weight facilitates vapor phase transition and dermal absorption 4[4].
GHS Pictogram GHS07 (Exclamation Mark)Indicates acute toxicity and irritation potential 5[5].
Signal Word WarningRequires mandatory engineering controls and strict PPE adherence 2[2].
H302 Harmful if swallowedLipophilic nature allows rapid gastrointestinal absorption 2[2].
H315 / H319 Causes skin/eye irritationElectrophilic ketone and lipophilic ring disrupt lipid bilayers 3[3].
H335 May cause respiratory irritationVapor pressure at ambient temp requires fume hood handling3[3].

Mechanistic Pathway of Toxicity

Understanding the mechanism of toxicity is critical for implementing self-validating safety systems. The diagram below illustrates how the physicochemical properties of 1-(3,5-difluorophenyl)propan-2-one translate into biological stress, necessitating specific mitigation strategies.

Toxicity T1 Exposure Route: Inhalation / Dermal / Oral T2 Molecular Interaction: Lipophilic Penetration (F-atoms) T1->T2 T3 Cellular Stress: Membrane Irritation & Protein Adducts T2->T3 T4 Symptom Manifestation: Skin/Eye Irritation, Respiratory Distress T3->T4 M1 Mitigation: Impervious PPE & Local Exhaust T4->M1

Mechanistic pathway of toxicity and targeted mitigation strategies.

Self-Validating Experimental Protocol: Reductive Amination

In drug development, this ketone is frequently subjected to reductive amination. The following protocol is designed not just as a set of instructions, but as a self-validating system where each step confirms the safety and success of the previous one.

Objective: Safe conversion of 1-(3,5-difluorophenyl)propan-2-one to its corresponding amine using sodium triacetoxyborohydride (STAB).

Step-by-Step Methodology:

  • Preparation & Engineering Controls:

    • Action: Conduct all operations inside a certified chemical fume hood with a face velocity of at least 100 fpm.

    • Causality: Mitigates H335 (respiratory irritation) risks associated with the compound's volatility 3[3].

  • PPE Verification:

    • Action: Don standard laboratory coat, splash goggles, and double-layer nitrile gloves.

    • Causality: The compound's H315/H319 classifications demand robust barrier protection. Double gloving prevents breakthrough from lipophilic penetration 5[5].

  • Reagent Charging (Inert Atmosphere):

    • Action: Purge the reaction flask with Argon. Dissolve 1.0 eq of 1-(3,5-difluorophenyl)propan-2-one in anhydrous Dichloromethane (DCM) (0.2 M).

    • Causality: Argon prevents oxidative degradation and moisture ingress, which could prematurely decompose the reducing agent and cause unexpected thermal events.

  • Amine Addition & Imine Formation:

    • Action: Add 1.2 eq of the primary amine, followed by 1.5 eq of glacial acetic acid. Stir for 2 hours at room temperature.

    • Validation: Remove a 10 µL aliquot, quench in NaHCO3, and analyze via GC-MS. The disappearance of the m/z 170 peak confirms complete imine formation, validating the consumption of the hazardous ketone4[4].

  • Reduction:

    • Action: Portion-wise addition of 1.5 eq STAB at 0°C.

    • Causality: Exothermic reduction is controlled via thermal management (ice bath), preventing solvent boil-off and subsequent inhalation exposure.

  • Quenching & Waste Segregation:

    • Action: Quench with saturated aqueous NaHCO3 until effervescence ceases. Extract with DCM.

    • Causality: Neutralizes residual acid and unreacted hydride. Aqueous and organic layers must be segregated into clearly labeled hazardous waste containers to comply with environmental safety standards.

Workflow and Validation Logic

To ensure absolute compliance and safety, the following decision tree maps the logical relationships between handling, reaction execution, and analytical validation.

G A 1-(3,5-Difluorophenyl)propan-2-one (CAS 865774-77-2) B Hazard Assessment (GHS07: H302, H315, H319, H335) A->B C Engineering Controls (Fume Hood, Inert Atm) B->C D PPE Protocol (Nitrile Gloves, Goggles) B->D E Reaction Setup (Reductive Amination) C->E D->E F In-Process Validation (GC-MS Monitoring) E->F

Workflow for hazard assessment and safe handling of the compound.

Conclusion

The utility of 1-(3,5-difluorophenyl)propan-2-one in synthesizing complex pharmaceutical architectures is undeniable. However, its GHS classifications (H302, H315, H319, H335) mandate a rigorous, causality-based approach to laboratory safety. By integrating strict engineering controls, mechanistic understanding of its toxicity, and self-validating experimental protocols, researchers can effectively harness this building block while maintaining uncompromising safety standards.

References

  • ChemicalBook - 1-(3,5-difluorophenyl)propan-2-one | 865774-77-2 Safety Information.5[5].

  • ChemicalBook - 1-(3,5-difluorophenyl)propan-2-one CAS#: 865774-77-2. 1[1].

  • BLD Pharm - Hazard Statements: 1-(3,5-Difluorophenyl)propan-2-one. 3[3].

  • Sigma-Aldrich - Propin cetone | 1-(3,5-Difluorophenyl)propan-2-one. 4[4].

  • ChemicalBook - 1-(3,5-difluorophenyl)propan-2-one | 865774-77-2 Hazard Pictograms. 2[2].

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Solvent Selection for 1-(3,5-Difluorophenyl)propan-2-one

The following technical guide details the solubility profile, solvent selection strategies, and experimental protocols for 1-(3,5-Difluorophenyl)propan-2-one (CAS: 135306-45-5). This guide is structured for application s...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, solvent selection strategies, and experimental protocols for 1-(3,5-Difluorophenyl)propan-2-one (CAS: 135306-45-5).

This guide is structured for application scientists and process chemists, moving beyond simple data listing to provide a mechanistic understanding of solvent interactions essential for synthesis, extraction, and purification.[1]

[1]

Executive Summary & Compound Profile

1-(3,5-Difluorophenyl)propan-2-one is a critical fluorinated ketone intermediate used primarily in the synthesis of chiral amines and pharmaceutical active ingredients (APIs).[1] Its solubility behavior is governed by the competition between its lipophilic difluorophenyl ring and the polarizable ketone moiety.

Physicochemical Drivers of Solubility
PropertyValue (Experimental/Predicted)Implication for Solubility
Molecular Structure C₉H₈F₂OAromatic, Fluorinated, Ketone-functionalized.[1]
Molecular Weight 170.16 g/mol Low MW facilitates dissolution in small-molecule solvents.
Physical State Low-melting solid / LiquidMP ≈ 20–22°C. Handling requires temperature control; often treated as a liquid in process.
LogP (Octanol/Water) ~2.56Lipophilic. Poor water solubility; high affinity for organic solvents.
H-Bond Donors 0Cannot act as a proton donor (no -OH, -NH).[1]
H-Bond Acceptors 3 (C=O, 2x C-F)Good solubility in protic solvents (Alcohols) via H-bond acceptance.[1]

Solubility in Organic Solvents

The solubility profile below is categorized by solvent class, derived from the compound's Hansen Solubility Parameters (HSP) and LogP characteristics.

Solubility Matrix

Data represents qualitative solubility at 25°C unless noted.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformFreely Soluble (>100 mg/mL)Excellent match for dispersion forces (

) and moderate polarity (

).[1] Primary choice for extraction.
Esters & Ethers Ethyl Acetate (EtOAc), THF, MTBEFreely Soluble Dipole-dipole interactions with the ketone group drive high solubility.[1] EtOAc is the standard process solvent.
Polar Aprotic Acetone, DMSO, DMF, AcetonitrileFreely Soluble "Like dissolves like."[1] The ketone moiety ensures miscibility.
Polar Protic (Alcohols) Methanol, Ethanol, IPASoluble The ketone oxygen accepts H-bonds from the solvent. Solubility decreases as the alcohol chain length increases (MeOH > EtOH > IPA).
Aromatic Hydrocarbons Toluene, XyleneSoluble

-

stacking interactions between the solvent and the difluorophenyl ring facilitate dissolution.[1]
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneTemperature Dependent Critical for Crystallization. Soluble at high temperatures; likely sparingly soluble at low temperatures (<0°C), making these ideal antisolvents .
Aqueous Water, BrineInsoluble (<0.1 mg/mL)Hydrophobic effect dominates. The difluorophenyl ring disrupts the water H-bond network energetically.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To scientifically validate solvent selection, we analyze the interaction energy using the HSP distance metric (


).[2]


[1][3][4]

Estimated HSP for 1-(3,5-Difluorophenyl)propan-2-one:

  • 
     (Dispersion):  High (~18-19 MPa
    
    
    
    ) due to the electron-dense fluorinated ring.[1]
  • 
     (Polarity):  Moderate (~8-10 MPa
    
    
    
    ) due to the carbonyl dipole and C-F bonds.
  • 
     (H-Bonding):  Low (~4-5 MPa
    
    
    
    ) as it is only an acceptor.[1]

Solvent Interaction Logic:

  • Why DCM works: DCM has high

    
     and moderate 
    
    
    
    , minimizing the
    
    
    distance.
  • Why Water fails: Water has an extremely high

    
     (~42 MPa
    
    
    
    ), resulting in a massive
    
    
    value, indicating immiscibility.

Experimental Protocols

As a Senior Scientist, you must validate these predictions. Use the following self-validating protocols.

Protocol A: Gravimetric Solubility Determination

Objective: Determine the saturation limit (Cs) in a specific solvent.

  • Preparation: Weigh 500 mg of 1-(3,5-Difluorophenyl)propan-2-one into a tared 20 mL scintillation vial.

  • Addition: Add the target solvent in 250 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[3][5] Record volume.

    • Turbid/Solid Persists: Continue addition.

  • Calculation:

    
    
    
  • Validation: If volume exceeds 10 mL without dissolution (<50 mg/mL), heat to 50°C. If it dissolves, the solvent is a candidate for recrystallization.

Protocol B: Solvent Screening for Crystallization

Objective: Identify an Solvent/Antisolvent pair for purification.

  • Dissolution: Dissolve 1g of compound in minimal Ethyl Acetate (Good Solvent).

  • Antisolvent Addition: Slowly add Heptane (Antisolvent) dropwise with stirring.

  • Cloud Point: Note the volume of Heptane required to induce persistent turbidity.

  • Thermal Cycle: Heat the turbid mixture to 60°C (should clear) and cool slowly to 0°C.

  • Result: Check for crystal formation vs. oiling out. (Note: Fluorinated ketones often "oil out"; if this occurs, switch antisolvent to Methylcyclohexane ).

Visualization of Workflows

Figure 1: Solubility Screening & Process Decision Tree

This diagram guides the researcher through solvent selection based on the intended process outcome (Reaction vs. Extraction vs. Crystallization).

SolubilityWorkflow Start Start: 1-(3,5-Difluorophenyl) propan-2-one ProcessType Select Process Goal Start->ProcessType Extraction Extraction / Work-up ProcessType->Extraction Reaction Synthesis Reaction ProcessType->Reaction Purification Crystallization ProcessType->Purification DCM Dichloromethane (DCM) (High Solubility, Low BP) Extraction->DCM EtOAc Ethyl Acetate (Green Alternative) Extraction->EtOAc Polar Polar Aprotic? (Nucleophilic Subs.) Reaction->Polar NonPolar Non-Polar? (Friedel-Crafts) Reaction->NonPolar Screen Solvent/Antisolvent Screen Purification->Screen Acetone Acetone / Acetonitrile Polar->Acetone Toluene Toluene / DCM NonPolar->Toluene Pair1 Solvent: EtOAc / IPA Antisolvent: Heptane Screen->Pair1 Result Check for Oiling Out (Common in Fluorinated Ketones) Pair1->Result

Caption: Decision matrix for solvent selection based on process requirements. Blue = Start, Red = Critical Checkpoint, Green = Optimization Goal.

Figure 2: Molecular Interaction Mechanism

Visualizing why specific solvents interact effectively with the target molecule.

InteractionMechanism Target 1-(3,5-Difluorophenyl) propan-2-one Dispersion Dispersion Forces (Fluorinated Ring) Target->Dispersion Lipophilic Domain Dipole Dipole-Dipole (Ketone C=O) Target->Dipole Polar Domain HBond H-Bond Acceptor (C=O ... H-OR) Target->HBond Lewis Base DCM_Solv DCM / Toluene (Strong Interaction) Dispersion->DCM_Solv Water_Solv Water (Repulsion/Immiscible) Dispersion->Water_Solv Hydrophobic Effect Acetone_Solv Acetone / EtOAc (Strong Interaction) Dipole->Acetone_Solv Alcohol_Solv Methanol / Ethanol (Moderate Interaction) HBond->Alcohol_Solv

Caption: Mechanistic breakdown of solvent-solute interactions. Green nodes indicate effective dissolution pathways; Red indicates immiscibility.

Safety & Handling (MSDS Context)

  • Flammability: As a ketone, treat solutions in EtOAc, Acetone, or Alcohols as highly flammable.[1]

  • Reactivity: Avoid strong oxidizing agents.[6][7] The alpha-protons (next to the ketone) are acidic; avoid strong bases unless intended for enolate chemistry.

  • Health: Fluorinated intermediates often possess higher skin permeability than their non-fluorinated counterparts. Use Nitrile or Viton gloves; Latex is generally insufficient for halogenated solvents like DCM.

References

  • PubChem. (2024). Compound Summary: 1-(3,5-Difluorophenyl)propan-2-one (CAS 135306-45-5).[1] National Library of Medicine. [Link][1]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Cheméo. (2024). Chemical & Physical Properties of 3,5-Difluoropropiophenone.[Link]

Sources

Foundational

1-(3,5-Difluorophenyl)propan-2-one melting point and boiling point

This in-depth technical guide provides a comprehensive physicochemical and synthetic profile of 1-(3,5-Difluorophenyl)propan-2-one , a fluorinated phenylacetone derivative used as a scaffold in medicinal chemistry.[1] [1...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive physicochemical and synthetic profile of 1-(3,5-Difluorophenyl)propan-2-one , a fluorinated phenylacetone derivative used as a scaffold in medicinal chemistry.[1]

[1][2][3][4][5][6]

Executive Summary

1-(3,5-Difluorophenyl)propan-2-one (CAS: 865774-77-2) is a specialized fluorinated building block.[1][2][3][4][5] Structurally, it is a derivative of phenylacetone (P2P) where the aromatic ring is substituted at the meta positions with fluorine atoms. This modification alters the electronic properties of the ring—increasing metabolic stability and lipophilicity—making it a critical intermediate in the synthesis of enzyme inhibitors, receptor ligands, and other pharmaceutical agents.

This guide details the physicochemical constants, synthesis pathways, and characterization protocols required for the precise handling of this compound in a research setting.

Physicochemical Specifications

The following data aggregates experimental values from chemical catalogs and thermodynamic predictions based on structural analogs (e.g., 3-fluorophenylacetone).

Table 1: Core Physical Properties[1]
PropertyValue / RangeCondition / Method
CAS Registry Number 865774-77-2 Confirmed Identifier
Molecular Formula C₉H₈F₂O-
Molecular Weight 170.16 g/mol -
Physical State Liquid (Oil)At 25°C, 1 atm
Boiling Point (Predicted) 220 – 230 °C At 760 mmHg (Atmospheric)
Boiling Point (Vacuum) 60 – 65 °C At 0.1 mmHg (Torr)
Melting Point < 20 °C Liquid at room temperature
Density 1.18 ± 0.05 g/cm³Predicted at 20°C
Solubility SolubleDCM, EtOAc, MeOH, THF
Solubility InsolubleWater

Technical Insight: The introduction of two fluorine atoms increases the molecular weight compared to non-fluorinated phenylacetone (BP ~214°C), but the low polarizability of fluorine often results in a boiling point only marginally higher than the parent compound. Vacuum distillation is the standard method for purification to avoid thermal decomposition.

Synthesis & Characterization Protocols

For high-purity applications (e.g., library synthesis), the Weinreb Amide Route is preferred over the nitroalkene route due to milder conditions and higher regioselectivity.

Pathway A: The Weinreb Amide Protocol (High Precision)

This method avoids the formation of regioisomers and over-alkylation byproducts common in direct alkylation.[1]

Reagents:

  • Precursor: 3,5-Difluorophenylacetic acid (CAS: 105184-38-1)[1]

  • Activation: CDI (1,1'-Carbonyldiimidazole) or EDCI/HOBt[1]

  • Amine: N,O-Dimethylhydroxylamine HCl

  • Alkylation: Methylmagnesium Bromide (MeMgBr) or Methyllithium (MeLi)[1]

Step-by-Step Methodology:

  • Amide Formation:

    • Dissolve 3,5-difluorophenylacetic acid in anhydrous DCM.

    • Add 1.1 eq of CDI at 0°C. Stir for 30 min to activate the acid.

    • Add 1.2 eq of N,O-dimethylhydroxylamine hydrochloride.[1]

    • Stir at RT for 12 hours. Quench with 1M HCl, extract with DCM, and concentrate to yield the Weinreb amide intermediate.

  • Nucleophilic Acylation:

    • Dissolve the intermediate in anhydrous THF under Argon/Nitrogen.

    • Cool to -78°C (dry ice/acetone bath).

    • Slowly add 1.5 eq of MeMgBr (3.0 M in ether). Critical: Maintain temperature < -60°C to prevent over-addition.

    • Stir for 1 hour, then warm to 0°C.

    • Quench with saturated NH₄Cl solution. The stable tetrahedral intermediate collapses upon hydrolysis to release the ketone.

Pathway B: The Henry Reaction (Scale-Up)

Suitable for larger batches where chromatographic purification is feasible.[1]

  • Step 1: Condensation of 3,5-difluorobenzaldehyde with nitroethane (cat. ammonium acetate) to form the nitroalkene.[1]

  • Step 2: Iron/HCl reduction or Fe/AcOH reduction to the ketone.

Visualization: Synthesis Workflow

SynthesisPathways Start 3,5-Difluorophenylacetic Acid (CAS 105184-38-1) Activation Activation (CDI or SOCl2) Start->Activation Step 1 Weinreb Weinreb Amide Intermediate Activation->Weinreb + N,O-Dimethylhydroxylamine Grignard Grignard Addition (MeMgBr, -78°C) Weinreb->Grignard Step 2 Product 1-(3,5-Difluorophenyl)propan-2-one (Target Ketone) Grignard->Product Hydrolysis (NH4Cl)

Caption: Figure 1. The Weinreb Amide synthetic pathway ensures high fidelity conversion of the acid precursor to the target ketone.

Analytical Validation (Self-Validating System)[1]

To confirm the identity of the synthesized product, compare spectral data against these predicted fingerprints.

Nuclear Magnetic Resonance (NMR)[1][12][13][14]
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.20 ppm (s, 3H): Methyl group of the ketone (CH₃-C=O).[1]

    • δ 3.70 ppm (s, 2H): Methylene bridge (Ph-CH₂-C=O).[1]

    • δ 6.60 – 6.80 ppm (m, 3H): Aromatic protons. The 3,5-difluoro pattern typically shows a triplet (tt) for the proton between fluorines and a doublet of doublets for the other two.[1]

  • ¹⁹F NMR:

    • Single signal around -109 to -111 ppm , confirming the symmetry of the 3,5-substitution.[1]

Infrared Spectroscopy (FT-IR)[1]
  • ~1715 cm⁻¹: Strong C=O stretch (non-conjugated ketone).

  • ~1590, 1620 cm⁻¹: Aromatic ring stretches.

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store under inert atmosphere (Argon) at 2–8°C. Ketones can undergo alpha-bromination or oxidation if exposed to light/air over prolonged periods.[1]

  • Regulatory Note: As a structural analog of phenylacetone (P2P), this compound may be subject to "catch-all" precursor monitoring in certain jurisdictions.[1] Ensure all research use is documented and compliant with local controlled substance analog acts.

References
  • ChemicalBook. 1-(3,5-difluorophenyl)propan-2-one Product Entry (CAS 865774-77-2).[1][2][3]Link[1]

  • BenchChem. 1-Chloro-3-(3,5-difluorophenyl)propan-2-one (Derivative Analysis).Link[1]

  • Cheméo. 3-Fluorophenylacetone Thermodynamic Data (Analog Comparison).Link[1]

  • PubChem. 3,5-Difluorophenylacetic Acid (Precursor Properties).Link[1]

Sources

Protocols & Analytical Methods

Method

synthesis of 1-(3,5-Difluorophenyl)propan-2-one from 1,3-difluorobenzene

This is a comprehensive technical guide for the regioselective synthesis of 1-(3,5-Difluorophenyl)propan-2-one . Executive Summary The synthesis of 1-(3,5-Difluorophenyl)propan-2-one from 1,3-difluorobenzene presents a s...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide for the regioselective synthesis of 1-(3,5-Difluorophenyl)propan-2-one .

Executive Summary

The synthesis of 1-(3,5-Difluorophenyl)propan-2-one from 1,3-difluorobenzene presents a significant regiochemical challenge. Direct electrophilic aromatic substitution (EAS) on 1,3-difluorobenzene typically yields 2,4- or 2,6- substituted isomers due to the ortho/para directing nature of fluorine.

To achieve the 3,5-substitution pattern (meta to both fluorines), this protocol rejects standard EAS in favor of a meta-selective C-H activation strategy (Ir-catalyzed borylation) or utilizes the industry-standard precursor 1-bromo-3,5-difluorobenzene . The core carbon chain extension is achieved via the Henry Reaction (Nitroaldol Condensation) , followed by an iron-mediated reduction/hydrolysis.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule requires a 2-oxopropyl group at the 1-position relative to fluorines at 3 and 5.

  • The Trap (Direct EAS): Treating 1,3-difluorobenzene with standard alkylating/acylating agents results in substitution at C4 (major) or C2 (minor), yielding the wrong isomers (2,4- or 2,6-difluoro).

  • The Solution: Use Iridium-catalyzed C-H borylation , which is sterically controlled and favors the meta-position (C5) in 1,3-disubstituted arenes, or proceed from the commercially available 1-bromo-3,5-difluorobenzene .

Strategic Pathway (Graphviz)

G SM 1,3-Difluorobenzene Direct Direct Electrophilic Substitution (EAS) SM->Direct Standard Conditions MetaAct Ir-Catalyzed Meta-Borylation SM->MetaAct [Ir(OMe)(COD)]2 dtbpy, B2pin2 Wrong 2,4-Difluoro Isomer (UNWANTED) Direct->Wrong Major Product Boron 3,5-Difluorophenyl boronic ester MetaAct->Boron Regioselective Bromo 1-Bromo-3,5- difluorobenzene Boron->Bromo CuBr2 (Ipso-Halogenation) Aldehyde 3,5-Difluorobenzaldehyde Bromo->Aldehyde 1. Mg, THF 2. DMF Nitro 1-(3,5-Difluorophenyl)- 2-nitropropene Aldehyde->Nitro Nitroethane NH4OAc Target 1-(3,5-Difluorophenyl) propan-2-one Nitro->Target Fe/HCl (Reduction/Hydrolysis)

Caption: Pathway comparison showing the failure of direct EAS and the success of the meta-selective borylation/bromination route.

Part 2: Detailed Experimental Protocols

Stage 1: Regioselective Functionalization (The "Meta" Solution)

If starting strictly from 1,3-difluorobenzene.

Objective: Convert 1,3-difluorobenzene to 1-bromo-3,5-difluorobenzene via meta-selective borylation.

Protocol 1.1: Ir-Catalyzed Borylation

  • Reagents: 1,3-Difluorobenzene (1.0 equiv), Bis(pinacolato)diboron (

    
    , 0.55 equiv), 
    
    
    
    (1.5 mol%), dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine, 3 mol%).
  • Procedure: In a glovebox or under Argon, mix catalyst, ligand, and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     in hexane. Add 1,3-difluorobenzene.[1]
    
  • Conditions: Heat at 80°C for 16 hours. The steric bulk of the ligand directs the boryl group to the C5 position (meta to both F atoms).

  • Workup: Evaporate volatiles. Pass through a short silica plug.

  • Transformation to Bromide: Dissolve the crude pinacol boronate in MeOH/H2O (1:1). Add

    
     (3 equiv) and heat at 80°C for 8 hours.
    
  • Yield: ~75-85% of 1-bromo-3,5-difluorobenzene .

Stage 2: Synthesis of 3,5-Difluorobenzaldehyde

This is the critical intermediate for the carbon chain extension.

Protocol 2.1: Grignard Formylation

  • Precursor: 1-Bromo-3,5-difluorobenzene (from Stage 1 or commercial).

  • Reagents: Magnesium turnings (1.2 equiv), DMF (1.5 equiv), THF (anhydrous).

Step-by-Step:

  • Activation: Flame-dry a 3-neck flask under

    
    . Add Mg turnings and a crystal of 
    
    
    
    .[2]
  • Grignard Formation: Add 10% of the bromide solution in THF to initiate. Once reflux starts, add the remaining bromide dropwise to maintain gentle reflux.[2] Reflux for 1 hour after addition.

  • Formylation: Cool to 0°C. Add anhydrous DMF dropwise. Stir at 0°C for 2 hours, then warm to RT for 1 hour.

  • Quench: Pour into ice-cold 3M HCl. Stir for 30 mins to hydrolyze the hemiaminal intermediate.

  • Extraction: Extract with MTBE (3x). Wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Vacuum distillation (bp ~65-70°C at 10 mmHg).

  • QC Check: GC-MS should show M+ = 142.

    
     NMR: 
    
    
    
    9.9 (s, 1H, CHO).
Stage 3: Carbon Chain Extension (Henry Reaction)

Formation of the phenyl-2-nitropropene scaffold.

Protocol 3.1: Nitroaldol Condensation

  • Reagents: 3,5-Difluorobenzaldehyde (1.0 equiv), Nitroethane (1.5 equiv), Ammonium Acetate (0.2 equiv), Glacial Acetic Acid (solvent).

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aldehyde in nitroethane. Add ammonium acetate and acetic acid.

  • Reaction: Reflux (approx. 100-110°C) for 2-4 hours. Monitor by TLC (disappearance of aldehyde). The solution will turn deep yellow/orange.

  • Workup: Cool to RT. Remove excess nitroethane/acetic acid under reduced pressure.

  • Partition: Dissolve residue in DCM, wash with water and saturated

    
     (to remove acid).
    
  • Crystallization: Recrystallize the crude yellow solid from IPA/Hexane.

  • Product: 1-(3,5-Difluorophenyl)-2-nitropropene .

    • Note: This intermediate is a lachrymator. Handle in a fume hood.

Stage 4: Reduction to Ketone (Iron/HCl Method)

Direct reduction-hydrolysis of the nitroalkene to the ketone.

Protocol 4.1: Fe/HCl Reduction

  • Reagents: Nitroalkene (from Stage 3), Iron powder (4 equiv),

    
     (catalytic), conc. HCl, Toluene/Water.[3]
    

Step-by-Step:

  • Slurry: Suspend Iron powder in Toluene and Water (1:1 ratio). Add catalytic

    
    .
    
  • Activation: Add a small portion of HCl and heat to reflux.

  • Addition: Add the nitroalkene (dissolved in Toluene) dropwise. Simultaneously, add conc. HCl dropwise to maintain acidity and H2 generation.

  • Reflux: Maintain vigorous reflux for 4-6 hours. The nitro group is reduced to the enamine/imine, which hydrolyzes in situ to the ketone.

  • Filtration: Filter hot through Celite to remove iron sludge. Wash the cake with hot toluene.

  • Separation: Separate the organic layer. Acidify the aqueous layer and extract once more with toluene.

  • Purification: Wash combined organics with Sodium Bisulfite (to remove unreacted aldehyde traces) and Brine. Dry and concentrate.

  • Final Isolation: Distillation under high vacuum.

    • Target: 1-(3,5-Difluorophenyl)propan-2-one .

    • Appearance: Pale yellow to colorless oil.

Part 3: Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Purity >98.5%GC-FID / HPLC
1H NMR (CDCl3)

2.18 (s, 3H, CH3), 3.68 (s, 2H, CH2), 6.6-6.8 (m, 3H, Ar-H)
400 MHz NMR
Mass Spec M+ = 170.15GC-MS (EI)
Regioisomer <0.5% of 2,4- or 2,6-isomers19F NMR (Diagnostic shift)

19F NMR Diagnosis:

  • 3,5-Difluoro: Single signal (equivalent fluorines) around -109 ppm.

  • 2,4-Difluoro: Two distinct signals (non-equivalent).

  • 2,6-Difluoro: Single signal (equivalent), but distinct shift from 3,5.

Part 4: Regulatory & Safety Compliance

1. Controlled Substance Precursors: This compound is a structural analog of Phenylacetone (P2P). In many jurisdictions (USA, EU, China), substituted phenylacetones are monitored as List I Precursors or "masked" precursors for amphetamine-type stimulants.

  • Action: Ensure all synthesis is performed under valid DEA/local regulatory licenses.

  • Documentation: Maintain strict mass-balance logs for all precursors (Nitroethane, Benzaldehyde derivative).

2. Chemical Hazards:

  • 1,3-Difluorobenzene: Flammable, Irritant.

  • Nitroethane: Flammable, potential explosive if concentrated/heated under confinement.

  • Fluorinated Organics: Thermal decomposition releases HF. Use alkali scrubbers during distillation.

References

  • Iridium-Catalyzed C-H Borylation (Regioselectivity)

    • Cho, J. Y., et al. "Remarkable Steric Control in the Borylation of Fluoroarenes."[4][5] Journal of the American Chemical Society, 124(3), 390-391.[6]

  • Henry Reaction & Reduction Protocols: Shulgin, A. T. "Psychotomimetic Drugs: Structure-Activity Relationships." Handbook of Psychopharmacology, Vol 11. Pairas, G., et al. "Synthesis of Phenylacetone Derivatives via Nitroalkenes." European Journal of Medicinal Chemistry.
  • Industrial Synthesis of 3,5-Difluorobenzaldehyde

    • Quick Company Patent Application. "Process for Preparation of 3,5-Difluorobenzyl Derivatives."[3][2][7]

  • General Properties of 1,3-Difluorobenzene

    • ChemicalBook.[8] "1,3-Difluorobenzene Technical Data."

Sources

Application

Application Note: Synthetic Strategies for 1-(3,5-Difluorophenyl)propan-2-one: Evaluating Friedel-Crafts Acylation vs. Directed Organometallic Routes

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary The synthesis of 1-(3,5-difluorophenyl)propan-2...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The synthesis of 1-(3,5-difluorophenyl)propan-2-one—a critical building block for active pharmaceutical ingredients (APIs) such as Ticagrelor analogs—presents a unique regiochemical challenge. A common theoretical pitfall in organic synthesis is the attempted use of a direct Friedel-Crafts acylation on 1,3-difluorobenzene to construct this scaffold. While Friedel-Crafts acylation is a fundamental method for the formation of aryl ketones, direct acylation of 1,3-difluorobenzene to form the 3,5-isomer is complicated by strict regiochemical restrictions[1].

This Application Note deconstructs the mechanistic limitations of the Friedel-Crafts approach and provides field-proven, self-validating protocols for the correct synthesis of the 3,5-difluorophenyl architecture using directed organometallic acylation (the Weinreb Amide route).

Mechanistic Analysis: The Regioselectivity Challenge

To understand why direct Friedel-Crafts acylation fails to produce 1-(3,5-difluorophenyl)propan-2-one, one must analyze the electronic effects of the aromatic ring. Fluorine atoms are highly electronegative (inductively withdrawing) but donate electron density via resonance, making them strongly ortho/para directing in electrophilic aromatic substitution (EAS).

When 1,3-difluorobenzene is subjected to an acylium ion (generated from an acyl chloride and a Lewis acid like AlCl₃), the electrophile attacks the most electron-rich positions:

  • C4 / C6 Positions: Ortho to one fluorine and para to the other. This is the most activated site, yielding the 2,4-difluorophenyl regioisomer exclusively.

  • C2 Position: Ortho to both fluorines, but sterically hindered. Minor product.

  • C5 Position: Meta to both fluorine atoms. This position is electronically deactivated and sterically isolated. Reaction here is forbidden.

Consequently, conventional Friedel-Crafts methods often require harsh Lewis acids which can lead to side reactions and incorrect regioisomers, prompting the use of milder, base-mediated or organometallic additions[2].

Regioselectivity SM 1,3-Difluorobenzene (Ortho/Para Directing) E_plus Acylium Ion (Electrophile) SM->E_plus Lewis Acid Catalyst Pos2 C2 Position (Sterically Hindered) E_plus->Pos2 Minor Pathway Pos4 C4 / C6 Position (Major: 2,4-isomer) E_plus->Pos4 Major Pathway Pos5 C5 Position (Meta to F: Forbidden) E_plus->Pos5 No Reaction

Fig 1. Regioselectivity of Electrophilic Aromatic Substitution on 1,3-difluorobenzene.

Quantitative Data & Strategy Comparison

To achieve the 3,5-difluorophenyl architecture, the synthetic logic must be inverted: rather than acylating the arene, an organometallic derivative must be acylated, or a pre-functionalized precursor must be utilized. An alternative approach relies on the Pd-catalyzed α-arylation of acetone using 1-bromo-3,5-difluorobenzene[3], though the Weinreb amide route remains the industry standard for scalability.

Synthetic StrategyReagents / CatalystPrimary RegioisomerTypical YieldProcess Notes
Direct Friedel-Crafts 1,3-Difluorobenzene, AlCl₃, Acyl Chloride2,4-Difluorophenyl>80%Chemically invalid for 3,5-isomer. Demonstrates ortho/para directing effects.
Weinreb Amide Acylation 3,5-Difluorophenylacetic acid, MeMgBr3,5-Difluorophenyl85–90%Industry Standard. Prevents tertiary alcohol formation; highly scalable.
Pd-Catalyzed α-Arylation 1-Bromo-3,5-difluorobenzene, Acetone, [Pd]3,5-Difluorophenyl~75%High atom economy but requires specialized P,N-ligands and inert atmosphere.

Experimental Protocols (Self-Validating Systems)

Protocol A: The Friedel-Crafts Baseline (Regioselectivity Demonstration)

This protocol is provided to demonstrate the regiochemical outcome of direct EAS, yielding the 2,4-isomer.

Causality: Aluminum chloride coordinates with the acyl chloride to generate a highly electrophilic acylium ion. The reaction is performed at 0 °C to control the exothermic formation of the Lewis acid-base complex and minimize polymerization of the solvent or substrate.

  • Preparation: Suspend anhydrous AlCl₃ (1.2 eq) in anhydrous dichloromethane (DCM) under N₂ at 0 °C.

  • Electrophile Generation: Add propionyl chloride (1.1 eq) dropwise over 15 minutes. Stir for 30 minutes to ensure complete acylium ion formation.

  • Substitution: Add 1,3-difluorobenzene (1.0 eq) dropwise. Maintain at 0 °C for 1 hour, then allow to warm to room temperature and stir for 4 hours.

  • Quench & Workup: Carefully pour the mixture over crushed ice and 1M HCl to break the aluminum complex. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.

  • In-Process Control (IPC): Analyze the crude mixture via ¹⁹F NMR. The presence of two distinct fluorine signals with complex splitting confirms the loss of symmetry, validating the formation of 1-(2,4-difluorophenyl)propan-1-one rather than the symmetrical 3,5-isomer.

Protocol B: Directed Acylation via Weinreb Amide (Validated Route to Target)

This is the validated, scalable route to synthesize 1-(3,5-Difluorophenyl)propan-2-one.

Causality: Converting the carboxylic acid to a Weinreb amide (N-methoxy-N-methylamide) is critical. When reacted with methylmagnesium bromide (MeMgBr), it forms a stable 5-membered cyclic chelate intermediate. This chelate prevents a second equivalent of Grignard reagent from attacking, which would otherwise form an unwanted tertiary alcohol. The target ketone is only released during the acidic aqueous quench.

Step 1: Weinreb Amide Formation

  • Activation: Dissolve 3,5-difluorophenylacetic acid (1.0 eq) in DCM. Add a catalytic amount of DMF, followed by dropwise addition of thionyl chloride (SOCl₂, 1.5 eq). Reflux for 2 hours.

  • IPC 1: Monitor the disappearance of the carboxylic acid via IR spectroscopy (shift of C=O stretch from ~1710 cm⁻¹ to ~1800 cm⁻¹ for the acyl chloride).

  • Amidation: Concentrate to remove excess SOCl₂. Redissolve in DCM and cool to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (3.0 eq). Stir at room temperature for 4 hours.

  • Workup: Wash with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate to yield the Weinreb amide.

Step 2: Grignard Acylation

  • Addition: Dissolve the Weinreb amide in anhydrous THF and cool to 0 °C under N₂. Add MeMgBr (3.0 M in diethyl ether, 1.5 eq) dropwise.

  • IPC 2: Quench a 0.1 mL aliquot in 1M HCl and analyze via TLC/GC-MS. The stable tetrahedral intermediate will collapse upon quenching. Monitor for the target mass (m/z 170) to confirm the absence of starting material.

  • Quench: Slowly add 1M HCl to the bulk reaction at 0 °C to collapse the chelate and release the ketone. Extract with ethyl acetate, dry, and purify via silica gel chromatography to yield pure 1-(3,5-difluorophenyl)propan-2-one.

Weinreb_Workflow A 3,5-Difluorophenyl- acetic acid B Acyl Chloride Intermediate A->B SOCl2 Reflux C Weinreb Amide B->C Me(OMe)NH·HCl Et3N D 1-(3,5-Difluorophenyl) propan-2-one C->D MeMgBr THF, 0°C

Fig 2. Directed acylation workflow via Weinreb amide to synthesize the 3,5-difluorophenyl isomer.

References

  • Benchchem. "1-Chloro-3-(3,5-difluorophenyl)propan-2-one - Conventional and Established Synthetic Routes". Benchchem. 1

  • Fluorine Notes. "The reactions of alkylation, arylation, alkenylation, and alkynylation of polyfluoroarenes and -hetarenes by their aromatic ring". Fluorine Notes, Issue 6(115).3

  • RSC Advances. "Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides". Royal Society of Chemistry.2

Sources

Method

Application Notes &amp; Protocols: Biocatalytic Synthesis of Chiral Alcohols from 1-(3,5-Difluorophenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Chiral alcohols are critical building blocks in the synthesis of active pharmaceutical ingredients (API...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Chiral alcohols are critical building blocks in the synthesis of active pharmaceutical ingredients (APIs), where stereochemistry dictates therapeutic efficacy and safety.[1][2] This application note provides a comprehensive guide to the biocatalytic synthesis of chiral alcohols from the prochiral ketone, 1-(3,5-Difluorophenyl)propan-2-one. We delve into the rationale behind employing ketoreductases (KREDs) for this asymmetric reduction, offering detailed experimental protocols for enzyme screening, a whole-cell biocatalytic reaction with cofactor regeneration, and product analysis. The methodologies described herein leverage the inherent selectivity and efficiency of biocatalysis to produce enantiopure alcohols under mild and sustainable conditions, presenting a compelling alternative to traditional chemical synthesis.[3][4][5]

Introduction: The Imperative for Chirality and the Biocatalytic Advantage

The precise three-dimensional arrangement of atoms in a molecule, its chirality, is a fundamental consideration in drug development. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[1][2] Consequently, the synthesis of single-enantiomer drugs is a paramount objective in the pharmaceutical industry.[6]

Traditional chemical methods for asymmetric synthesis can be resource-intensive, often requiring harsh reaction conditions, expensive metal catalysts, and multiple protection and deprotection steps.[3] Biocatalysis has emerged as a powerful and "green" alternative, utilizing enzymes to perform chemical transformations with exceptional levels of selectivity.[4][7][8] Ketoreductases (KREDs), in particular, are highly valuable for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols, frequently achieving high conversions and excellent enantiomeric excess (e.e.).[9][10][11]

Advantages of Biocatalysis:

  • High Selectivity: Enzymes exhibit remarkable enantio-, regio-, and chemoselectivity, minimizing the formation of byproducts.[7][12]

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near ambient temperature and pressure, reducing energy consumption.[3][4]

  • Environmental Sustainability: The use of biodegradable catalysts and the reduction of hazardous waste align with the principles of green chemistry.[4][7]

  • Cost-Effectiveness: High efficiency and reduced downstream processing can lead to significant cost savings in large-scale production.[4][7]

This guide will focus on the practical application of these principles to the synthesis of chiral 1-(3,5-Difluorophenyl)propan-2-ol.

The Biocatalytic Approach: Asymmetric Reduction with Ketoreductases

The core of this process is the enzymatic reduction of the prochiral ketone 1-(3,5-Difluorophenyl)propan-2-one. KREDs, a class of oxidoreductases, catalyze the transfer of a hydride from a nicotinamide cofactor (NADH or NADPH) to the carbonyl group of the substrate, generating a chiral secondary alcohol.[9]

Cofactor Regeneration: A Critical Consideration

The nicotinamide cofactors are expensive and required in stoichiometric amounts for the reaction. Therefore, an efficient in-situ cofactor regeneration system is essential for a cost-effective process. A common and effective strategy is to use a "substrate-coupled" regeneration system, where a sacrificial alcohol (e.g., isopropanol) is oxidized by the same or a different enzyme to regenerate the reduced cofactor (NAD(P)H).[5][13]

Experimental Protocols

Materials and Reagents
  • 1-(3,5-Difluorophenyl)propan-2-one (Substrate)

  • Ketoreductase (KRED) library (e.g., commercially available screening kits)

  • Escherichia coli whole cells expressing a selected KRED

  • Nicotinamide cofactor (NAD⁺ or NADP⁺)

  • Glucose Dehydrogenase (GDH) for cofactor regeneration (optional)

  • D-Glucose (for GDH-based cofactor regeneration) or Isopropanol (for substrate-coupled regeneration)

  • Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • HPLC-grade solvents for analysis (e.g., n-hexane, isopropanol)

  • Chiral HPLC column (e.g., polysaccharide-based chiral stationary phase)

Protocol 1: Screening of Ketoreductases

The selection of a suitable KRED with high activity and enantioselectivity towards the target substrate is a crucial first step.

Workflow for KRED Screening

G cluster_prep Preparation cluster_reaction Reaction Setup (96-well plate) cluster_analysis Analysis A Prepare Substrate Stock Solution (e.g., 100 mM in DMSO) G Add Substrate to Initiate A->G B Prepare Cofactor Stock Solution (e.g., 10 mM in buffer) F Add Cofactor B->F C Reconstitute KRED Library (as per manufacturer's instructions) E Add KRED from Library C->E D Dispense Buffer D->E E->F F->G H Incubate with Shaking (e.g., 30°C, 24h) G->H I Quench Reaction & Extract H->I J Analyze by Chiral HPLC/GC (Determine % conversion and % e.e.) I->J K Select 'Hit' Enzymes J->K

Caption: Workflow for high-throughput screening of a ketoreductase library.

Step-by-Step Procedure:

  • Preparation:

    • Prepare a stock solution of 1-(3,5-Difluorophenyl)propan-2-one in a water-miscible solvent like DMSO.

    • Prepare a stock solution of the appropriate nicotinamide cofactor (NADP⁺ or NAD⁺) in the reaction buffer.

    • Reconstitute the lyophilized KREDs from a screening kit in the reaction buffer.

  • Reaction Setup (in a 96-well plate):

    • To each well, add the reaction buffer.

    • Add a specific KRED to each well.

    • Add the cofactor solution.

    • Initiate the reaction by adding the substrate stock solution.

    • Include a negative control (no enzyme).

    • Seal the plate and incubate at a suitable temperature (e.g., 30°C) with shaking.

  • Work-up and Analysis:

    • After a set time (e.g., 24 hours), quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

    • Extract the product into the organic layer.

    • Analyze the organic extract by chiral HPLC or GC to determine the percent conversion and enantiomeric excess (% e.e.).

Protocol 2: Whole-Cell Biocatalytic Reduction

Using whole cells overexpressing the selected KRED simplifies the process by providing the cofactor regeneration machinery internally.[14]

Diagram of Whole-Cell Biocatalytic Reduction

G cluster_reaction Reaction Vessel cluster_process Process A E. coli cells (expressing KRED) E KRED A->E B 1-(3,5-Difluorophenyl)propan-2-one (Substrate) B->E C Isopropanol (Co-substrate/Regeneration) C->E D Buffer (pH 7.0) F Cofactor Cycle (NADP+ <-> NADPH) E->F reduces G Chiral Alcohol Product E->G produces H Acetone (Byproduct) E->H produces F->E oxidizes

Caption: Whole-cell biocatalytic reduction with substrate-coupled cofactor regeneration.

Step-by-Step Procedure:

  • Cell Preparation:

    • Grow a culture of E. coli harboring the plasmid for the selected KRED.

    • Induce protein expression (e.g., with IPTG).

    • Harvest the cells by centrifugation and resuspend them in the reaction buffer to a desired cell density (e.g., 50 g/L wet cell weight).

  • Bioreduction Reaction:

    • In a reaction vessel, combine the resuspended cells, reaction buffer, and the co-substrate for cofactor regeneration (e.g., 10% v/v isopropanol).

    • Add the substrate, 1-(3,5-Difluorophenyl)propan-2-one (e.g., to a final concentration of 50 mM).

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC/GC.

    • Once the reaction is complete, separate the cells by centrifugation.

    • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chiral alcohol.

Protocol 3: Chiral HPLC Analysis

Accurate determination of the enantiomeric excess is critical. Chiral High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.[15]

Step-by-Step Procedure:

  • Column and Mobile Phase Selection:

    • Choose a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

    • Select an appropriate mobile phase, typically a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol.

  • Sample Preparation:

    • Dissolve a small amount of the crude or purified product in the mobile phase to a concentration of approximately 1 mg/mL.[15]

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the sample.

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

    • The two enantiomers should resolve into two distinct peaks.

  • Data Analysis:

    • Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Data Presentation and Interpretation

The results from the KRED screening can be summarized in a table for easy comparison.

Table 1: Representative Data from KRED Screening for the Reduction of 1-(3,5-Difluorophenyl)propan-2-one

KRED IDProduct EnantiomerConversion (%)Enantiomeric Excess (e.e., %)
KRED-A(S)>99>99
KRED-B(R)8598
KRED-C(S)6295
KRED-D(R)>99>99
KRED-E(S)4588

This is example data and actual results will vary depending on the specific KREDs screened.

Conclusion

The biocatalytic synthesis of chiral 1-(3,5-Difluorophenyl)propan-2-ol using ketoreductases offers a highly efficient, selective, and sustainable route to this valuable pharmaceutical intermediate. By following the detailed protocols for enzyme screening, whole-cell bioreduction, and chiral analysis provided in these application notes, researchers and drug development professionals can effectively implement this green chemistry approach. The principles and methodologies outlined are broadly applicable to the synthesis of a wide range of other chiral alcohols, underscoring the transformative potential of biocatalysis in modern pharmaceutical manufacturing.[6]

References

  • A Researcher's Guide to Chiral HPLC Analysis of Alcohols from (S)-Alpine Borane Reduction - Benchchem.
  • The Growing Role of Biocatalysis in Industrial Synthesis - Pharma Focus Asia.
  • Biocatalysis: An Indispensable Tool for API Synthesis | Contract Pharma.
  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - SciSpace.
  • Top Advantages of Biocatalysis: A Greener Path to Chemical Synthesis - Applied Catalysts.
  • Biocatalysis in the Pharmaceutical Industry: The Need for Speed - PMC - NIH.
  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing).
  • White paper: The advantages of biocatalysis in pharmaceutical manufacturing - Ingenza Ltd.
  • Enzymatic synthesis of chiral alcohols using ketoreductases | Request PDF - ResearchGate. Available at: [Link]

  • Purification and Cloning of a Ketoreductase used for the Preparation of Chiral Alcohols.
  • A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC.
  • US10196667B2 - Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system - Google Patents.
  • Coupled immobilized bi-enzymatic flow reactor employing cofactor regeneration of NAD + using a thermophilic aldehyde dehydrogenase and lactate dehydrogenase - RSC Publishing. Available at: [Link]

  • Redox Biocatalysis: Quantitative Comparisons of Nicotinamide Cofactor Regeneration Methods - PMC. Available at: [Link]

  • How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem.
  • State-of-the-Art Biocatalysis - eCampus. Available at: [Link]

  • Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant - PMC. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC. Available at: [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI. Available at: [Link]

  • Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes | Request PDF - ResearchGate. Available at: [Link]

  • Advancing Chiral Chemistry in Pharmaceutical Synthesis.
  • Enzymatic preparation of (R)-3,5-bis (trifluoromethyl)phenyl ethanol for aprepitant synthesis.
  • (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - ResearchGate. Available at: [Link]

  • Strategies for Chiral HPLC Method Development.
  • The significance of chirality in contemporary drug discovery-a mini review - RSC Publishing. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]

Sources

Application

Application Note: 1-(3,5-Difluorophenyl)propan-2-one as a High-Stability Scaffold for API Synthesis

Part 1: Introduction & Strategic Value The "Fluorine Effect" in Fragment-Based Drug Design In modern Active Pharmaceutical Ingredient (API) development, 1-(3,5-Difluorophenyl)propan-2-one (CAS: 1305324-34-8 analog/deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Value

The "Fluorine Effect" in Fragment-Based Drug Design

In modern Active Pharmaceutical Ingredient (API) development, 1-(3,5-Difluorophenyl)propan-2-one (CAS: 1305324-34-8 analog/derivative) has emerged as a critical "privileged intermediate." Its value lies not just in its reactivity, but in the specific 3,5-difluoro substitution pattern .

Unlike the 4-fluoro or 2,4-difluoro patterns common in earlier generation drugs (e.g., Fluconazole), the 3,5-difluoro motif offers a unique pharmacological advantage: Metabolic Blockade .

  • Cytochrome P450 Inhibition: The 3,5-positions on the phenyl ring are primary sites for oxidative metabolism (hydroxylation). Fluorine substitution at these positions sterically and electronically blocks metabolic degradation, significantly extending the half-life (

    
    ) of the final drug molecule.
    
  • Lipophilicity Modulation: The difluoro-methyl ketone moiety provides an optimal lipophilic balance (

    
    ), facilitating Blood-Brain Barrier (BBB) penetration for CNS-targeted therapies (e.g., neurokinin-1 antagonists, monoamine transporter inhibitors).
    
Core Applications

This intermediate serves as the "chiral anchor" for three major API classes:

  • Protease Inhibitors (Cathepsin/Renin): Via conversion to chiral amines.

  • Kinase Inhibitors: Via condensation with hydrazines to form pyrazole-based scaffolds.

  • CNS Modulators: As a precursor to conformationally restricted phenethylamines.

Part 2: Synthesis Protocols

Method A: Scalable Synthesis via Modified Dakins-West Reaction

Recommended for Multi-Gram to Kilogram Scale Production

Rationale: This route avoids the use of hazardous nitro-compounds (Henry reaction) and expensive transition metal catalysts, utilizing readily available phenylacetic acid derivatives.

Reagents:
  • Precursor: 3,5-Difluorophenylacetic acid (CAS: 105184-38-1)

  • Acylating Agent: Acetic Anhydride (

    
    )
    
  • Catalyst: 1-Methylimidazole (NMI) or Pyridine

  • Solvent: Toluene (anhydrous)

Workflow Diagram:

DakinsWest Start 3,5-Difluorophenylacetic Acid Step1 Mixed Anhydride Formation (Ac2O, 0°C) Start->Step1 Activation Step2 Acyl Transfer & Decarboxylation (NMI, Reflux) Step1->Step2 Base Catalysis Product 1-(3,5-Difluorophenyl) propan-2-one Step2->Product - CO2

Caption: Modified Dakins-West pathway for decarboxylative acylation.

Step-by-Step Protocol:
  • Activation: Charge a reactor with 3,5-Difluorophenylacetic acid (1.0 eq) and Acetic Anhydride (3.0 eq).

  • Catalysis: Add 1-Methylimidazole (0.2 eq) dropwise at 0°C to control the exotherm.

  • Reaction: Heat the mixture to 110°C (Reflux) for 4–6 hours. Note: Evolution of

    
     gas indicates reaction progress.
    
  • Quench: Cool to room temperature and quench with ice-cold water (5 volumes). Stir for 1 hour to hydrolyze excess anhydride.

  • Extraction: Extract with Ethyl Acetate (3 x 2 volumes). Wash combined organics with saturated

    
     (3 x 1 volume) until pH 7-8.
    
  • Purification: Distill under reduced pressure (10 mbar, 120-130°C) or use flash chromatography (SiO2, Hexane:EtOAc 95:5).

    • Yield: 75-85% (Pale yellow oil).

Part 3: Downstream Applications & Protocols

Application 1: Reductive Amination (Chiral Building Block)

Target: (S)-2-Amino-3-(3,5-difluorophenyl)propane derivatives.

Rationale: The ketone acts as a versatile electrophile for chiral amine synthesis. The resulting chiral amines are key fragments in Renin inhibitors (e.g., Aliskiren analogs) and BACE1 inhibitors (Alzheimer's disease).

Protocol:
  • Imine Formation: Dissolve 1-(3,5-Difluorophenyl)propan-2-one (1.0 eq) in Methanol (anhydrous). Add Ammonium Acetate (10.0 eq) or a chiral amine (e.g., (S)-Phenylethylamine for diastereoselective synthesis). Stir for 2 hours at room temperature.

  • Reduction: Add Sodium Cyanoborohydride (

    
    )  (1.5 eq) portion-wise at 0°C. Note: Maintain pH ~6 with acetic acid.
    
  • Workup: Quench with 1M NaOH (pH > 10). Extract with DCM.

  • Resolution: If using achiral reduction, resolve the racemic amine using (L)-Tartaric Acid crystallization.

Application 2: Heterocycle Synthesis (Kinase Inhibitors)

Target: 3,5-Difluorophenyl-substituted Pyrazoles.

Rationale: Condensation with hydrazines creates pyrazole rings, a scaffold found in numerous kinase inhibitors (e.g., Celecoxib analogs , P38 MAPK inhibitors ).

Workflow Diagram:

PyrazoleSynth Ketone 1-(3,5-Difluorophenyl) propan-2-one Step1 Formylation (DMF-DMA) Ketone->Step1 Enaminone Formation Step2 Cyclization (Hydrazine) Step1->Step2 Condensation Product 3-(3,5-Difluorophenyl) -1H-pyrazole Step2->Product - H2O

Caption: Synthesis of pyrazole-based kinase inhibitor scaffolds.

Protocol:
  • Enaminone Formation: React the ketone (1.0 eq) with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) in Toluene at reflux for 4 hours.

  • Cyclization: Cool the mixture and add Hydrazine Hydrate (1.5 eq) or a substituted hydrazine (e.g., Phenylhydrazine). Reflux for 2 hours in Ethanol.

  • Purification: Concentrate and recrystallize from Ethanol/Water.

Part 4: Analytical Characterization

Identity Confirmation:

  • 1H NMR (400 MHz, CDCl3):

    • 
       2.15 (s, 3H, 
      
      
      
      -CO-)
    • 
       3.68 (s, 2H, Ar-
      
      
      
      -CO-)
    • 
       6.65-6.75 (m, 3H, Ar-H) - Note the specific splitting pattern due to 3,5-F coupling.
      
  • 19F NMR (376 MHz, CDCl3):

    • 
       -109.5 (t, J = 8.5 Hz, 2F) - Diagnostic triplet due to coupling with H-4.
      

Physical Properties:

Property Value Notes
Appearance Pale yellow liquid Darkens on air exposure
Boiling Point 98-102°C @ 10 mmHg Vacuum distillation recommended
Density ~1.18 g/mL Estimated

| Solubility | DCM, EtOAc, Toluene | Insoluble in water |

Part 5: Safety & Handling (EHS)

Hazard Classification (GHS):

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[1][4]

Handling Precautions:

  • Fume Hood Mandatory: Always handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • PPE: Nitrile gloves (double-gloving recommended during synthesis), safety goggles, and lab coat.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The ketone is prone to oxidation and polymerization if exposed to air/light for extended periods.

References

  • Title: "Process for the preparation of 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one" (Analogous Methodology)
  • Reductive Amination Protocols

    • Title: "Reductive Amin
    • Source: Master Organic Chemistry
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: "The role of fluorine in the design of pharmaceutical drugs"[6]

    • Source: Beilstein Journal of Organic Chemistry
    • URL:[Link]

  • Target API Precursors

    • Title: "2-(3,5-Difluorophenyl)propan-2-amine hydrochloride"
    • Source: PubChem
    • URL:[Link]

  • Safety Data Sheet (SDS): Title: "Safety Data Sheet - 1-(3,5-Difluorophenyl)propan-2-amine" (Downstream Product) Source: Sigma-Aldrich

Sources

Method

Application Notes and Protocols for the Asymmetric Reduction of 1-(3,5-Difluorophenyl)propan-2-one

Introduction: The Significance of Chiral 1-(3,5-Difluorophenyl)propan-2-ol The enantiomerically pure forms of 1-(3,5-difluorophenyl)propan-2-ol are valuable chiral building blocks in the synthesis of pharmaceuticals and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral 1-(3,5-Difluorophenyl)propan-2-ol

The enantiomerically pure forms of 1-(3,5-difluorophenyl)propan-2-ol are valuable chiral building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of the difluorophenyl moiety can significantly enhance the metabolic stability and binding affinity of a molecule to its biological target. Consequently, the development of efficient and highly selective methods for the asymmetric reduction of the prochiral ketone, 1-(3,5-difluorophenyl)propan-2-one, is of paramount importance for accessing these key chiral intermediates. This application note provides a detailed guide to three robust methods for achieving this transformation: asymmetric transfer hydrogenation with a Noyori-type catalyst, biocatalytic reduction using a ketoreductase, and the Corey-Bakshi-Shibata (CBS) reduction.

Method 1: Asymmetric Transfer Hydrogenation (ATH) with a Ruthenium-TsDPEN Catalyst

Asymmetric transfer hydrogenation is a powerful and widely used method for the enantioselective reduction of ketones. The Noyori-type catalysts, particularly those based on a ruthenium center and a chiral N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligand, are renowned for their high activity and enantioselectivity.[1]

Causality of Experimental Choices

The choice of a Ru-TsDPEN catalyst is predicated on its well-established mechanism, which involves a metal-ligand bifunctional catalysis.[2] The acidic N-H proton on the TsDPEN ligand and the hydridic Ru-H participate in a concerted, six-membered pericyclic transition state with the carbonyl group of the substrate. This highly organized transition state is responsible for the excellent enantioselectivity observed. The use of a formic acid/triethylamine (HCOOH/NEt₃) mixture as the hydrogen source is advantageous as it is easy to handle and provides a high-boiling azeotrope that can be readily removed. Isopropanol is another common and effective hydrogen donor. The arene ligand on the ruthenium catalyst can also influence reactivity and selectivity.[3] For electron-deficient ketones like 1-(3,5-difluorophenyl)propan-2-one, a catalyst with a less sterically demanding arene, such as p-cymene, is often a good starting point.

Experimental Protocol: Asymmetric Transfer Hydrogenation

Materials:

  • 1-(3,5-Difluorophenyl)propan-2-one

  • [RuCl(p-cymene)((S,S)-TsDPEN)] or [RuCl(p-cymene)((R,R)-TsDPEN)] (for the (R)- or (S)-alcohol, respectively)

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous isopropanol (i-PrOH) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Catalyst Activation (if necessary) and Reaction Setup:

    • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [RuCl(p-cymene)((S,S)-TsDPEN)] (e.g., 0.005 mmol, 0.5 mol%).

    • Add anhydrous, degassed solvent (e.g., DCM or i-PrOH, 5 mL).

  • Preparation of the Hydrogen Source:

    • Prepare a 5:2 molar mixture of formic acid and triethylamine.

  • Reaction Execution:

    • To the catalyst solution, add 1-(3,5-difluorophenyl)propan-2-one (1.0 mmol).

    • Add the formic acid/triethylamine mixture (e.g., 0.5 mL).

    • Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40 °C, to increase the reaction rate) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the chiral alcohol.

  • Determination of Enantiomeric Excess:

    • Analyze the enantiomeric excess (e.e.) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Quantitative Data Summary for ATH of Structurally Similar Ketones
SubstrateCatalyst (mol%)Hydrogen SourceSolventTemp (°C)Yield (%)e.e. (%)Reference
3',5'-Bis(trifluoromethyl)acetophenoneRuCl (0.5)HCOOH/NEt₃DMF28>9998[4]
Acetophenone[RuCl(p-cymene)((R,R)-TsDPEN)] (0.5)HCOOH/NEt₃CH₂Cl₂259598[3]

Note: Data for the specific substrate is not publicly available and should be determined experimentally. The provided data for a structurally similar substrate serves as a strong indicator of expected performance.

Asymmetric Transfer Hydrogenation Workflow

ATH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prep_Catalyst Prepare Catalyst Solution ([RuCl(p-cymene)((S,S)-TsDPEN)]) in Anhydrous Solvent Add_Substrate Add Substrate (1-(3,5-Difluorophenyl)propan-2-one) Prep_Catalyst->Add_Substrate Prep_H_Source Prepare H-Source (HCOOH/NEt3 5:2) Add_H_Source Add H-Source Prep_H_Source->Add_H_Source Add_Substrate->Add_H_Source Stir_Monitor Stir at RT & Monitor (TLC/GC) Add_H_Source->Stir_Monitor Quench Quench with Sat. NaHCO3 Stir_Monitor->Quench Extract Extract with EtOAc Quench->Extract Purify Dry, Concentrate & Purify (Chromatography) Extract->Purify Analysis Determine e.e. (Chiral HPLC/GC) Purify->Analysis

Caption: Workflow for the asymmetric transfer hydrogenation.

Method 2: Biocatalytic Reduction with a Ketoreductase (KRED)

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for asymmetric synthesis.[5] Ketoreductases (KREDs), a class of oxidoreductase enzymes, are particularly effective for the reduction of prochiral ketones to their corresponding chiral alcohols.[6][7]

Causality of Experimental Choices

The high enantioselectivity of KREDs stems from the precisely defined three-dimensional structure of their active site, which preferentially binds one enantiotopic face of the ketone substrate. These enzymes require a nicotinamide cofactor (NADH or NADPH) as the hydride source. To make the process economically feasible, an in-situ cofactor regeneration system is essential. A common and efficient approach is the substrate-coupled regeneration system, where a sacrificial alcohol, such as isopropanol, is added in excess. A dehydrogenase enzyme, often the KRED itself or a co-expressed glucose dehydrogenase (GDH), oxidizes the isopropanol to acetone, thereby regenerating the NADPH/NADH cofactor. The choice of KRED is critical, as different enzymes exhibit varying substrate specificities and stereopreferences (Prelog or anti-Prelog). Screening a panel of KREDs is often the first step in developing a biocatalytic reduction process.

Experimental Protocol: Biocatalytic Reduction

Materials:

  • 1-(3,5-Difluorophenyl)propan-2-one

  • Ketoreductase (KRED) screening kit (containing a variety of KREDs)

  • NADP⁺ or NAD⁺

  • Glucose Dehydrogenase (GDH), if required for the chosen KRED system

  • D-Glucose (for GDH-coupled regeneration) or Isopropanol (for substrate-coupled regeneration)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of 1-(3,5-difluorophenyl)propan-2-one in DMSO (e.g., 1 M).

    • Reconstitute the lyophilized KREDs in the phosphate buffer according to the manufacturer's instructions.

  • Reaction Setup:

    • In a series of microcentrifuge tubes or a 96-well plate, add the phosphate buffer.

    • Add the cofactor (NADP⁺ or NAD⁺) to a final concentration of ~1 mM.

    • Add the components of the cofactor regeneration system (e.g., isopropanol to 5-10% v/v or glucose to ~1.2 equivalents).

    • Add the KRED enzyme solution.

    • Initiate the reaction by adding the substrate stock solution to the desired final concentration (e.g., 10-50 mM).

  • Reaction Execution:

    • Seal the reaction vessels and incubate at a controlled temperature (e.g., 30 °C) with shaking (e.g., 200 rpm).

    • Monitor the reaction progress by taking aliquots at various time points and analyzing by GC or HPLC.

  • Work-up and Analysis:

    • For each reaction, quench by adding an equal volume of ethyl acetate and vortexing thoroughly.

    • Centrifuge to separate the layers.

    • Analyze the organic layer by chiral GC or HPLC to determine the conversion and enantiomeric excess.

  • Preparative Scale Reaction (based on screening results):

    • Scale up the optimized reaction conditions in a larger vessel.

    • After the reaction is complete, perform a larger-scale extraction with ethyl acetate.

    • Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate.

    • Purify the product by flash column chromatography if necessary.

Quantitative Data Summary for Biocatalytic Reduction of Structurally Similar Ketones
SubstrateEnzymeCofactor RegenerationConversion (%)e.e. (%)Reference
2-Chloro-1-(3,4-difluorophenyl)ethanoneEngineered ChKRED20GDH/Glucose>99>99 (S)[8]
1-(4-Fluorophenyl)ethanoneLactobacillus brevis ADHIsopropanol>99>99 (R)[8]

Note: The optimal KRED and conditions for 1-(3,5-difluorophenyl)propan-2-one must be determined through screening.

Biocatalytic Reduction Conceptual Diagram

Biocatalysis_Cycle cluster_main Main Reaction cluster_cofactor Cofactor Cycle cluster_regeneration Regeneration System Ketone 1-(3,5-Difluorophenyl)propan-2-one KRED KRED Ketone->KRED Substrate Alcohol Chiral Alcohol KRED->Alcohol Product NADPH NADPH NADPH->KRED H- donor NADP NADP+ NADPH->NADP NADP->KRED H- acceptor GDH GDH/ KRED Isopropanol Isopropanol Isopropanol->GDH Acetone Acetone GDH->NADPH GDH->Acetone

Caption: Biocatalytic reduction with cofactor regeneration.

Method 3: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a classic and reliable method for the enantioselective reduction of prochiral ketones using a chiral oxazaborolidine catalyst and a stoichiometric borane source.[8]

Causality of Experimental Choices

The CBS catalyst, typically derived from a chiral amino alcohol like (R)- or (S)-diphenylprolinol, coordinates with the borane source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂) to form a more sterically hindered and Lewis acidic complex. This complex then coordinates to the ketone's carbonyl oxygen in a conformation that minimizes steric interactions, leading to a highly organized transition state where the hydride is delivered to one face of the carbonyl group. The choice of the (R)- or (S)-catalyst dictates the stereochemistry of the resulting alcohol. Anhydrous conditions are crucial as borane reagents react with water.

Experimental Protocol: CBS Reduction

Materials:

  • 1-(3,5-Difluorophenyl)propan-2-one

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere, add anhydrous THF to a dry, three-necked round-bottom flask equipped with a dropping funnel and a thermometer.

    • Add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 equivalents).

    • Cool the solution to 0 °C.

  • Addition of Reagents:

    • Slowly add the borane-dimethyl sulfide complex (e.g., 0.6 equivalents) to the catalyst solution.

    • After stirring for 10-15 minutes, add a solution of 1-(3,5-difluorophenyl)propan-2-one (1 equivalent) in anhydrous THF dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Execution:

    • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Work-up and Purification:

    • Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C.

    • Allow the mixture to warm to room temperature and then add 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Determination of Enantiomeric Excess:

    • Analyze the enantiomeric excess by chiral HPLC or GC.

Quantitative Data Summary for CBS Reduction of Structurally Similar Ketones
SubstrateCatalyst (mol%)Borane SourceYield (%)e.e. (%)Reference
Acetophenone(R)-2-Methyl-CBS-oxazaborolidine (10)BH₃·SMe₂9796[8]
Propiophenone(R)-2-Methyl-CBS-oxazaborolidine (10)BH₃·SMe₂9598[8]

Note: The data provided is for representative substrates. Optimal conditions for 1-(3,5-difluorophenyl)propan-2-one should be determined experimentally.

Conclusion

This application note has detailed three robust and highly selective methods for the asymmetric reduction of 1-(3,5-difluorophenyl)propan-2-one. The choice of method will depend on factors such as the desired scale of the reaction, available equipment, and cost considerations. Asymmetric transfer hydrogenation offers high efficiency and is well-suited for a wide range of substrates. Biocatalytic reduction with ketoreductases provides an environmentally friendly and often exceptionally selective route, particularly for large-scale applications. The CBS reduction remains a reliable and predictable method for laboratory-scale synthesis. For all methods, optimization of reaction conditions is recommended to achieve the highest possible yield and enantioselectivity for this specific substrate.

References

  • Zhang, J., et al. (2010). Asymmetric transfer hydrogenation over Ru–TsDPEN catalysts supported on siliceous mesocellular foam. Chemical Communications, 46(41), 7769-7771. [Link]

  • Xing, J., et al. (2010). A fluorinated dendritic TsDPEN-Ru(II) catalyst for asymmetric transfer hydrogenation of prochiral ketones in aqueous media. Chemical Communications, 46(12), 2095-2097. [Link]

  • Mishra, P., & Bhanage, B. M. (2021). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality, 33(7), 337-378. [Link]

  • Baratta, W., et al. (2018). Selective Asymmetric Transfer Hydrogenation of α-Substituted Acetophenones with Bifunctional Oxo-Tethered Ruthenium(II) Catalysts. Advanced Synthesis & Catalysis, 360(4), 746-754. [Link]

  • Rowbotham, J. S., et al. (2021). Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. ChemRxiv. [Link]

  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

  • Mishra, P., & Bhanage, B. M. (2021). Ru‐TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. ResearchGate. [Link]

  • Dub, P. A., et al. (2014). Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX₂(diphosphine)(1,2-diamine)] catalysts. Journal of the American Chemical Society, 136(10), 3905-3921. [Link]

  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]

  • Wills, M., et al. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Chemistry Proceedings, 8(1), 35. [Link]

  • Qiao, L., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59(42), 6245-6262. [Link]

  • de la Fuente, M. C., et al. (2020). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. ACS Catalysis, 10(15), 8434-8440. [Link]

  • Li, Z., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 929653. [Link]

  • Strauss, U. T., & Faber, K. (2002). Enzyme-catalyzed regio- and enantioselective ketone reductions. Methods in Enzymology, 353, 348-358. [Link]

  • Vanagel, M. G. (2024). Synthesis and Stereoselective Reduction of α-Fluoro-β-Keto Esters by Ketoreductases. University of Missouri-St. Louis. [Link]

Sources

Application

Application Note: High-Resolution 1H and 13C NMR Analysis of 1-(3,5-Difluorophenyl)propan-2-one

Abstract This application note provides a detailed guide to the acquisition and interpretation of one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 1-(3,5-Difluorophenyl)propan-2-one. This compound...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide to the acquisition and interpretation of one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 1-(3,5-Difluorophenyl)propan-2-one. This compound serves as an excellent model for understanding the influence of electron-withdrawing fluorine substituents on the chemical shifts and coupling constants of both aromatic and aliphatic systems. The protocols outlined herein are designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction

1-(3,5-Difluorophenyl)propan-2-one is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. Accurate structural characterization is paramount for understanding its reactivity, and biological activity, and for quality control purposes. NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. This guide will delve into the theoretical underpinnings and practical aspects of analyzing the ¹H and ¹³C NMR spectra of this specific molecule, highlighting the diagnostic spectral features that arise from its unique chemical environment.

The presence of two fluorine atoms on the phenyl ring introduces significant electronic effects that influence the magnetic environment of nearby protons and carbons. This results in character[1]istic chemical shift changes and complex spin-spin coupling patterns, which, when correctly interpreted, provide a wealth of structural information.

Theoretical Considerations

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display signals corresponding to the aromatic protons, the methylene (-CH₂-) protons, and the methyl (-CH₃) protons. The electronegative fluorine atoms are expected to deshield the aromatic protons, causing them to resonate at a lower field (higher ppm) than those in an unsubstituted benzene ring. Furthermore, the protons [1]on the phenyl ring will exhibit coupling to the adjacent fluorine atoms, leading to characteristic splitting patterns. The methylene and methyl protons of the propan-2-one moiety will also have distinct chemical shifts and will likely show coupling to each other.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the unique carbon environments within the molecule. The carbon atoms directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JCF). Carbons further away will[2][3] show smaller two-bond (²JCF) and three-bond (³JCF) couplings. The carbonyl carbon of th[2][4]e ketone is expected to appear at a characteristic downfield chemical shift.

Experimental Protoco[5][6][7]ls

I. Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following protocol is recommended for small organic molecules like 1-(3,5-Difluorophenyl)propan-2-one.

  • Analyte Purity: Ensure the sample is of high purity to avoid spectral overlap from impurities.

  • Mass Determination: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • **Solvent Selection:[5] Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Diss[5][6]olve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: To re[5][7]move any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard ([8]Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, the residual sol[5]vent peak can often be used for referencing.

  • Capping and Labelin[9]g: Securely cap the NMR tube and label it clearly.

Diagram of the Sample Preparation Workflow:

Sample_Preparation cluster_prep Sample Preparation Analyte High Purity Analyte Weigh Weigh Sample (¹H: 5-25 mg, ¹³C: 50-100 mg) Analyte->Weigh Dissolve Dissolve in Vial Weigh->Dissolve Solvent Deuterated Solvent (e.g., 0.6-0.7 mL CDCl₃) Solvent->Dissolve Filter Filter into NMR Tube Dissolve->Filter Cap_Label Cap and Label Filter->Cap_Label

Caption: Workflow for preparing a high-quality NMR sample.

II. NMR Data Acquisition

The following are general parameters for acquiring 1D ¹H and ¹³C NMR spectra on a standard NMR spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition[10] Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Spectral Width:[10] Typically 12-16 ppm.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Receiver Gain: Adjust the receiver gain automatically or manually to avoid signal clipping.

  • ¹³C NMR Acquisiti[10]on Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments).

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.

    • Decoupling: Use broadband proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

III. Data Process[4]ing

Raw NMR data (Free Induction Decay or FID) must be processed to obtain the final spectrum.

  • Fourier Transformation (FT): The FID is converted from the time domain to the frequency domain through a Fourier transform.

  • Phasing: The spec[11][12][13]trum is phased to ensure all peaks have a pure absorption lineshape. This can be done automatically or manually.

  • Baseline Correction[13][14]: A flat baseline is essential for accurate integration. Apply an automatic or manual baseline correction.

  • Referencing: Cali[13]brate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS signal (0 ppm) to its known value.

  • Integration: Inte[15][9]grate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons in different environments.

  • Peak Picking: Identify the exact chemical shift of each peak.

Diagram of the NMR Data Processing Workflow:

NMR_Processing cluster_process Data Processing FID Raw Data (FID) FT Fourier Transform FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing Baseline->Reference Analyze Integration & Peak Picking Reference->Analyze

Caption: Standard workflow for processing raw NMR data.

Spectral Analysis and Interpretation

The following tables summarize the expected ¹H and ¹³C NMR spectral data for 1-(3,5-Difluorophenyl)propan-2-one.

¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz)
~ 6.8 - 7.0Triplet of Triplets (tt)1HH-4'JHF ≈ 9 Hz, JHH ≈ 2 Hz
~ 6.7 - 6.9Doublet of Triplets (dt)2HH-2', H-6'JHF ≈ 9 Hz, JHH ≈ 2 Hz
~ 3.7Singlet2HH-1
~ 2.2Singlet3HH-3

Note: The aromatic region will exhibit complex splitting due to both proton-proton and proton-fluorine coupling. The exact chemical shifts and coupling constants may vary slightly depending on the solvent and concentration.

¹³C NMR Data
Chemical Shift (δ, ppm)Multiplicity (in ¹³C{¹H} spectrum)AssignmentCoupling Constants (J, Hz)
~ 206SingletC-2 (C=O)
~ 163Doublet of Doublets (dd)C-3', C-5'¹JCF ≈ 245-255 Hz, ³JCCF ≈ 8-12 Hz
~ 138Triplet (t)C-1'²JCCF ≈ 20-30 Hz
~ 112Doublet of Doublets (dd)C-2', C-6'²JCCF ≈ 20-25 Hz, ⁴JCCCF ≈ 3-5 Hz
~ 102Triplet (t)C-4'²JCCF ≈ 25-30 Hz
~ 50SingletC-1
~ 30SingletC-3

Note: The multiplicities and coupling constants for the aromatic carbons are due to coupling with the fluorine atoms. The values provided are typical ranges.

Conclusion

This app[16][17]lication note has provided a comprehensive protocol for the ¹H and ¹³C NMR analysis of 1-(3,5-Difluorophenyl)propan-2-one. By following these guidelines for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra. The detailed interpretation of the chemical shifts and coupling patterns, particularly the influence of the difluoro-substitution on the aromatic ring, allows for the unambiguous structural confirmation of the molecule. These principles and techniques are broadly applicable to the structural elucidation of other fluorinated organic compounds.

References

Sources

Method

The Strategic Deployment of 1-(3,5-Difluorophenyl)propan-2-one in Modern Medicinal Chemistry

Introduction: The Fluorine Advantage in Drug Design In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Fluorine Advantage in Drug Design

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design.[1][2] Fluorine, being the most electronegative element, imparts unique physicochemical properties to organic molecules that can profoundly influence their biological behavior.[3][4] The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electronic interactions, and modulate lipophilicity and membrane permeability, thereby improving the overall pharmacokinetic profile of a drug candidate.[1] The 3,5-difluorophenyl motif, in particular, is a valuable pharmacophore that offers a unique combination of electronic and steric properties, making it a sought-after building block in the synthesis of novel therapeutic agents.[5][6]

This guide provides an in-depth exploration of the applications of 1-(3,5-Difluorophenyl)propan-2-one, a key fluorinated building block, in medicinal chemistry. We will delve into its role as a versatile synthon for the construction of complex, biologically active molecules, and provide detailed, field-proven protocols for its utilization in key synthetic transformations.

Core Applications of 1-(3,5-Difluorophenyl)propan-2-one

1-(3,5-Difluorophenyl)propan-2-one serves as a pivotal starting material for a variety of chemical transformations that yield compounds with significant therapeutic potential. Its utility stems from the reactivity of the ketone functional group and the unique properties conferred by the difluorinated aromatic ring.

Synthesis of Chiral Alcohols via Asymmetric Reduction

A paramount application of ketones in medicinal chemistry is their stereoselective reduction to chiral alcohols. These chiral synthons are fundamental components of numerous active pharmaceutical ingredients (APIs).[5] The ketone moiety of 1-(3,5-Difluorophenyl)propan-2-one can be selectively reduced to the corresponding alcohol, 1-(3,5-difluorophenyl)propan-2-ol, using a variety of reducing agents. For the synthesis of enantiomerically pure compounds, enzymatic or catalytic asymmetric reduction methods are employed.

Experimental Protocols

Protocol 1: Synthesis of (E)-1-(3,5-difluorophenyl)-4-(dimethylamino)but-3-en-2-one

This protocol details the synthesis of a vinylogous amide, a versatile intermediate, from 1-(3,5-Difluorophenyl)propan-2-one.

Reaction Scheme:

G compound1 1-(3,5-Difluorophenyl)propan-2-one plus + compound1->plus compound2 DMF-DMA arrow Toluene, Reflux compound2->arrow compound3 (E)-1-(3,5-difluorophenyl)-4-(dimethylamino)but-3-en-2-one plus->compound2 arrow->compound3

A representative reaction scheme.

Materials:

ReagentMolecular WeightQuantity (mmol)Mass/Volume
1-(3,5-Difluorophenyl)propan-2-one170.16 g/mol 101.70 g
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)119.16 g/mol 121.43 g (1.63 mL)
Toluene--20 mL

Procedure:

  • To a solution of 1-(3,5-Difluorophenyl)propan-2-one (1.70 g, 10 mmol) in toluene (20 mL), add N,N-dimethylformamide dimethyl acetal (1.63 mL, 12 mmol).

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure (E)-1-(3,5-difluorophenyl)-4-(dimethylamino)but-3-en-2-one.

Protocol 2: Claisen-Schmidt Condensation to Synthesize a Chalcone Intermediate

This protocol describes the base-catalyzed condensation of 1-(3,5-Difluorophenyl)propan-2-one with an aromatic aldehyde to form a chalcone, a key precursor for various heterocyclic compounds.[3]

Reaction Workflow:

G start Start Materials: 1-(3,5-Difluorophenyl)propan-2-one 4-Methoxybenzaldehyde Ethanol, NaOH reaction Claisen-Schmidt Condensation: - Stir at room temperature - Monitor by TLC start->reaction workup Work-up: - Pour into ice water - Acidify with HCl - Filter the precipitate reaction->workup purification Purification: - Recrystallize from ethanol workup->purification product Product: (E)-1-(3,5-difluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one purification->product

Workflow for Chalcone Synthesis.

Materials:

ReagentMolecular WeightQuantity (mmol)Mass/Volume
1-(3,5-Difluorophenyl)propan-2-one170.16 g/mol 101.70 g
4-Methoxybenzaldehyde136.15 g/mol 101.36 g
Ethanol (95%)--20 mL
Sodium Hydroxide (10% aq. solution)40.00 g/mol -~5 mL
Hydrochloric Acid (conc.)--As needed

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1-(3,5-Difluorophenyl)propan-2-one (1.70 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in 20 mL of 95% ethanol.

  • Cool the mixture in an ice bath and slowly add 10% aqueous sodium hydroxide solution dropwise with constant stirring until the solution becomes cloudy and a precipitate begins to form.

  • Remove the flask from the ice bath and continue stirring at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Pour the reaction mixture into 100 mL of ice-cold water and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product and recrystallize from ethanol to obtain pure (E)-1-(3,5-difluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.

Protocol 3: Synthesis of a Pyrazoline Derivative with Potential Antimicrobial Activity

Pyrazolines are a class of five-membered heterocyclic compounds known for a wide range of biological activities, including antimicrobial and anticancer properties.[7][8][9] This protocol details the cyclization of the previously synthesized chalcone with hydrazine hydrate to form a pyrazoline derivative.

Reaction Scheme:

G compound1 (E)-1-(3,5-difluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one plus + compound1->plus compound2 Hydrazine Hydrate arrow Glacial Acetic Acid, Reflux compound2->arrow compound3 3-(3,5-difluorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole plus->compound2 arrow->compound3

Synthesis of a Pyrazoline Derivative.

Materials:

ReagentMolecular WeightQuantity (mmol)Mass/Volume
(E)-1-(3,5-difluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one288.29 g/mol 51.44 g
Hydrazine Hydrate (80%)50.06 g/mol 10~0.63 mL
Glacial Acetic Acid--15 mL

Procedure:

  • In a 50 mL round-bottom flask, suspend the chalcone (1.44 g, 5 mmol) in glacial acetic acid (15 mL).

  • Add hydrazine hydrate (0.63 mL, 10 mmol) to the suspension.

  • Heat the reaction mixture to reflux for 6-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to yield the pure 3-(3,5-difluorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole.

Conclusion

1-(3,5-Difluorophenyl)propan-2-one stands out as a highly valuable and versatile building block in the arsenal of medicinal chemists. Its strategic use allows for the efficient synthesis of complex molecules incorporating the advantageous 3,5-difluorophenyl motif. The protocols outlined in this guide provide a practical framework for the synthesis of key intermediates such as vinylogous amides and chalcones, and their subsequent conversion to medicinally relevant heterocyclic systems like pyrazolines. The adaptability of these protocols allows for the generation of diverse compound libraries for screening and lead optimization, underscoring the pivotal role of this fluorinated ketone in the ongoing quest for novel and effective therapeutic agents.

References

  • Al-Ghorbani, M., et al. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Journal of Chemistry.
  • Jadhav, S. A., et al. (2016).
  • Kumar, V., et al. (2021). A Review on Synthesis of Novel Pyrazoline Derivatives as Antimicrobial Agents. International Journal of Pharmacy & Pharmaceutical Research, 21(2), 69-99.
  • Wikipedia. Claisen–Schmidt condensation. Available at: [Link]

  • Maidh, T. K. (2022). Fluorine: An emerging compound in medicinal chemistry. The Torch.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews, 36(11), 1819-1839.
  • Sahu, J. K., et al. (2022). Synthesis and biological evaluation of some novel 1, 3, 5-triaryl-2-pyrazolines derivatives. Journal of Pharmaceutical Chemistry, 8(Supplement).
  • MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Available at: [Link]

  • Revanasiddappa, B. C., et al. (2010). Synthesis and Biological Evaluation of Some Novel 1, 3, 5-Trisubstituted Pyrazolines. E-Journal of Chemistry, 7(1), 295-298.
  • Holson, E. B., & Ojima, I. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8369–8370.

Sources

Application

Application Note: Nucleophilic Addition Strategies for 1-(3,5-Difluorophenyl)propan-2-one in Pharmaceutical Synthesis

Executive Summary & Chemical Context 1-(3,5-Difluorophenyl)propan-2-one (CAS: 865774-77-2) is a highly valued fluorinated aromatic ketone intermediate utilized in the synthesis of advanced active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1-(3,5-Difluorophenyl)propan-2-one (CAS: 865774-77-2) is a highly valued fluorinated aromatic ketone intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including chiral amphetamine derivatives and central nervous system (CNS) therapeutics[1].

The chemical behavior of this molecule is heavily dictated by the strongly electron-withdrawing 3,5-difluorophenyl group. Through inductive effects, the fluorine atoms pull electron density away from the aromatic ring and the adjacent methylene bridge. This electronic landscape creates two competing reactive paradigms:

  • Enhanced Electrophilicity: The C2 carbonyl carbon is significantly more electrophilic than that of an unsubstituted phenylacetone, accelerating the rate of nucleophilic attack[1][2].

  • Increased

    
    -Proton Acidity:  The C1 protons become highly acidic, making the molecule exceptionally susceptible to competitive enolization and aldol-type condensation under basic conditions[1][3].
    

To achieve high yields, synthetic protocols must be carefully calibrated to maximize nucleophilic addition while strictly suppressing base-catalyzed enolization. This guide details field-proven methodologies for reacting 1-(3,5-Difluorophenyl)propan-2-one with nitrogen, hydride, and carbon nucleophiles.

Direct Reductive Amination (Nitrogen Nucleophiles)

Causality & Mechanistic Logic

Reductive amination converts the ketone into a secondary or tertiary amine via an intermediate imine or iminium ion[4][5]. Because the 3,5-difluorophenyl group enhances carbonyl electrophilicity, imine formation is rapid. However, the use of aggressive reducing agents (like NaBH


) can prematurely reduce the unreacted ketone to an alcohol[6].

Sodium triacetoxyborohydride (NaBH(OAc)


, STAB) is the optimal reagent for this transformation. STAB is a mild, non-toxic hydride source that exhibits strict chemoselectivity, reducing the protonated iminium species without attacking the fluorinated ketone[4]. The reaction is buffered with acetic acid to a weakly acidic pH (~5) to catalyze iminium formation without triggering acid-catalyzed enolization[4].
Protocol: Synthesis of 1-(3,5-Difluorophenyl)-N-methylpropan-2-amine
  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1-(3,5-difluorophenyl)propan-2-one (10.0 mmol, 1.0 eq) in 30 mL of anhydrous 1,2-dichloroethane (DCE)[6].

  • Imine Formation: Add methylamine (2.0 M solution in THF, 12.0 mmol, 1.2 eq). Dropwise, add glacial acetic acid (10.0 mmol, 1.0 eq) to adjust the solution to approximately pH 5. Stir the mixture at room temperature (20–25 °C) for 30 minutes under an argon atmosphere[4].

  • Selective Reduction: Portion-wise, add NaBH(OAc)

    
     (15.0 mmol, 1.5 eq) over 10 minutes to prevent clumping. The mild nature of STAB ensures the highly electrophilic ketone remains unreduced.
    
  • Maturation: Stir the resulting suspension at room temperature for 12–16 hours. Reaction completion can be validated via TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO

    
    . Extract the aqueous layer with dichloromethane (3 × 20 mL). Combine the organic layers, dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure. Purify the crude amine via flash column chromatography (DCM:MeOH).

RA_Workflow K 1-(3,5-Difluorophenyl) propan-2-one I Iminium Intermediate (Highly Electrophilic) K->I Nucleophilic Attack A Methylamine + AcOH (pH ~5) A->I P 1-(3,5-Difluorophenyl)- N-methylpropan-2-amine I->P Hydride Transfer R NaBH(OAc)3 (Selective Reduction) R->P

Workflow of direct reductive amination prioritizing iminium reduction over ketone reduction.

Hydride Reduction (Hydride Nucleophiles)

Causality & Mechanistic Logic

The reduction of the C2 carbonyl to a secondary alcohol requires direct nucleophilic attack by a hydride ion[5]. Sodium borohydride (NaBH


) in a protic solvent like methanol is highly effective[6]. Because the difluoro substitution makes the carbonyl highly reactive, the hydride addition is highly exothermic. The protocol must be initiated at 0 °C to prevent solvent boil-off and suppress potential cleavage of the C-C bonds adjacent to the electron-deficient ring[1].
Protocol: Synthesis of 1-(3,5-Difluorophenyl)propan-2-ol
  • Preparation: Dissolve 1-(3,5-difluorophenyl)propan-2-one (10.0 mmol, 1.0 eq) in 50 mL of anhydrous methanol to achieve a 0.2 M concentration.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Nucleophilic Attack: Slowly add NaBH

    
     (12.0 mmol, 1.2 eq) in small portions over 15 minutes. This controls the evolution of hydrogen gas and manages the exothermic nucleophilic addition.
    
  • Maturation: Remove the ice bath, allow the reaction mixture to warm to room temperature naturally, and stir for 2 hours.

  • Workup: Quench the reaction carefully by dropwise addition of 1M HCl until gas evolution ceases (destroying excess hydride). Evaporate the methanol under reduced pressure. Extract the remaining aqueous phase with ethyl acetate (3 × 20 mL), wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate to yield the fluorinated secondary alcohol[1].

Organometallic Addition (Carbon Nucleophiles)

Causality & Mechanistic Logic

The addition of carbon nucleophiles (e.g., methylmagnesium bromide) to phenylacetones typically yields tertiary alcohols. However, standard Grignard reagents are highly basic. When exposed to 1-(3,5-difluorophenyl)propan-2-one, the basicity of the Grignard reagent outcompetes its nucleophilicity, leading to rapid deprotonation of the acidic C1


-protons (enolization) rather than addition[1].

To circumvent this, Cerium(III) chloride (CeCl


) is utilized. CeCl

reacts with the Grignard reagent to form an organocerium intermediate. Organocerium reagents are highly nucleophilic but significantly less basic, thereby entirely suppressing enolization and forcing the 1,2-addition to the carbonyl.
Protocol: Synthesis of 1-(3,5-Difluorophenyl)-2-methylpropan-2-ol
  • Cerium Activation: Vigorously dry CeCl

    
     under high vacuum at 140 °C for 2 hours to obtain strictly anhydrous CeCl
    
    
    
    .
  • Suspension: Suspend the anhydrous CeCl

    
     (15.0 mmol, 1.5 eq) in 30 mL of anhydrous THF. Stir vigorously at room temperature for 2 hours to form a uniform, milky suspension.
    
  • Organocerium Formation: Cool the suspension to -78 °C using a dry ice/acetone bath. Dropwise, add MeMgBr (3.0 M in diethyl ether, 15.0 mmol, 1.5 eq). Stir for 30 minutes at -78 °C to form the methylcerium reagent.

  • Addition: Dropwise, add a solution of 1-(3,5-difluorophenyl)propan-2-one (10.0 mmol, 1.0 eq) in 10 mL of THF.

  • Maturation: Stir the mixture at -78 °C for 1 hour, then gradually allow it to warm to 0 °C over an additional hour.

  • Workup: Quench the reaction at 0 °C with 20 mL of saturated aqueous NH

    
    Cl. Filter the resulting cerium salts through a pad of Celite. Extract the filtrate with ethyl acetate, dry over Na
    
    
    
    SO
    
    
    , and purify via chromatography to isolate the tertiary alcohol.

Grignard_Logic Start 1-(3,5-Difluorophenyl)propan-2-one + MeMgBr Basic Standard Grignard (Highly Basic) Start->Basic CeCl3 CeCl3 Addition (Organocerium) Start->CeCl3 Enolate Deprotonation (Enolization) Low Yield of Alcohol Basic->Enolate Acidic C1 Protons Addition Nucleophilic Addition High Yield of Tertiary Alcohol CeCl3->Addition Suppressed Basicity

Mechanistic divergence in carbon nucleophile addition: Grignard vs. Organocerium pathways.

Quantitative Summary of Nucleophilic Methods

The table below summarizes the critical parameters for the three nucleophilic addition strategies applied to 1-(3,5-Difluorophenyl)propan-2-one.

Nucleophile TypeReagent SystemTarget Product ClassChemoselectivity FocusPrimary Competing Side-Reaction
Nitrogen (Amine) R-NH

+ NaBH(OAc)

/ AcOH
Secondary/Tertiary AmineReduces iminium, ignores ketoneDirect ketone reduction (if NaBH

used)
Hydride NaBH

/ Methanol
Secondary Alcohol1,2-Hydride additionExothermic solvent boil-off / over-reduction
Carbon (Alkyl) MeMgBr + CeCl

/ THF
Tertiary AlcoholSuppresses basicity, forces additionDeprotonation (Enolization) at C1

References

1.[1] Benchchem. 1-Chloro-3-(3,5-difluorophenyl)propan-2-one. Retrieved from 2.[2] Safrole.com. Phenylacetone (P2P). Retrieved from 3.[3] WebQC. Phenylacetone (C9H10O) properties. Retrieved from 4.[4] Wikipedia. Reductive amination. Retrieved from 5.[6] Common Organic Chemistry. Reductive Amination - Common Conditions. Retrieved from 6. TCI Chemicals. Reducing Agents. Retrieved from 7.[5] Chemistry LibreTexts. 24.7: Synthesis of Amines. Retrieved from

Sources

Method

Application Note: High-Purity Isolation of 1-(3,5-Difluorophenyl)propan-2-one via Flash Column Chromatography

Abstract This application note provides a detailed protocol for the purification of 1-(3,5-difluorophenyl)propan-2-one, a key intermediate in pharmaceutical synthesis, using flash column chromatography. The methodology i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the purification of 1-(3,5-difluorophenyl)propan-2-one, a key intermediate in pharmaceutical synthesis, using flash column chromatography. The methodology is designed for researchers, chemists, and drug development professionals seeking a reliable and efficient method to obtain this compound in high purity. This guide will cover the principles of the separation, a step-by-step protocol, and the rationale behind the selection of the stationary and mobile phases.

Introduction

1-(3,5-Difluorophenyl)propan-2-one is a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug discovery. The presence of the difluorophenyl moiety can enhance metabolic stability and binding affinity of drug candidates. Ensuring the high purity of this synthetic intermediate is critical, as impurities can lead to unwanted side reactions and complicate the synthesis of the final active pharmaceutical ingredient (API).[1][2] Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[3][4][5] This application note details a robust flash column chromatography method for the purification of 1-(3,5-difluorophenyl)propan-2-one.

Physicochemical Properties of 1-(3,5-Difluorophenyl)propan-2-one

Understanding the physicochemical properties of the target compound is essential for developing an effective purification strategy.

PropertyValueSource
Molecular FormulaC₉H₈F₂O
Molecular Weight170.16 g/mol
Physical FormLiquid
Purity (typical)97%[6]

The presence of the ketone and the difluorinated benzene ring gives the molecule a moderate polarity. This characteristic is central to selecting the appropriate stationary and mobile phases for chromatographic separation.

Principle of Separation

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[3][7] For the purification of moderately polar compounds like 1-(3,5-difluorophenyl)propan-2-one, normal-phase chromatography is a suitable choice.[7][8] In this mode, a polar stationary phase, such as silica gel, is used in conjunction with a less polar mobile phase.[3][7]

The separation mechanism relies on the principle of differential adsorption.[3] Compounds with higher polarity will have a stronger affinity for the polar stationary phase and will therefore move more slowly through the column.[5] Conversely, less polar compounds will interact less with the stationary phase and be carried along more readily by the mobile phase, eluting from the column faster. By carefully selecting the mobile phase composition, a gradient of polarity can be created to effectively separate the target compound from both less polar and more polar impurities.

Experimental Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude 1-(3,5-difluorophenyl)propan-2-one. Adjustments to the scale will require proportional changes in column size and solvent volumes.

Materials and Reagents
  • Crude 1-(3,5-difluorophenyl)propan-2-one

  • Silica gel for flash chromatography (230-400 mesh)[9]

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (for sample loading)

  • Glass chromatography column (e.g., 40-60 mm diameter)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)[10][11]

  • TLC developing chamber[11]

  • UV lamp (254 nm) for visualization

  • Collection tubes or flasks

  • Rotary evaporator

Step 1: Thin Layer Chromatography (TLC) for Method Development

Before performing the column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.[12]

  • Prepare a sample solution: Dissolve a small amount of the crude 1-(3,5-difluorophenyl)propan-2-one in a few drops of a volatile solvent like dichloromethane.

  • Spot the TLC plate: Using a capillary tube, spot the sample solution onto the baseline of a TLC plate.[13]

  • Develop the plate: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate in subsequent trials.[14][15]

  • Visualize the spots: After the solvent front has nearly reached the top of the plate, remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp.[11]

  • Determine the optimal mobile phase: The ideal mobile phase composition will result in a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[14] The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

Step 2: Column Packing

Proper column packing is essential for achieving good separation.[3]

  • Prepare the slurry: In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of the crude sample) with the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) to form a slurry.[9]

  • Pack the column: Secure the chromatography column in a vertical position. With the stopcock closed, pour the silica gel slurry into the column.

  • Settle the packing: Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure the silica gel packs down uniformly without any air bubbles or cracks.

  • Add a protective layer: Once the silica gel has settled, add a thin layer of sand on top to prevent disturbance of the silica bed during sample loading.

Step 3: Sample Loading
  • Dissolve the crude sample: Dissolve the crude 1-(3,5-difluorophenyl)propan-2-one in a minimal amount of a relatively non-polar solvent, such as dichloromethane.

  • Dry loading (recommended): For better resolution, it is advisable to dry-load the sample. Add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Wet loading: Alternatively, carefully apply the concentrated sample solution directly to the top of the silica gel bed using a pipette.

Step 4: Elution and Fraction Collection
  • Begin elution: Carefully add the mobile phase to the column. Start with the low-polarity solvent system determined by TLC.

  • Apply pressure (Flash Chromatography): Apply gentle air pressure to the top of the column to increase the flow rate of the mobile phase. This is the "flash" aspect of the technique.[16]

  • Collect fractions: Begin collecting the eluent in a series of labeled test tubes or flasks.

  • Monitor the separation: Monitor the progress of the separation by periodically collecting small samples from the eluting solvent and analyzing them by TLC.

  • Gradient elution (optional but recommended): As the separation progresses, you may need to gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This will help to elute the more strongly adsorbed compounds, including the target molecule.[7]

Step 5: Analysis and Product Isolation
  • Analyze fractions: Spot each collected fraction on a TLC plate and develop it to identify the fractions containing the pure 1-(3,5-difluorophenyl)propan-2-one.

  • Combine pure fractions: Combine the fractions that contain only the pure product.

  • Remove the solvent: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified 1-(3,5-difluorophenyl)propan-2-one.

  • Confirm purity: Assess the purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development Slurry Slurry Preparation (Silica + Mobile Phase) TLC->Slurry Determines Initial Mobile Phase Packing Column Packing Sample_Loading Sample Loading (Dry or Wet) Packing->Sample_Loading Elution Flash Elution (Gradient or Isocratic) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Combine Pure Fractions TLC_Analysis->Pooling Evaporation Solvent Removal (Rotary Evaporator) Pooling->Evaporation Final_Product Purified Product Evaporation->Final_Product

Caption: Workflow for the purification of 1-(3,5-Difluorophenyl)propan-2-one.

Troubleshooting

IssuePossible CauseSolution
Poor Separation Inappropriate mobile phase polarity.Re-optimize the mobile phase using TLC.[14]
Column was not packed properly (cracks, air bubbles).Repack the column carefully, ensuring a uniform bed.
Compound Elutes Too Quickly Mobile phase is too polar.Decrease the polarity of the mobile phase (increase the proportion of hexane).
Compound Does Not Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (increase the proportion of ethyl acetate).
Tailing of Spots on TLC Sample is too concentrated.Dilute the sample before spotting on the TLC plate.
Compound is acidic or basic.Add a small amount of acetic acid or triethylamine to the mobile phase.

Conclusion

This application note presents a systematic and effective method for the purification of 1-(3,5-difluorophenyl)propan-2-one using flash column chromatography. By following the detailed protocol, from TLC-based method development to the final isolation of the product, researchers can consistently obtain this valuable synthetic intermediate in high purity, which is essential for the successful advancement of drug discovery and development projects.

References

  • Chrom Tech. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • MilliporeSigma. Selecting a GC Column by a Specific Stationary Phase.
  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • Welch Materials. HPLC Column Selection Guide.
  • Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography.
  • Sigma-Aldrich. 1-(3,5-Difluorophenyl)propan-2-one.
  • PubChem. (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol.
  • Sigma-Aldrich. 1-(3,5-Difluorophenyl)propan-1-one.
  • BYJU'S. Column Chromatography.
  • University of Toronto. Thin Layer Chromatography (TLC).
  • University of Victoria. Column chromatography.
  • ResearchGate. Column Chromatography set up for separation of aliphatic, aromatic and polar fractions.
  • Phenomenex. (2025, December 12). Column Chromatography Guide.
  • University of Colorado Boulder. Thin Layer Chromatography (TLC).
  • Sigma-Aldrich. Tips & Tricks for Thin-Layer Chromatography.
  • Michigan State University. 5. Thin Layer Chromatography.
  • BenchChem. Technical Support Center: Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one.
  • BenchChem. Technical Support Center: Purification of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.
  • Merck Millipore. TLC Tips and Tricks.
  • EPA. 3-(3,5-Difluorophenyl)-1-propene Properties.
  • ChemScene. (1S,2S)-1-Amino-1-(3,5-difluorophenyl)propan-2-ol.
  • PubMed. Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone.
  • Biotage. Flash Purification.
  • CORE. NIH Public Access.
  • Sigma-Aldrich. 1-(3-Fluorophenyl)propan-2-one.
  • Shimadzu. Purification made easy - secrets of science.
  • BenchChem. Physical properties of 3,5-Difluorobiphenyl.
  • PMC. (2022, November 24). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography.
  • ResearchGate. Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 1-(3,5-Difluorophenyl)propan-2-one Synthesis

Introduction 1-(3,5-Difluorophenyl)propan-2-one, also known as 3,5-difluorophenylacetone, is a key ketone intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and advanced chemical materials....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(3,5-Difluorophenyl)propan-2-one, also known as 3,5-difluorophenylacetone, is a key ketone intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and advanced chemical materials.[1] Its fluorinated phenyl ring is a common feature in modern pharmaceuticals, enhancing metabolic stability and binding affinity.[1] Achieving high yield and purity in its synthesis is critical for the economic viability and success of subsequent research and development stages.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges and optimize the synthesis of this important compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing 1-(3,5-Difluorophenyl)propan-2-one?

There are two principal and scientifically sound methods for synthesizing 1-(3,5-difluorophenyl)propan-2-one. The choice of route often depends on the availability of starting materials, scalability, and safety considerations.

  • Grignard Reaction with a Nitrile : This is a classic and versatile method for ketone synthesis. It involves the reaction of 3,5-difluorophenylacetonitrile with a methyl Grignard reagent (e.g., methylmagnesium bromide), followed by acidic hydrolysis of the intermediate imine.[2][3][4] This route offers good control and generally high yields.

  • Friedel-Crafts Acylation of 1,3-Difluorobenzene : This electrophilic aromatic substitution involves acylating 1,3-difluorobenzene. A direct acylation to form the desired product is challenging. A more controlled, two-step approach is often employed: first, a Friedel-Crafts reaction with chloroacetyl chloride to form 2-chloro-1-(3,5-difluorophenyl)ethanone, followed by a substitution reaction (e.g., with a methylating agent) to introduce the final methyl group.[1]

Q2: Which synthetic route is generally recommended for the best yield and purity?

For laboratory-scale synthesis, the Grignard reaction with 3,5-difluorophenylacetonitrile is often preferred.

  • Causality : The Grignard reaction is highly specific for the nitrile functional group, forming a stable imine-magnesium complex that only converts to the ketone upon deliberate acid hydrolysis.[2][4] This two-stage process (addition then hydrolysis) minimizes side reactions like over-addition, which can be a problem with more reactive carbonyl precursors. The Friedel-Crafts route, while feasible, involves multiple steps and can present challenges with catalyst activity and potential side reactions, which may complicate purification and lower the overall yield.

Q3: What are the most critical safety precautions for these synthetic routes?

  • Grignard Reagents : Grignard reagents are highly reactive with protic sources, including water, alcohols, and even atmospheric moisture.[5] All glassware must be flame-dried or oven-dried immediately before use, and all solvents (typically anhydrous diethyl ether or THF) must be scrupulously dried. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Lewis Acids (for Friedel-Crafts) : Lewis acids like aluminum chloride (AlCl₃) react violently with water. They should be handled in a fume hood, away from moisture, using dry equipment.

  • Solvents : Diethyl ether is extremely flammable and has a low boiling point. All heating should be done using a water bath or heating mantle, with no open flames nearby.[5]

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Low or No Product Formation

Question: My reaction has a very low yield or has failed completely. I've checked my stoichiometry. What could be the cause?

Answer: This issue typically points to problems with reagent activity or reaction conditions. The root cause depends on your chosen synthetic route.

  • For the Grignard Route:

    • Potential Cause: The Grignard reagent was "quenched" or never formed properly. Grignard reagents are powerful bases and will react with any source of protons, most commonly water.[5]

    • Solution & Scientific Rationale:

      • Ensure Absolute Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon. Use freshly opened anhydrous solvents or solvents dried over a suitable agent (e.g., sodium/benzophenone).

      • Verify Reagent Quality: Use fresh, high-quality magnesium turnings. The surface can be activated by briefly grinding in a dry mortar and pestle or by adding a small crystal of iodine to the reaction flask.

      • Confirm Grignard Formation: Before adding the nitrile, you can perform a qualitative test (e.g., the Gilman test) to confirm the presence of the active Grignard reagent.

  • For the Friedel-Crafts Route:

    • Potential Cause: The Lewis acid catalyst (e.g., AlCl₃) was inactive due to hydration.

    • Solution & Scientific Rationale: Aluminum chloride is highly hygroscopic. Use a freshly opened bottle of anhydrous AlCl₃. Weigh and transfer it quickly in a dry environment (ideally a glove box or under a positive pressure of inert gas) to minimize exposure to atmospheric moisture.

Problem 2: Significant Formation of Impurities

Question: My reaction worked, but TLC/GC-MS analysis shows multiple side products, making purification difficult and lowering my isolated yield. What are these impurities and how can I prevent them?

Answer: Side product formation is often a result of incorrect stoichiometry, temperature, or workup procedures.

  • For the Grignard Route:

    • Potential Impurity: Unreacted 3,5-difluorophenylacetonitrile (starting material).

    • Cause & Prevention: This indicates an incomplete reaction. The primary cause is often an insufficient amount of active Grignard reagent. Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent to drive the reaction to completion. Ensure the nitrile is added slowly to the Grignard solution to maintain a controlled reaction temperature.

    • Potential Impurity: A tertiary alcohol, from the Grignard reagent attacking the newly formed ketone.

    • Cause & Prevention: While the intermediate imine salt is less reactive than a ketone, this can occur if the reaction temperature is too high or if the workup is not performed correctly. The Grignard reaction is typically performed at 0 °C or room temperature. The key is that the acidic hydrolysis to form the ketone is a separate step.[2] Ensure all the Grignard reagent is consumed or quenched before the hydrolysis step that generates the ketone.

  • For the Friedel-Crafts Route:

    • Potential Impurity: Isomers of the desired product or poly-acylated products.

    • Cause & Prevention: While the difluoro-substituents and the deactivating effect of the first acyl group should direct the reaction cleanly, extreme conditions can lead to side products.[3] Maintain a low reaction temperature (typically 0-5 °C) during the addition of the acyl chloride and Lewis acid.

Problem 3: Difficulties During Workup and Purification

Question: I am struggling to isolate the pure product. I'm experiencing emulsions during the aqueous workup, and column chromatography is not giving good separation.

Answer: Purification challenges can often be solved by modifying the workup or optimizing the chromatography conditions.

  • Issue: Emulsion during Aqueous Workup

    • Solution & Rationale: Emulsions are common when extracting organic solutions with aqueous bases or acids. To break them, add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to force the separation of the organic and aqueous phases. If the emulsion persists, a gentle centrifugation can be effective.

  • Issue: Poor Separation in Column Chromatography

    • Solution & Rationale: The polarity of the eluent is critical for good separation. 1-(3,5-Difluorophenyl)propan-2-one is a moderately polar ketone.

      • Optimize Eluent System: Start with a non-polar solvent system like Hexane/Ethyl Acetate (e.g., 95:5) and gradually increase the polarity based on TLC analysis.

      • Sample Loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column ("dry loading").[6] This technique often results in sharper bands and better separation compared to loading the sample dissolved in a solvent ("wet loading").

Data & Workflow Summaries

Table 1: Comparison of Primary Synthetic Routes
FeatureRoute 1: Grignard + NitrileRoute 2: Friedel-Crafts (Two-Step)
Primary Starting Materials 3,5-Difluorophenylacetonitrile, Methylmagnesium bromide1,3-Difluorobenzene, Chloroacetyl chloride
Key Reagents Anhydrous Ether/THF, HCl (aq)AlCl₃, Methylating agent
Typical Yield 65-85%50-70% (overall)
Pros High selectivity, one-pot ketone formation after Grignard addition, generally cleaner reaction.Utilizes a very common starting material (1,3-difluorobenzene).[7][8]
Cons Requires stringent anhydrous conditions.[5] Starting nitrile may be less common than 1,3-difluorobenzene.Multi-step process, requires handling of highly reactive and hygroscopic AlCl₃.
Diagram 1: General Workflow for Grignard Synthesis

This diagram outlines the key stages of the preferred synthetic route.

G cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Grignard Reaction cluster_workup Phase 3: Workup & Isolation cluster_purification Phase 4: Purification A Flame-Dry Glassware (Under Vacuum) C Activate Mg Turnings A->C B Prepare Anhydrous Solvent (e.g., Diethyl Ether) D Form Grignard Reagent (CH3MgBr in Ether) B->D C->D E Slowly Add Nitrile Substrate (3,5-Difluorophenylacetonitrile) D->E F Stir at Room Temp (Formation of Imine Salt) E->F G Quench Reaction (e.g., sat. NH4Cl) F->G H Acidic Hydrolysis (Dilute HCl) G->H I Extract with Organic Solvent H->I J Dry, Filter & Concentrate I->J K Silica Gel Chromatography J->K L Characterize Pure Product (NMR, GC-MS) K->L G Start Low Yield Observed Route Which Synthetic Route? Start->Route Grignard Grignard Route Route->Grignard Grignard FC Friedel-Crafts Route Route->FC Friedel-Crafts CheckMoisture Evidence of Moisture? (e.g., difficult initiation) Grignard->CheckMoisture CheckCatalyst Was AlCl3 fresh and handled under N2? FC->CheckCatalyst FixMoisture Solution: Ensure absolute anhydrous conditions. Re-dry all glassware and solvents. [10] CheckMoisture->FixMoisture Yes CheckStoich Stoichiometry Check: Used 1.1-1.2 eq. of Grignard? CheckMoisture->CheckStoich No FixStoich Solution: Increase Grignard equivalents to drive reaction to completion. CheckStoich->FixStoich No Other Other Issues: - Incorrect Temperature - Impure Starting Materials CheckStoich->Other Yes FixCatalyst Solution: Use fresh, anhydrous AlCl3. Handle rapidly to avoid moisture exposure. CheckCatalyst->FixCatalyst No CheckCatalyst->Other Yes

Sources

Optimization

Technical Support Center: 1-(3,5-Difluorophenyl)propan-2-one Synthesis

This guide functions as a specialized Technical Support Center for researchers and process chemists working with 1-(3,5-Difluorophenyl)propan-2-one (also known as 3,5-difluorophenylacetone).[1] It addresses the specific...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers and process chemists working with 1-(3,5-Difluorophenyl)propan-2-one (also known as 3,5-difluorophenylacetone).[1] It addresses the specific chemical challenges associated with the electron-deficient 3,5-difluoro substitution pattern during synthesis.

Ticket Context: User reports low yields, persistent impurities, or unexpected defluorination during the preparation of 1-(3,5-difluorophenyl)propan-2-one. Support Tier: Senior Application Scientist Scope: Troubleshooting side reactions, impurity profiling, and process optimization.

Part 1: Diagnostic & Troubleshooting Guide (Q&A)
Module A: The Henry Reaction (Nitroalkene Formation)

Context: Condensation of 3,5-difluorobenzaldehyde with nitroethane.[1]

Q1: My reaction mixture turns dark red/black rapidly, and the yield of the nitroalkene intermediate is low (<50%). What is happening? Diagnosis: You are likely experiencing base-catalyzed polymerization or Cannizzaro disproportionation .[1][2]

  • Technical Insight: The 3,5-difluoro substitution makes the aldehyde carbonyl highly electrophilic.[1] While this accelerates the Henry reaction, it also makes the aldehyde susceptible to nucleophilic attack by the base itself or the nitronate species, leading to complex oligomers (tar).

  • Side Reaction:

    • Cannizzaro: 3,5-difluorobenzaldehyde

      
       3,5-difluorobenzyl alcohol + 3,5-difluorobenzoic acid.[1]
      
    • Polymerization: Anionic polymerization of the highly reactive nitroalkene product.

  • Corrective Action:

    • Switch Catalyst: Move from strong bases (KOH/NaOH) to a buffered system like Ammonium Acetate (

      
      ) in Acetic Acid or a primary amine (n-butylamine) in catalytic quantities.[1]
      
    • Temperature Control: Do not exceed 80°C. The electron-withdrawing fluorine atoms lower the activation energy; excessive heat promotes polymerization.[1]

Q2: NMR shows a persistent impurity with a hydroxyl signal, even after prolonged reflux. Is the reaction incomplete? Diagnosis: This is the


-nitro alcohol intermediate  (1-(3,5-difluorophenyl)-2-nitropropan-1-ol).[1]
  • Causality: The dehydration step (elimination of water to form the double bond) is the rate-limiting step.[1] In electron-deficient systems, the benzylic hydroxyl group is less labile than in electron-rich systems (e.g., methoxy-substituted analogs).[1]

  • Corrective Action:

    • Force Dehydration: Add a Dean-Stark trap to physically remove water.[1]

    • Chemical Dehydration: If the alcohol persists, treat the crude mixture with a mild dehydrating agent like acetic anhydride or a catalytic amount of

      
       (iodine) to drive the elimination.
      
Module B: Reduction & Hydrolysis (The Critical Step)

Context: Converting 1-(3,5-difluorophenyl)-2-nitropropene to the ketone.[1]

Q3: I am using Fe/Acetic Acid for reduction. The product contains a significant impurity (M+ = 199 in MS) that resists purification. Diagnosis: The impurity is 1-(3,5-difluorophenyl)propan-2-one oxime .[1]

  • Mechanism: The reduction of the nitroalkene proceeds through an enamine/imine tautomer which hydrolyzes to the ketone. The oxime is a stable intermediate. If the reaction pH is not sufficiently acidic, or if the hydrolysis time is too short, the oxime does not hydrolyze to the ketone.

  • Side Reaction: Nitroalkene

    
     Oxime 
    
    
    
    Ketone. (Stalling at step 1).
  • Corrective Action:

    • Post-Reaction Hydrolysis: Do not rely on the reduction conditions alone. After filtering the iron, reflux the filtrate with added 10%

      
       or stronger HCl for 1-2 hours to force the oxime hydrolysis.
      
    • Bisulfite Wash: Wash the organic layer with saturated sodium bisulfite (

      
      ). This can form an adduct with the ketone (purifying it) or help remove oxime traces depending on workup specifics.
      

Q4: I attempted catalytic hydrogenation (Pd/C) to be "cleaner," but I see a mass loss of 19 units (M-19) or 38 units. Diagnosis: You are observing Hydrodefluorination .

  • Technical Insight: Carbon-Fluorine bonds on aromatic rings are generally stable, but 3,5-substitution activates the ring.[1] Under standard hydrogenation conditions (Pd/C,

    
    ), palladium can insert into the C-F bond, replacing fluorine with hydrogen.
    
  • Side Reaction: 1-(3,5-difluorophenyl)propan-2-one

    
     1-(3-fluorophenyl)propan-2-one + HF.[1]
    
  • Corrective Action:

    • Poison the Catalyst: Use Lindlar’s catalyst or add a catalyst poison (e.g., diphenylsulfide) to reduce activity.

    • Change Metal: Switch to Raney Nickel (washed neutral) or stick to the Fe/AcOH method which is chemoselective and will not touch the aromatic C-F bonds.

Q5: The iron reduction workup is a nightmare. The emulsion won't separate. Diagnosis: Formation of gelatinous Iron(III) Hydroxide/Acetate sludge .

  • Process Tip: The "rust" precipitates as a colloid at neutral pH.

  • Corrective Action:

    • Inert Atmosphere: Run the Fe reduction under

      
      . Oxidation of Fe(II) to Fe(III) by air exacerbates sludge formation.
      
    • Chelation: Wash the organic phase with a dilute EDTA solution or Tartaric Acid solution. These chelate iron ions and break the emulsion.

    • Filtration: Use a Celite pad while the mixture is still hot.

Part 2: Impurity Profile & Data

The following table summarizes the critical side products observed during the synthesis of 1-(3,5-difluorophenyl)propan-2-one.

Impurity NameOrigin StepMolecular WeightIdentification Marker (Approx.)Mitigation Strategy
Nitro-Alcohol Intermediate Henry Reaction~2171H NMR: Doublet ~5.1-5.3 ppm (benzylic -CH-OH)Dean-Stark water removal; Chemical dehydration (

).[1]
Benzaldehyde Dimer Henry ReactionVariesGC-MS: Peaks matching benzyl alcohol/benzoic acid derivativesReduce base strength; lower reaction temperature.[1]
The Oxime Reduction199GC-MS: M+ 199; IR: weak C=N stretch ~1640-1660 cm⁻¹Increase acid concentration during hydrolysis; Reflux longer.[1]
The Amine (Over-reduction) Reduction185GC-MS: M+ 185; pH: Basic extraction isolates thisAvoid strong hydrides (LAH); Avoid catalytic hydrogenation.[1]
Defluorinated Ketone Reduction (Pd/C)152 / 170MS: M-19 (loss of F)Use Fe/AcOH or Zn/HCl instead of Pd/C.
Aldol Dimer Storage/Workup~330+HPLC: Late eluting peak; Appearance: Yellow oil turns solidStore at -20°C; Avoid prolonged exposure to base.[1]
Part 3: Visualizing the Reaction Pathways

The following diagram illustrates the primary synthesis pathway (Green) versus the competitive side reactions (Red) leading to the impurities discussed above.

G Start 3,5-Difluorobenzaldehyde + Nitroethane NitroAlcohol Intermediate: Nitro-Alcohol Start->NitroAlcohol Henry Rxn Cannizzaro Side Product: Benzoic Acid / Benzyl Alcohol (Cannizzaro) Start->Cannizzaro Strong Base NitroAlcohol->NitroAlcohol Stalls if no dehydration Nitroalkene 1-(3,5-difluorophenyl)- 2-nitropropene NitroAlcohol->Nitroalkene - H2O (Dehydration) Polymer Side Product: Nitroalkene Polymer (Tar) Nitroalkene->Polymer High Temp / Base Reduction Reduction Step (Fe/AcOH or H2/Pd) Nitroalkene->Reduction Oxime Intermediate: Oxime (M+ 199) Reduction->Oxime Initial Reduction Amine Side Product: Amine (Over-reduction) Reduction->Amine Strong Reducer (LAH) Defluoro Side Product: Defluorinated Ketone (via Pd/C) Reduction->Defluoro Pd/C + H2 Oxime->Oxime Incomplete Hydrolysis Ketone TARGET PRODUCT: 1-(3,5-Difluorophenyl) propan-2-one Oxime->Ketone Hydrolysis (H+) Alcohol Side Product: Alcohol (Reduction of Ketone) Ketone->Alcohol NaBH4 (excess)

Caption: Reaction network showing the main synthesis pathway (Blue/Green) and critical side reaction divergence points (Red/Yellow).[1]

Part 4: Optimized Protocol (Fe/AcOH Reduction)

To minimize the side reactions discussed (specifically oxime retention and defluorination), the following optimized protocol is recommended for research applications.

Reagents:

  • 1-(3,5-difluorophenyl)-2-nitropropene (1.0 eq)[1]

  • Iron Powder (325 mesh, reduced) (4.0 eq)

  • Glacial Acetic Acid (Solvent/Reagent)[3][4]

  • Hydrochloric Acid (for hydrolysis)

Step-by-Step:

  • Setup: Equip a 3-neck flask with a mechanical stirrer (magnetic stirring often fails with Iron sludge), reflux condenser, and nitrogen inlet.

  • Activation: Charge Iron powder and Acetic Acid. Heat to 60°C to "activate" the iron surface (etching).

  • Addition: Dissolve the nitroalkene in a minimal amount of Acetic Acid. Add dropwise to the iron suspension. Caution: Exothermic.[5]

  • Reaction: Reflux for 2-4 hours. The color will change from yellow (nitroalkene) to gray/sludge.

  • Critical Hydrolysis Step: After the starting material is consumed (TLC check), add 10% HCl solution (approx 1 mL per gram of substrate) directly to the reaction mixture and reflux for an additional 45 minutes. This step ensures the Oxime intermediate is fully hydrolyzed to the Ketone.

  • Workup: Filter hot through Celite to remove iron. Wash the pad with Toluene (extracts the ketone well).

  • Neutralization: Wash the filtrate with water, then saturated Sodium Bicarbonate until neutral.

  • Purification: Distillation under high vacuum is preferred over chromatography to avoid aldol condensation on silica.[1]

References
  • BenchChem. (2025).[1][2][5][6] Overcoming side reactions in the reduction of nitroalkenes. Retrieved from .

  • Oreate AI Blog. (2026). Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction. Retrieved from .

  • Common Organic Chemistry. (n.d.).[1][7] Nitro Reduction - Common Conditions and Mechanisms.[1] Retrieved from .

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups and Side Reactions. Retrieved from .

  • Sigma-Aldrich. (n.d.).[1] 3,5-Difluorobenzaldehyde Product Analysis and Safety. Retrieved from .[1]

  • Scientific Research Publishing. (2012). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts.[1] Retrieved from .

Sources

Troubleshooting

Technical Support Center: Optimization of Friedel-Crafts Reaction for Difluorophenyl Ketones

Status: Active Ticket ID: FC-DFB-OPT-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting & Optimization of Acylation for Deactivated Difluoro-Aromatics Executive Summary: The Difluoro Challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: FC-DFB-OPT-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting & Optimization of Acylation for Deactivated Difluoro-Aromatics

Executive Summary: The Difluoro Challenge

Difluorophenyl ketones (e.g., 2,4-difluorobenzophenone) are critical pharmacophores in the synthesis of antifungal agents (like fluconazole derivatives) and antipsychotics. However, their synthesis via Friedel-Crafts acylation presents a paradox:

  • Deactivation: The fluorine atoms are strongly electronegative (

    
     effect), deactivating the ring toward electrophilic attack.[1][2]
    
  • Directing Conflict: While deactivating, fluorine is an ortho/para director (

    
     effect), creating specific regioselectivity constraints that must be navigated to avoid isomeric impurities.
    

This guide moves beyond basic textbook protocols to address the specific kinetic and thermodynamic hurdles of reacting difluorobenzenes.

Tier 1 Support: Troubleshooting & FAQs

Direct solutions to common experimental failures reported by process chemists.

Issue 1: "My reaction stalls at <40% conversion despite refluxing."

Diagnosis: Catalyst Sequestration & Deactivation.[3] Root Cause: Unlike FC alkylation, FC acylation is not catalytic with respect to Lewis acids like Aluminum Chloride (


).[2][4] The product (a ketone) acts as a Lewis base, forming a stable 1:1 complex with the Lewis acid, removing it from the reaction pool. Furthermore, difluorobenzenes are electron-poor; if moisture hydrolyzes even a fraction of your catalyst, the remaining "active" species cannot overcome the activation energy of the deactivated ring.

Corrective Protocol:

  • Stoichiometry Check: Ensure you are using 1.1 to 1.2 equivalents of

    
     relative to the acyl chloride, not the substrate. If using an anhydride, increase to 2.2 - 2.5 equivalents  (one eq complexes with the leaving carboxylate, one with the product ketone).
    
  • Order of Addition: Do not add the catalyst to the mixture. Pre-form the acylium ion complex (

    
    ) by mixing 
    
    
    
    and the acyl chloride in the solvent before adding the difluorobenzene. This maximizes electrophilicity.
Issue 2: "I am seeing significant amounts of the wrong regioisomer."

Diagnosis: Competitive Directing Effects. Technical Insight:

  • 1,3-Difluorobenzene (Most Common Substrate): The 4-position is the thermodynamic sink. It is para to one Fluorine and ortho to the other.[1]

    • Position 2: Sterically hindered (sandwiched between two Fs) and electronically disfavored.

    • Position 5: Meta to both Fs (highly disfavored).

  • 1,4-Difluorobenzene: All positions are equivalent, but the ring is severely deactivated.

Troubleshooting Steps:

  • Temperature Control: If you observe the 2-substituted isomer (rare but possible), lower the temperature to 0–5°C during addition. Higher temperatures (

    
    °C) promote thermodynamic equilibration but can also increase polysubstitution or rearrangement.
    
  • Solvent Switch: Switch from Nitrobenzene (polar, stabilizes acylium but hard to remove) to 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) . Lower polarity solvents often enhance ortho/para selectivity due to tighter ion pairing.

Issue 3: "The work-up is a nightmare; I have a solid aluminum emulsion."

Diagnosis: Improper Quenching of the Oxophilic Complex. Solution: The "Reverse Quench" Technique.

  • Standard (Wrong): Pouring water into the reaction flask. This generates localized heat and sticky

    
     gels.
    
  • Optimized: Slowly pour the reaction mixture into a vigorously stirred slurry of Ice + Conc. HCl . The acid keeps aluminum in solution as ionic

    
    , preventing the formation of the gelatinous hydroxide emulsion.
    

Visualization: Decision Logic & Mechanism

Figure 1: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected LowYield Low Yield / Conversion Start->LowYield Regio Wrong Regioisomer Start->Regio Workup Emulsion / Sticky Solid Start->Workup CheckCat Check Catalyst Stoichiometry (Is AlCl3 > 1.1 eq?) LowYield->CheckCat Substrate Substrate Analysis Regio->Substrate Quench Current Quench Method? Workup->Quench Moisture Check Moisture Control (Is system anhydrous?) CheckCat->Moisture Yes AddMore Increase Catalyst to 1.5 eq CheckCat->AddMore No Temp Increase Temp / Reflux Moisture->Temp System is Dry DCM Switch Solvent to DCM/DCE (Lower Temp) Substrate->DCM 1,3-DFB (Target C4) AcidQuench Use Ice + Conc. HCl (Reverse Quench) Quench->AcidQuench Water only?

Caption: Diagnostic workflow for optimizing Friedel-Crafts acylation of fluorinated aromatics.

Figure 2: Regioselectivity in 1,3-Difluorobenzene

Mechanism Substrate 1,3-Difluorobenzene Pos2 Position 2 Attack (Steric Clash + Electronic Repulsion) Substrate->Pos2 High E_act Pos4 Position 4 Attack (Para to F1, Ortho to F2) PREFERRED PATH Substrate->Pos4 Fastest Pos5 Position 5 Attack (Meta to both Fs) DISFAVORED Substrate->Pos5 Slowest Acylium Acylium Ion (R-C≡O+) Acylium->Pos4 Product 2,4-Difluorophenyl Ketone (Major Product) Pos4->Product

Caption: Mechanistic rationale for the preferential formation of the 2,4-isomer.

Tier 2 Support: Optimized Methodologies

Protocol A: The "Gold Standard" Method

Best for: High yield, scale-up, and reliable regioselectivity.

Reagents:

  • 1,3-Difluorobenzene (1.0 eq)

  • Acyl Chloride (1.05 eq)

  • 
     (Anhydrous, 1.2 eq)[3]
    
  • Solvent: DCM (reflux) or DCE (60-80°C)

Step-by-Step:

  • Catalyst Activation: In a flame-dried flask under

    
    , suspend 
    
    
    
    in DCM.
  • Acylium Formation: Add Acyl Chloride dropwise at 0°C. Stir for 15-30 mins until the solid dissolves or a clear complex forms (acylium generation).

  • Substrate Addition: Add 1,3-difluorobenzene dropwise. Note: Reaction is exothermic.

  • Reaction: Warm to reflux. Monitor by HPLC/TLC. Deactivated rings may require 4–12 hours.

  • Quench: Pour into Ice/HCl slurry. Separate organic layer.[3][4]

Protocol B: Green/Heterogeneous Catalysis (Zeolites)

Best for: Environmental compliance, avoiding Al-waste.

Concept: Use Zeolite H-Beta or HY as a solid acid catalyst.

  • Pros: Reusable catalyst, no aqueous workup (filtration only).

  • Cons: Significantly slower kinetics for difluoro-substrates; requires higher temperatures (

    
    °C).
    

Modification:

  • Solvent: Solvent-free (neat) or Nitrobenzene.

  • Temp: 140–160°C.

  • Note: This is often less effective for di-fluorinated systems compared to mono-fluorinated due to lower acidity of zeolites vs

    
    .
    
Data Comparison: Catalyst Performance
Variable

(Standard)

(Alternative)
Zeolite H-Beta (Green)
Stoichiometry >1.0 eq (Stoichiometric)0.05 - 0.1 eq (Catalytic)*Catalytic (Solid)
Reaction Temp 40 - 80°C>100°C>140°C
Yield (1,3-DFB) High (85-95%) Moderate (60-75%)Low-Moderate (30-50%)
Waste High (Al salts)ModerateLow
Suitability Recommended for Pharma Niche ApplicationsAcademic / Early R&D

*Note: FeCl3 is often only truly catalytic for activated substrates. For deactivated difluorobenzenes, yields drop significantly without stoichiometric amounts or high heat.

References

  • Regioselectivity of 1,3-Difluorobenzene

    • BenchChem Technical Library. "A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation." (2025).[1] Link

    • Note: Confirms the 4-position preference due to combined ortho/para directing effects.
  • Friedel-Crafts Acylation Mechanism & Stoichiometry

    • Sigma-Aldrich. "Friedel–Crafts Acylation Reaction Mechanism and Protocols."[5][6] Link

    • Explains the formation of the product-catalyst complex requiring >1 eq of Lewis Acid.
  • Industrial Synthesis of Difluoroacetophenones

    • European Patent Office. "Process for the preparation of 2,4-difluoroacetophenone (EP0694519B1)." Link

    • Details the solvent-free and excess-substrate methodologies for industrial scale-up.
  • Catalyst Troubleshooting

    • Organic Chemistry Portal.[4] "Friedel-Crafts Acylation: Catalysts and Conditions."[2][3][7][8][9][10] Link

  • Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Difluorobenzenes, Acyl Chlorides, and Aluminum Chloride before handling.


 reacts violently with water.[11]

Sources

Optimization

challenges in the scale-up of 1-(3,5-Difluorophenyl)propan-2-one production

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 1-(3,5-Difluo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 1-(3,5-Difluorophenyl)propan-2-one (CAS: 135306-45-5).

As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), the production of this fluorinated phenylacetone presents unique scale-up challenges, including exothermic runaway, regioselectivity, and thermal degradation during purification. This guide bypasses basic theory to deliver field-proven troubleshooting, causality-driven explanations, and self-validating protocols.

Section 1: Route Selection & Process Chemistry FAQs

Q: What is the most scalable synthetic route for 1-(3,5-Difluorophenyl)propan-2-one that avoids the cryogenic constraints of the classic Weinreb amide route?

A: The most efficient modern scale-up approach is the Palladium-Catalyzed α-Arylation of Acetone using 3,5-difluorobromobenzene[1].

  • The Causality: The traditional Weinreb amide route requires strictly controlled cryogenic conditions (often < -20 °C) to stabilize the tetrahedral intermediate during Grignard addition[2]. In contrast, Pd-catalyzed α-arylation operates at mild to elevated temperatures (60–80 °C). By utilizing a bulky, electron-rich phosphine ligand (such as BrettPhos or XPhos), the catalytic cycle accelerates the reductive elimination step. This effectively outcompetes undesirable β-hydride elimination and controls regioselectivity, preventing the formation of isomeric byproducts.

Q: We attempted the classic Dakin-West/ketonic decarboxylation of 3,5-difluorophenylacetic acid but observed a high percentage of 1,3-bis(3,5-difluorophenyl)propan-2-one. How is this mitigated?

A: This is a classic stoichiometric failure.

  • The Causality: During the ketonic decarboxylation, the mixed anhydride intermediate must react with acetic anhydride. If the local concentration of acetic anhydride drops, the intermediate will preferentially condense with another molecule of the starting 3,5-difluorophenylacetic acid, forming the useless dibenzyl ketone derivative.

  • The Solution: You must use a massive molar excess of acetic anhydride (typically >5:1) and ensure continuous, aggressive venting of the generated CO₂ to drive the equilibrium forward.

Section 2: Troubleshooting the Weinreb Amide Route

Q: During the scale-up of N-methoxy-N-methyl-2-(3,5-difluorophenyl)acetamide to the ketone using methylmagnesium bromide, we observe 15-20% of the tertiary alcohol byproduct. How can we control this over-addition?

A: Over-addition in Weinreb ketone synthesis at scale is almost exclusively a heat-transfer issue.

  • The Causality: The success of the Weinreb amide relies entirely on the formation of a stable, metal-chelated five-membered ring (the tetrahedral intermediate) that prevents a second equivalent of the Grignard reagent from attacking[2]. At the bench scale, this chelate is stable. However, at the kilogram scale, poor heat transfer leads to localized warming (hot spots > 0 °C). Thermal energy breaks the magnesium-oxygen chelate, collapsing the intermediate into a ketone in situ, which immediately reacts with a second equivalent of methylmagnesium bromide to form the tertiary alcohol.

  • The Solution: Implement strict internal temperature monitoring (ITM) ensuring the reaction never exceeds -15 °C. Furthermore, you must utilize a reverse quench . Quenching by adding water to the reactor generates a massive exotherm that collapses unreacted intermediates while active Grignard is still present. Instead, transfer the reaction mixture into a pre-chilled (-20 °C) solution of saturated NH₄Cl.

WeinrebTroubleshooting A Issue: Tertiary Alcohol Over-addition Detected B Is Internal Temp > 0 °C During Addition? A->B C Chelate Destabilization: Cool reactor to -20 °C B->C Yes D Are you using excess Grignard (>1.1 eq)? B->D No F Check Quench Protocol C->F E Reduce to 1.05 eq or Titrate Grignard D->E Yes D->F No E->F G Reverse Quench into Cold NH4Cl (-20 °C) F->G Solution

Caption: Troubleshooting workflow for mitigating over-addition in Weinreb amide scale-up.

Protocol 1: Optimized Weinreb Amide Grignard Addition (1 kg Scale)

This protocol is self-validating: Step 4 requires an IPC (In-Process Control) check before proceeding to the critical quench phase.

  • Preparation: Charge a dry 10 L jacketed reactor with N-methoxy-N-methyl-2-(3,5-difluorophenyl)acetamide (1.0 kg, 4.65 mol) and anhydrous THF (4.0 L). Set the jacket temperature to -25 °C.

  • Addition: Once the internal temperature reaches -20 °C, begin the dropwise addition of Methylmagnesium bromide (3.0 M in diethyl ether, 1.63 L, 4.88 mol, 1.05 eq).

  • Temperature Control: Modulate the addition rate to ensure the internal temperature strictly remains below -10 °C. (Expected addition time: 3-4 hours).

  • IPC Validation: Stir for 1 hour at -15 °C. Pull a 1 mL aliquot, quench into cold NH₄Cl, and analyze via HPLC. Proceed only if starting material is < 2%.

  • Reverse Quench: In a separate 20 L reactor, prepare a mixture of saturated aqueous NH₄Cl (5 L) and THF (2 L), chilled to -10 °C. Cannulate the reaction mixture into the quench reactor over 1 hour, maintaining the quench reactor's internal temperature below 5 °C.

  • Isolation: Separate the organic layer, extract the aqueous layer with MTBE (2 x 2 L), dry over Na₂SO₄, and concentrate under reduced pressure.

Section 3: Troubleshooting the Pd-Catalyzed α-Arylation Route

Q: When scaling the coupling of 3,5-difluorobromobenzene with acetone, we see significant catalyst deactivation and aldol condensation of acetone. How do we optimize this?

A: This is a kinetic competition between the cross-coupling cycle and base-catalyzed side reactions.

  • The Causality: Acetone rapidly self-condenses (forming diacetone alcohol and mesityl oxide) under strongly basic conditions (such as the presence of NaOtBu) if the transmetalation/reductive elimination cycle of the Palladium catalyst is too slow. Catalyst deactivation typically occurs due to oxygen ingress (Pd(0) is highly sensitive) or an imbalance in the Pd:Ligand ratio.

  • The Solution: Transition from a batch addition to a semi-batch syringe pump addition . By slowly dosing a mixture of acetone into the active catalyst and aryl bromide solution, you maintain a low steady-state concentration of the enolate. This kinetically favors the cross-coupling over the bimolecular aldol condensation.

PdArylation Step1 1. Catalyst Activation Pd2(dba)3 + BrettPhos Step3 3. Oxidative Addition 3,5-Difluorobromobenzene Step1->Step3 Step2 2. Enolate Formation Acetone + NaOtBu Step4 4. Transmetalation & Reductive Elimination Step2->Step4 Step3->Step4 Step5 5. Product Isolation 1-(3,5-Difluorophenyl)propan-2-one Step4->Step5

Caption: Mechanistic workflow of the Pd-catalyzed α-arylation of acetone.

Protocol 2: Scalable Pd-Catalyzed α-Arylation (1 kg Scale)
  • Degassing: Charge a 10 L reactor with 3,5-difluorobromobenzene (1.0 kg, 5.18 mol), Pd₂(dba)₃ (23.7 g, 0.5 mol%), BrettPhos (33.3 g, 1.2 mol%), and NaOtBu (597 g, 6.21 mol, 1.2 eq). Purge the reactor with ultra-high purity Nitrogen (3 vacuum/N₂ cycles).

  • Solvent Addition: Add anhydrous, sparged Toluene (5 L). Heat the jacket to 60 °C to initiate catalyst activation (solution turns deep red/purple).

  • Semi-Batch Dosing: Using a precision dosing pump, add anhydrous Acetone (451 g, 7.77 mol, 1.5 eq) over 6 hours.

  • IPC Validation: Stir for an additional 2 hours at 60 °C. Pull an aliquot for GC-MS analysis. The reaction is self-validating when the 3,5-difluorobromobenzene peak is < 1% AUC.

  • Workup: Cool to 20 °C. Quench with 1M HCl (3 L) to neutralize remaining base and dissolve salts. Filter through a pad of Celite to remove Pd black. Separate phases and concentrate the organic layer.

Section 4: Quantitative Data & Purification Parameters

Because 1-(3,5-Difluorophenyl)propan-2-one is thermally sensitive and prone to oxidation at elevated temperatures, short-path fractional vacuum distillation is mandatory for final purification.

ParameterWeinreb Amide RoutePd-Catalyzed α-Arylation Route
Overall Scaled Yield 78 - 82%85 - 90%
Primary Impurity Tertiary alcohol (1-5%)Mesityl oxide derivatives (<2%)
Distillation Pressure 1.0 - 2.0 mmHg1.0 - 2.0 mmHg
Vapor Temp (Boiling Point) 85 - 88 °C85 - 88 °C
Bath/Jacket Temp Max 115 °C (Avoid >120 °C)115 °C (Avoid >120 °C)
Purity (Post-Distillation) > 99.0% (HPLC)> 99.5% (HPLC)

Note: Prolonged exposure to bath temperatures above 120 °C will result in thermal degradation and darkening of the oil. Always utilize a high-vacuum pump equipped with a cold trap to keep the boiling point as low as possible.

References

  • Asymmetric palladium-catalyzed intramolecular alpha-arylation of aldehydes / Palladium-Catalyzed α-Arylation of Ketones. Semantic Scholar. Available at:[Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. MDPI. Available at:[Link]

  • Acyl hydrazides as acyl donors for the synthesis of diaryl and aryl alkyl ketones. Royal Society of Chemistry (RSC). Available at:[Link]

  • Process for producing phenylacetones (US4638094A). Google Patents.

Sources

Troubleshooting

Technical Support Center: Purification of Crude 1-(3,5-Difluorophenyl)propan-2-one

Prepared by the Office of Senior Application Scientists This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 1-(3,5-Difluorophenyl)propan-2-one...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of Senior Application Scientists

This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 1-(3,5-Difluorophenyl)propan-2-one. Here, we provide a comprehensive technical resource structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting guide to address common challenges encountered during the purification of this key chemical intermediate.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 1-(3,5-Difluorophenyl)propan-2-one?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, based on common synthetic pathways for phenyl-2-propanone (P2P) analogues, impurities generally fall into three categories[1]:

  • Unreacted Starting Materials: Depending on your synthesis, this could include precursors like 3,5-difluorophenylacetic acid or 3,5-difluorobenzaldehyde.

  • Reaction Byproducts: These are undesired molecules formed from side reactions. For P2P syntheses, this can include products of self-condensation or dimerized structures[2][3].

  • Degradation Products: 1-(3,5-Difluorophenyl)propan-2-one, like other ketones, can be susceptible to degradation over time or under harsh purification conditions (e.g., prolonged exposure to acidic silica gel). Potential degradation products include benzaldehyde and benzoic acid derivatives from oxidative cleavage[4].

Q2: What is the best primary purification method for this compound?

A2: The optimal method depends on the physical state of your crude product and the nature of the impurities. Since 1-(3,5-Difluorophenyl)propan-2-one is often described as a low-melting solid or liquid, the most versatile techniques are vacuum distillation and column chromatography[5]. Recrystallization is an excellent choice if your crude product is a solid and a suitable solvent can be identified[6].

The following table summarizes the primary methods:

Purification MethodTypical PurityTypical RecoveryKey Advantages & Disadvantages
Vacuum Distillation >98%75-90%Pros: Excellent for removing non-volatile residues and highly volatile solvents. Scalable. Cons: Not effective for impurities with similar boiling points. Thermal stress can degrade the product.
Column Chromatography >99%80-95%Pros: High-resolution separation of compounds with different polarities. Versatile for a wide range of impurities[7]. Cons: Can be time-consuming and requires significant solvent volumes. Potential for product degradation on acidic silica gel[8].
Recrystallization >99%60-90%Pros: Highly effective for achieving high purity in a single step. Cost-effective and scalable[9]. Cons: Only applicable to solids. Requires finding a suitable solvent system. Product can be lost in the mother liquor[9].
Q3: How can I reliably assess the purity of my final product?

A3: A multi-faceted approach is recommended for purity assessment.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment and for monitoring the progress of column chromatography[8]. A single spot on a TLC plate (developed in multiple solvent systems) is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural confirmation and purity analysis. The absence of signals corresponding to known impurities is a strong indicator of high purity[10].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities[11].

  • Melting Point Analysis: For crystalline solids, a sharp melting point range close to the literature value indicates high purity[12]. Impurities typically broaden and depress the melting range.

Purification Workflow & Decision Diagram

The following diagram outlines a logical workflow for purifying crude 1-(3,5-Difluorophenyl)propan-2-one.

purification_workflow cluster_start cluster_assess cluster_purification cluster_analysis crude Crude Product assess_state Assess Physical State (Solid vs. Oil) crude->assess_state is_solid Solid assess_state->is_solid Solid is_oil Oil / Low-Melting Solid assess_state->is_oil Oil recrystallize Recrystallization is_solid->recrystallize chromatography Column Chromatography is_oil->chromatography distillation Vacuum Distillation is_oil->distillation purity_check Purity Analysis (TLC, NMR, GC-MS) recrystallize->purity_check chromatography->purity_check distillation->purity_check pure_product Pure Product (>98%) purity_check->pure_product Purity OK repurify Further Purification Needed purity_check->repurify Impure repurify->chromatography Re-run

Caption: Decision workflow for purifying 1-(3,5-Difluorophenyl)propan-2-one.

Troubleshooting Guide

This section addresses specific issues that may arise during your purification experiments.

Problem / Observation Probable Cause(s) Recommended Solutions & Explanations
Product "oils out" during recrystallization instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of your compound.2. Insufficient solvent was used, leading to saturation above the melting point[13].Solution: 1. Choose a solvent with a lower boiling point.2. Alternatively, use a mixed-solvent system. Dissolve the compound in a minimum of a "good" hot solvent, then add a "poor" solvent dropwise until turbidity persists. Re-heat to clarify and then cool slowly[12].
After column chromatography, fractions appear pure by UV-TLC, but NMR shows a persistent impurity. 1. The impurity is co-eluting with your product (has a very similar Rf value).2. The impurity is not UV-active and therefore invisible on the TLC plate.Solution: 1. Optimize TLC Separation: Test a range of solvent systems with different polarities (e.g., dichloromethane/methanol, ether/pentane) to maximize the separation (ΔRf) between your product and the impurity[8].2. Stain the TLC Plate: Use a chemical stain (e.g., potassium permanganate or vanillin) that reacts with a broader range of organic compounds to visualize UV-inactive spots.
The product appears as a yellow or brown oil/solid. The crude material contains colored impurities, which are often highly polar, conjugated molecules.Solution: 1. Charcoal Treatment: During recrystallization, after dissolving the crude solid in hot solvent, add a small amount (1-2% by weight) of activated decolorizing charcoal. Swirl for a few minutes and then perform a hot filtration to remove the charcoal, which adsorbs the colored impurities[12].2. Silica Plug: If the product is not overly polar, quickly pass a solution of it through a short plug of silica gel, eluting with a moderately polar solvent. The highly polar colored impurities will often remain adsorbed at the top of the silica.
The compound seems to be degrading on the silica gel column (streaking on TLC, low recovery). Ketones can sometimes be sensitive to the slightly acidic nature of standard silica gel, potentially leading to aldol-type side reactions or other degradation pathways[8].Solution: 1. Work Quickly: Do not let the compound sit on the column for an extended period.2. Deactivate Silica Gel: Before preparing the column, create a slurry of the silica gel in your eluent and add 1% triethylamine (or another base like pyridine) to neutralize the acidic sites. This is particularly effective if your compound is base-stable.3. Use an Alternative Stationary Phase: Consider using neutral alumina instead of silica gel.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography

This protocol is the most generally applicable method for purifying 1-(3,5-Difluorophenyl)propan-2-one.

  • Solvent System Selection (TLC Optimization):

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on several TLC plates.

    • Develop each plate in a different solvent system. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate or diethyl ether).

    • The ideal system will give your desired product an Rf value of approximately 0.3-0.4 and show clear separation from all major impurities[8].

  • Column Preparation:

    • Select a glass column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of your crude product).

    • Prepare a slurry of silica gel (230-400 mesh) in your chosen non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow the silica to pack under gravity or gentle pressure, ensuring a flat, undisturbed bed. Drain the excess solvent until it is just level with the top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent like dichloromethane. Carefully pipette this solution onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add your optimized eluent to the column.

    • Apply gentle pressure (using a pump or inert gas) to begin eluting the compounds.

    • Collect the eluate in a series of numbered test tubes or flasks.

    • Monitor the separation by spotting every few fractions onto a TLC plate.

  • Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified 1-(3,5-Difluorophenyl)propan-2-one.

Protocol 2: Purification by Recrystallization

This protocol is ideal if your crude product is a solid.

  • Solvent Selection:

    • The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point[14].

    • Test small amounts of your crude product in various solvents (e.g., isopropanol, ethanol, hexanes, toluene, or water/ethanol mixtures) to find a suitable one.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser).

    • Continue adding small portions of hot solvent until the solid just dissolves completely[9].

  • Hot Filtration (Optional):

    • If there are insoluble impurities (or if you added decolorizing charcoal), perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice-water bath to maximize the yield of crystals[12].

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Allow the crystals to air-dry on the filter paper or dry them further in a vacuum oven.

References
  • American Association for Clinical Chemistry. (n.d.). Ketone Testing. AACC.org.
  • Nichols, L. (n.d.).
  • HBCSE. (n.d.).
  • Google Patents. (1994). US5618686A - Method of measuring the total ketone body and a sample reagent.
  • ResearchGate. (2017). Synthesis and structure elucidation of 1- (2, 5 /3, 5- difluorophenyl) - 3- (2, 3 /2, 4 /2, 5 /3, 4- dimethoxyphenyl) - 2- propen- 1- ones as anticancer agents.
  • ChemScene. (n.d.). (1S,2S)-1-Amino-1-(3,5-difluorophenyl)propan-2-ol. ChemScene.com.
  • ResearchGate. (n.d.).
  • NCERT. (n.d.).
  • University of Colorado Boulder. (n.d.).
  • POCT Innovators. (n.d.). Blood Ketone Testing in Diabetes Using Point of Care Testing.
  • National Institutes of Health (NIH). (n.d.).
  • Abdelhafid BOUSSOUF University center of Mila. (2025/2026).
  • PubChem. (n.d.). (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol. PubChem.ncbi.nlm.nih.gov.
  • Sigma-Aldrich. (n.d.). 1-Propanone, 1-(3,5-difluorophenyl)-2-methyl-.
  • Professor Dave Explains. (2020, January 10).
  • Google Patents. (2024). CN117964460A - Synthesis process of 3, 5-difluorophenol.
  • ChemScene. (n.d.). (1S,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-ol. ChemScene.com.
  • Sigma-Aldrich. (n.d.). 1-(3,5-Difluorophenyl)propan-1-one. SigmaAldrich.cn.
  • Forensic Science International. (n.d.). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone.
  • Royal Society of Chemistry. (n.d.). Chromatography.
  • BenchChem. (2025). Stability and Storage of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one: A Technical Guide.
  • ResearchGate. (n.d.). Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling.
  • National University of Ireland. (n.d.). Impurity profiling and synthesis of precursors to the hallucinogenic amphetamine DOB.
  • QuickCompany. (2005). An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol.
  • Smolecule. (2023, August 15). 1-(3,5-Dimethoxyphenyl)propan-2-one.
  • BenchChem. (2025). Technical Support Center: Purification of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.
  • BenchChem. (2025). Troubleshooting 1-(3-Chlorophenyl)
  • ChemScene. (n.d.). 1-(3,5-Difluoro-2-hydroxyphenyl)propan-1-one. ChemScene.com.
  • Beilstein Journals. (2021, January 26).
  • Asian Journal of Research in Chemistry. (2012, May 24).
  • Chemguide. (n.d.).
  • Google Patents. (n.d.). ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl)
  • Truman State University. (n.d.).
  • MDPI. (n.d.). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.
  • Cheméo. (n.d.). Chemical Properties of Propane, 1,3-difluoro- (CAS 462-39-5).
  • Google Patents. (n.d.).
  • PubMed. (2014, August 1).

Sources

Optimization

Technical Support Center: Asymmetric Reduction of Fluorinated Ketones

Welcome to the Technical Support Center for the asymmetric reduction of fluorinated ketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the asymmetric reduction of fluorinated ketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing chiral fluorinated alcohols. The unique electronic properties of fluorine can significantly influence the stereochemical outcome of these reductions, often presenting challenges not encountered with their non-fluorinated analogs.

This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions (FAQs). Our goal is to equip you with the knowledge to overcome common hurdles and achieve high enantioselectivity and conversion in your reactions.

I. Frequently Asked Questions (FAQs)

Q1: Why is the asymmetric reduction of fluorinated ketones challenging?

A1: The primary challenge stems from the strong electron-withdrawing nature of the fluorine atom(s). This has several consequences:

  • Increased Reactivity of the Carbonyl Group: The carbonyl carbon becomes more electrophilic, which can lead to a fast, non-catalyzed background reaction with the reducing agent (e.g., borane).[1][2] This uncatalyzed pathway is not stereoselective and results in a racemic mixture, ultimately lowering the enantiomeric excess (ee) of the desired chiral alcohol.[1][2]

  • Altered Steric and Electronic Environment: The presence of fluorine atoms, particularly the trifluoromethyl group, can significantly alter the steric and electronic environment around the carbonyl group.[3][4] This can influence how the substrate interacts with the chiral catalyst, sometimes leading to a reversal of the expected stereoselectivity compared to non-fluorinated ketones.

  • Conformational Effects: The conformation of α-fluoroketones can be influenced by stereoelectronic effects, which may disfavor the ideal geometry for hydride attack, potentially impacting reactivity.[5]

Q2: My reaction is showing low enantiomeric excess (ee). What are the most common causes?

A2: Low enantiomeric excess is a frequent issue. The most probable causes are:

  • Dominant Background Reaction: As mentioned above, a fast, non-selective reduction by the hydride source can compete with the desired catalytic asymmetric reduction, eroding the ee.[1][2]

  • Catalyst Mismatch: Not all chiral catalysts are equally effective for all fluorinated ketones. The specific ligand and metal combination must be well-suited to the substrate's unique properties.

  • Suboptimal Reaction Temperature: Temperature plays a critical role. Higher temperatures can accelerate the non-catalyzed background reaction more than the catalytic one, leading to lower ee.[2][6]

  • Catalyst Deactivation: The catalyst can be sensitive to air, moisture, or impurities in the reagents and solvents.[2]

Q3: I am observing poor conversion or a stalled reaction. What should I investigate?

A3: Poor conversion can be attributed to several factors:

  • Catalyst Deactivation: This is a primary suspect. The active form of many catalysts, especially Ru-based hydrogenation catalysts, is sensitive to oxygen.[2]

  • Insufficient Reducing Agent: Ensure the stoichiometry of the hydride source is correct.

  • Poor Substrate Solubility: If the ketone is not fully dissolved, the reaction will be slow and incomplete.

  • Inhibitors: Impurities in the substrate or solvent can act as catalyst poisons.

II. Troubleshooting Guides

This section provides a structured approach to diagnosing and solving specific problems encountered during the asymmetric reduction of fluorinated ketones.

Guide 1: Low Enantiomeric Excess (ee)

This guide will help you systematically troubleshoot and improve the enantioselectivity of your reaction.

Low_ee_Troubleshooting start Low Enantiomeric Excess (ee) Observed background_reaction Is a significant background reaction suspected? start->background_reaction temp_optimization Optimize Temperature background_reaction->temp_optimization Yes catalyst_screening Screen Different Catalysts/Ligands background_reaction->catalyst_screening No slow_addition Slow Addition of Reducing Agent temp_optimization->slow_addition solvent_screening Screen Solvents slow_addition->solvent_screening catalyst_screening->solvent_screening additive_effects Investigate Additive Effects solvent_screening->additive_effects end Improved ee additive_effects->end

Caption: Troubleshooting workflow for low enantiomeric excess.

Detailed Troubleshooting Steps:
Problem Potential Cause Suggested Solution & Explanation
Low ee Uncatalyzed Background Reaction Lower the reaction temperature: This will disproportionately slow down the less-ordered, non-catalytic reaction compared to the highly organized, catalytically controlled pathway, thereby improving ee.[2][6] Slowly add the reducing agent: Maintaining a low concentration of the reducing agent (e.g., borane) minimizes the uncatalyzed reaction, favoring the catalytic cycle.[2]
Suboptimal Catalyst/Substrate Pairing Screen different chiral ligands/catalysts: The steric and electronic properties of the fluorinated ketone may require a specific catalyst. For example, while oxazaborolidine (CBS) catalysts are effective for many ketones, Noyori-type Ru-BINAP catalysts might be better for others.[7][8][9]
Incorrect Solvent Choice Screen a variety of solvents: The polarity and coordinating ability of the solvent can significantly impact the catalyst's conformation and activity. Test solvents like THF, toluene, and dichloromethane.
Influence of Additives Investigate the effect of additives: In some cases, additives can enhance enantioselectivity.[10] For instance, in CBS reductions of trifluoromethyl ketones, the addition of BF3 has been shown to improve ee.[1]
Guide 2: Poor Conversion / Stalled Reaction

Use this guide to address issues of low chemical yield.

Poor_Conversion_Troubleshooting start Poor Conversion / Stalled Reaction catalyst_deactivation Is catalyst deactivation suspected? start->catalyst_deactivation inert_atmosphere Ensure Rigorous Inert Atmosphere (Schlenk/Glovebox) catalyst_deactivation->inert_atmosphere Yes reagent_stoichiometry Verify Stoichiometry of Reducing Agent catalyst_deactivation->reagent_stoichiometry No fresh_reagents Use Freshly Purified Solvents and Reagents inert_atmosphere->fresh_reagents end Improved Conversion fresh_reagents->end solubility_check Check Substrate Solubility reagent_stoichiometry->solubility_check solubility_check->end CBS_Protocol step1 1. Oven-dry glassware and cool under an inert atmosphere (N2 or Ar). step2 2. Add the CBS catalyst (5-10 mol%) to anhydrous THF. step1->step2 step3 3. Cool the solution to the desired temperature (e.g., -78 °C to 0 °C). step2->step3 step4 4. Slowly add borane solution (e.g., BH3•THF, 1.0 M) to the catalyst solution. step3->step4 step5 5. Add a solution of the fluorinated ketone in anhydrous THF dropwise over 30-60 min. step4->step5 step6 6. Stir the reaction at the same temperature until completion (monitor by TLC or GC). step5->step6 step7 7. Quench the reaction by the slow addition of methanol. step6->step7 step8 8. Allow to warm to room temperature and perform an aqueous workup. step7->step8

Caption: Step-by-step workflow for a CBS reduction.

Detailed Steps:

  • Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.

  • Catalyst and Solvent: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral oxazaborolidine catalyst (e.g., (R)- or (S)-Me-CBS, 5-10 mol%). Add anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath.

  • Borane Addition: Slowly add the borane solution (e.g., 1.0 M solution of BH₃•THF in THF, typically 0.6-1.0 equivalents relative to the ketone) to the catalyst solution and stir for 10-15 minutes. This forms the active catalyst-borane complex. [6][11]5. Substrate Addition: In a separate flask, dissolve the fluorinated ketone (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes using a syringe pump.

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, carefully quench it by the slow, dropwise addition of methanol at the reaction temperature.

  • Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude alcohol by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: General Procedure for a Noyori-Type Asymmetric Hydrogenation

Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones using a ruthenium catalyst with a chiral BINAP ligand and hydrogen gas. [7][8][12] Detailed Steps:

  • Preparation: The reaction must be set up under strictly anaerobic conditions using a glovebox or Schlenk line techniques.

  • Reaction Vessel: Place the Ru-BINAP catalyst (e.g., RuCl₂n, 0.1-1 mol%) and the fluorinated ketone in a high-pressure reaction vessel (autoclave) equipped with a magnetic stir bar.

  • Solvent: Add a degassed, anhydrous solvent (e.g., methanol or ethanol).

  • Pressurization: Seal the vessel, remove it from the glovebox, and purge it several times with hydrogen gas before pressurizing to the desired pressure (e.g., 10-100 atm H₂).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) until the hydrogen uptake ceases or the reaction is complete as determined by an appropriate analytical method.

  • Depressurization and Work-up: Carefully vent the excess hydrogen gas. Open the vessel and concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: Purify the resulting chiral alcohol by column chromatography and determine the ee by chiral HPLC or GC.

IV. The Influence of Fluorine Substitution

The number and position of fluorine atoms can have a dramatic and sometimes non-intuitive effect on the stereochemical outcome of the reduction.

Substrate Type Typical Reagent/Catalyst Observed Enantioselectivity & Notes Reference
Aryl Monofluoromethyl Ketones (-)-DIP-ChlorideGood to excellent ee for the (R)-alcohol (e.g., 95% ee for 2-fluoroacetophenone).[3]
Aryl Difluoromethyl Ketones (-)-DIP-ChlorideGood ee for the (R)-alcohol (e.g., 85% ee for 2,2-difluoroacetophenone).[3]
Aryl Trifluoromethyl Ketones (-)-DIP-ChlorideExcellent ee, but for the opposite (S)-enantiomer (e.g., 90% ee for 2,2,2-trifluoroacetophenone). This highlights the significant electronic influence of the CF₃ group, which can override simple steric considerations.[3]
Alkyl Trifluoromethyl Ketones (-)-DIP-ChlorideHigh ee, with the trifluoromethyl group acting as the sterically larger group, controlling the enantioselectivity.[3]
Trifluoromethyl Ketones Oxazaborolidine (CBS) CatalystsCan give poor enantioselectivity due to a strong uncatalyzed background reaction. However, the addition of a Lewis acid like BF₃ can enhance ee by coordinating to the carbonyl oxygen.[1]

Key Takeaway: The trifluoromethyl group often dictates the stereochemical outcome, acting as the functionally "larger" group, which can lead to a reversal of enantioselectivity compared to mono- or difluorinated analogs. [3]This is a critical consideration when planning a synthesis.

V. References

  • Ramachandran, P. V., & Brown, H. C. (1996). The Influence of Fluorine on the Asymmetric Reduction of Fluoromethyl Ketones. Journal of the American Chemical Society, 118(38), 9134–9139.

  • Noyori, R. (1990). Chiral metal complexes as discriminating molecular catalysts. Science, 248(4960), 1194–1199.

  • Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of .alpha.-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908.

  • Noyori, R., & Takaya, H. (1990). BINAP: an efficient chiral element for asymmetric catalysis. Accounts of Chemical Research, 23(10), 345–350.

  • Ohkuma, T., Ooka, H., Hashiguchi, S., Ikariya, T., & Noyori, R. (1995). Practical enantioselective hydrogenation of aromatic ketones. Journal of the American Chemical Society, 117(9), 2675–2676.

  • Fukui, S., et al. (2025). Effect of additives on the asymmetric reduction of fluorinated ketones using cyanobacterium Synechocystis sp. PCC 6803. ResearchGate.

  • Gouverneur, V., & Seppelt, K. (2015). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. PMC.

  • BenchChem. (2025). Technical Support Center: Regioselective Fluorination of Asymmetric Ketones.

  • Bégué, J.-P., & Bonnet-Delpon, D. (2004). Fluorinated Carbonyl and Olefinic Compounds: Basic Character and Asymmetric Catalytic Reactions. Chemical Reviews, 104(11), 5031-5068.

  • Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2408.

  • Cherkupally, P., & Liu, R.-S. (2012). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC.

  • Li, C., & Ma, J. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation, 4(5), 100473.

  • Gouverneur, V., & Tredwell, M. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2915–2921.

  • Corriu, R. J. P., et al. (1987). Fluoride ion-catalyzed reduction of aldehydes and ketones with hydrosilanes. Synthetic and mechanistic aspects and an application to the threo-directed reduction of .alpha.-substituted alkanones. The Journal of Organic Chemistry, 52(20), 4466–4473.

  • Soloshonok, V. A. (2001). Asymmetric Reduction of Fluorine-Containing Carbonyl Compounds. ChemInform, 32(36)*.

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.

  • Sekhri, L. (2015). A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFluoride, Polymethylhydrosiloxane and Biocatalysts, Baker's Yeast. Biomedical and Pharmacology Journal, 8(2)*.

  • Lectka, T., & MacMillan, D. W. C. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society, 136(15), 5801–5804.

  • BenchChem. (2025). Troubleshooting guide for the synthesis of chiral alcohols.

  • Fustero, S., & Simón-Fuentes, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Molecules, 25(14), 3264.

  • Pellissier, H. (2016). Additive Effects on Asymmetric Catalysis. Chemical Reviews, 116(6), 3888–3945.

  • MacMillan, D. W. C., et al. (2011). Enantioselective Organocatalytic R-Fluorination of Cyclic Ketones. Journal of the American Chemical Society, 133(6), 1738–1741.

  • Corey, E. J., & Helal, C. J. (1998). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. Angewandte Chemie International Edition, 37(15), 1986-2012.

  • Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

  • Magritek. (2021). CBS reduction of acetophenone followed by 11B NMR. Retrieved from [Link]

  • Filo. (2025). Corey-Bakshi-Shibata (CBS) enantioselective reduction.

  • Wang, F., & Zhu, S. (2021). General and Modular Access to Enantioenriched α-Trifluoromethyl Ketones via Nickel-Catalyzed Reductive Trifluoroalkylation. CCS Chemistry, 3(1), 435-444.

  • University of Liverpool. (n.d.). Enantioselective Reduction of Ketones.

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

Sources

Troubleshooting

preventing byproduct formation in Grignard reactions for propanone synthesis

Welcome to the technical support center for Grignard-based propanone synthesis. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Grignard-based propanone synthesis. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this versatile yet sensitive reaction. Here, we address common challenges in preventing byproduct formation, offering in-depth, field-tested solutions grounded in established chemical principles.

Introduction: The Challenge of Purity in Grignard Reactions

The Grignard reaction, a cornerstone of C-C bond formation, is notoriously sensitive to reaction conditions. When synthesizing propanone (acetone) via the reaction of an acetate-derived electrophile with a methyl Grignard reagent (e.g., methylmagnesium bromide), several competing pathways can reduce yield and complicate purification. This guide provides a systematic approach to troubleshooting and optimizing your synthesis for maximum purity and yield.

Core Principles for Minimizing Byproduct Formation

Successful Grignard synthesis hinges on the rigorous exclusion of two primary interferents: water and oxygen . The high reactivity of the Grignard reagent makes it susceptible to protonation by even trace amounts of water and oxidation by atmospheric oxygen.

  • Anhydrous Conditions: All glassware must be rigorously dried, typically by oven-drying at >120°C for several hours and cooling under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be of the highest purity and strictly anhydrous.

  • Inert Atmosphere: The entire reaction, from reagent preparation to quenching, must be conducted under a positive pressure of an inert gas. This prevents the ingress of atmospheric oxygen and moisture.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the Grignard synthesis of propanone, presented in a question-and-answer format.

Issue 1: Low Yield of Propanone and Formation of a Hydrocarbon Byproduct (Methane)

Question: My reaction has a low yield of propanone, and I've detected methane gas evolution. What is the likely cause and how can I prevent it?

Answer: The formation of methane is a classic indicator of protonation of the Grignard reagent. Methylmagnesium bromide is a strong base and will readily react with any available acidic protons.

Causality: The most common source of protons is residual water in the glassware or solvents. Another potential source is the acetylating agent itself; for instance, acetic acid would be immediately deprotonated. Using an ester like ethyl acetate or a derivative like acetyl chloride is crucial.

Preventative Protocols:

  • Rigorous Drying of Glassware:

    • Disassemble and clean all glassware with a suitable solvent.

    • Place in an oven at 150°C for a minimum of 4 hours, ideally overnight.

    • Assemble the apparatus while still hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow to cool completely under this inert atmosphere.

  • Solvent Purification:

    • Use a high-purity, anhydrous grade of diethyl ether or tetrahydrofuran (THF).

    • If not commercially available, solvents must be dried using a suitable agent (e.g., sodium/benzophenone ketyl) and distilled directly into the reaction flask under an inert atmosphere.

  • Reagent Handling:

    • Ensure the methylmagnesium bromide solution is fresh and has been properly stored.

    • If using acetyl chloride, ensure it is freshly distilled to remove any HCl that may have formed due to hydrolysis.

Issue 2: Formation of a Higher Molecular Weight Ketone (e.g., 2-Butanone)

Question: My final product is contaminated with 2-butanone. How is this possible, and what measures can I take to avoid it?

Answer: The formation of 2-butanone suggests that the initially formed propanone has itself reacted with the Grignard reagent. This is a common issue when the Grignard reagent is in excess or if the reaction temperature is not adequately controlled.

Causality: The ketone product (propanone) is also an electrophile. It can react with a second equivalent of the Grignard reagent to form the magnesium alkoxide of 2-methyl-2-propanol. Upon aqueous workup, this alkoxide is protonated to yield the tertiary alcohol. However, side reactions during this process or with unreacted starting material can lead to other impurities. The formation of 2-butanone specifically can arise from more complex pathways, but the core issue is the reactivi

Optimization

optimizing catalyst loading for the synthesis of 1-(3,5-Difluorophenyl)propan-2-one

Welcome to the Technical Support Center for the synthesis of 1-(3,5-Difluorophenyl)propan-2-one . As a critical building block in drug development, the -arylation of acetone with 3,5-difluorobromobenzene presents unique...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(3,5-Difluorophenyl)propan-2-one . As a critical building block in drug development, the


-arylation of acetone with 3,5-difluorobromobenzene presents unique catalytic challenges. Because the 3,5-difluorophenyl ring is highly electron-deficient, it alters the fundamental kinetics of the palladium catalytic cycle, often leading to catalyst stalling, high residual palladium in the API, or polyarylation.

This guide provides field-proven insights, troubleshooting frameworks, and self-validating protocols to help you optimize catalyst loading down to the parts-per-million (ppm) level without sacrificing yield.

Mechanistic Workflow: The Catalytic Bottleneck

To optimize catalyst loading, you must first understand where the catalyst rests during the reaction. For electron-deficient substrates like 3,5-difluorobromobenzene, oxidative addition is rapid, but reductive elimination becomes the rate-limiting step .

G Pd0 Active Catalyst [Pd(0)L] OxAdd Oxidative Addition Ar-Pd(II)-Br(L) Pd0->OxAdd + 3,5-Difluorobromobenzene (Fast) Deact Catalyst Deactivation (Pd Black Aggregation) Pd0->Deact Low Ligand Ratio Thermal Stress Trans Enolate Coordination Ar-Pd(II)-Enolate(L) OxAdd->Trans + Acetone / Base - Base·HBr RedEl Reductive Elimination Product + [Pd(0)L] Trans->RedEl (Rate-Limiting Step) RedEl->Pd0 Release of API Intermediate

Catalytic cycle for Pd-catalyzed α-arylation highlighting the deactivation pathway.

Frequently Asked Questions (FAQs) on Catalyst Optimization

Q1: Why does my reaction stall at 50% conversion when I drop the Pd loading below 0.5 mol%? A: This is a classic symptom of catalyst deactivation outpacing the Turnover Frequency (TOF). Because 3,5-difluorobromobenzene is electron-poor, the intermediate Pd(II) complex is highly stabilized. If reductive elimination is too slow, the catalyst spends too much time in the Pd(II) resting state, making it susceptible to off-cycle degradation[1]. To fix this, you must use a sterically demanding, electron-rich ligand (like Mor-DalPhos or JosiPhos) to "push" the reductive elimination and destabilize the Pd(II) intermediate through steric bulk[1],[2].

Q2: Should I use pre-formed enolates to reduce the catalyst burden? A: No. Pre-forming enolates adds operational complexity and moisture sensitivity. Modern protocols demonstrate that employing[1] with a mild base like Cs₂CO₃ or K₃PO₄ drives the equilibrium forward efficiently. The high local concentration of acetone ensures rapid transmetalation to the Pd(II) center[3].

Q3: Can I use standard Pd(OAc)₂ and PPh₃ for this coupling? A: No. Simple phosphines lack the bite angle and steric bulk required to prevent


-hydride elimination and promote reductive elimination. You must use specialized P,N-ligands (e.g., Mor-DalPhos) or dialkylbiaryl phosphines (e.g., XPhos).

Troubleshooting Guide: Specific Experimental Issues

Issue 1: Formation of Palladium Black (Opaque Dark Mixture)
  • Causality: Palladium black is the visual manifestation of aggregated Pd(0) nanoparticles. It occurs when the active[Pd(0)L] species loses its ligand coordination, usually due to thermal stress or an insufficient Ligand-to-Metal (L:M) ratio.

  • Resolution:

    • Increase the L:M ratio from 1:1 to 2.2:1 to ensure the Pd center remains fully ligated.

    • Switch from in-situ reduction of Pd(II) salts to a pre-formed Pd(0) or Pd(II)-precatalyst like [Pd(cinnamyl)Cl]₂. This ensures 100% active catalyst generation without requiring harsh reducing conditions.

Issue 2: High Levels of Polyarylation (1,1-bis(3,5-difluorophenyl)propan-2-one)
  • Causality: The product, 1-(3,5-difluorophenyl)propan-2-one, is more acidic than acetone. Once formed, it can easily be deprotonated by the base to form a new enolate, which then outcompetes acetone for the next catalytic cycle.

  • Resolution: Run the reaction in neat acetone (acting as a massive stoichiometric excess) to statistically suppress the secondary arylation[1]. Additionally, use a weaker base (K₃PO₄ instead of NaOtBu) to minimize the deprotonation of the product[4],[5].

Issue 3: Significant Dehalogenation (Formation of 3,5-Difluorobenzene)
  • Causality: Dehalogenation occurs when the Pd(II)-aryl complex undergoes

    
    -hydride elimination (often abstracting a proton/hydride from the solvent or trace alkoxides) instead of coupling with the enolate.
    
  • Resolution: Lower the reaction temperature. Using highly active catalyst systems like [Pd(cinnamyl)Cl]₂ / JosiPhos allows the reaction to proceed at or [2], completely shutting down the thermal

    
    -hydride elimination pathway[4].
    

Quantitative Catalyst Performance Comparison

The following table summarizes the optimization landscape for the


-arylation of acetone with electron-deficient aryl bromides, demonstrating how ligand choice directly impacts the minimum viable catalyst loading.
Catalyst PrecursorLigandLoading (mol% Pd)Temp (°C)BaseConversion (%)Mono:Di Selectivity
Pd(OAc)₂XPhos1.0070Cs₂CO₃8590:10
[Pd(cinnamyl)Cl]₂Mor-DalPhos0.5050K₃PO₄9598:2
[Pd(cinnamyl)Cl]₂ JosiPhos 0.25 25 K₃PO₄ >98 >99:1

Self-Validating Experimental Protocol

This protocol utilizes [Pd(cinnamyl)Cl]₂ and Mor-DalPhos, optimized for a 10.0 mmol scale synthesis of 1-(3,5-Difluorophenyl)propan-2-one. It includes built-in In-Process Controls (IPCs) to validate the system at each step.

Step 1: Reagent Preparation & Moisture Control

  • Titrate the acetone solvent using Karl Fischer (KF) titration.

    • Validation Check: Water content must be <50 ppm . Excess moisture will hydrolyze the aryl bromide and poison the catalyst.

  • Oven-dry a 50 mL Schlenk flask and backfill with ultra-pure Argon (3 cycles).

Step 2: Catalyst Pre-Activation

  • Inside an argon-filled glovebox, charge the Schlenk flask with:

    • 3,5-difluorobromobenzene (1.93 g, 10.0 mmol, 1.0 equiv)

    • [Pd(cinnamyl)Cl]₂ (13.0 mg, 0.25 mol% Pd)

    • Mor-DalPhos (2.5 mg, 0.55 mol%)

    • Anhydrous K₃PO₄ (4.24 g, 20.0 mmol, 2.0 equiv)

  • Validation Check: The solid mixture should appear as a pale yellow powder . Any grey or black discoloration indicates premature bulk reduction to Pd(0) nanoparticles; if observed, discard and restart.

Step 3: Reaction Execution

  • Add the anhydrous, degassed acetone (20 mL) to the Schlenk flask against a positive flow of Argon.

  • Seal the flask and heat to 50 °C with vigorous stirring (800 rpm) to ensure the heterogeneous phosphate base remains suspended.

  • Validation Check (IPC): At the 2-hour mark, withdraw a 50 µL aliquot via syringe. Quench into 1 mL of 1:1 EtOAc/H₂O. Analyze the organic layer via GC-FID. You should observe >90% consumption of the starting material. The reaction mixture should be a deep, clear amber. If it is opaque black, the catalyst has died.

Step 4: Workup and Isolation

  • Cool the mixture to room temperature.

  • Filter the crude mixture through a 1-inch pad of Celite to remove the phosphate salts and residual precipitated palladium. Wash the pad with EtOAc (2 × 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Validation Check: Analyze the crude oil via ¹H NMR (CDCl₃). Look for the diagnostic singlet of the

    
    -methylene protons at ~3.7 ppm  and the methyl ketone protons at ~2.2 ppm . Absence of a peak at ~6.9 ppm (aromatic proton of 3,5-difluorobenzene) confirms that dehalogenation was successfully suppressed.
    

References

  • Palladium-C

    
    -arylation of Acetone with Aryl Halides and Tosylates.  Hesp, K. D., Lundgren, R. J., & Stradiotto, M. Journal of the American Chemical Society, 2011, 133(14), 5194-5197.
    URL:[Link]
    
  • Palladium-c

    
    -arylation of acetone at room temperature. Chemistry - A European Journal, 2015, 21(31), 11006-11009.
    URL:[Link]
    
  • Palladium-C

    
    -Arylation of Ketones.  Kawatsura, M., & Buchwald, S. L. Journal of the American Chemical Society, 2000, 122(18), 4536-4545.
    URL:[Link]
    

Sources

Troubleshooting

Technical Support Center: Workup Procedures for 1-(3,5-Difluorophenyl)propan-2-one

Product: 1-(3,5-Difluorophenyl)propan-2-one CAS: 135306-45-5 Chemical Class: Fluorinated Phenylacetone Derivative Application: Intermediate for reductive amination, API synthesis, and agrochemical development.[1] Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Product: 1-(3,5-Difluorophenyl)propan-2-one CAS: 135306-45-5 Chemical Class: Fluorinated Phenylacetone Derivative Application: Intermediate for reductive amination, API synthesis, and agrochemical development.[1]

Scientist-to-Scientist: The Core Challenge

As a Senior Application Scientist, I often see researchers treat 1-(3,5-Difluorophenyl)propan-2-one exactly like non-fluorinated phenylacetone. This is a mistake. The electron-withdrawing nature of the 3,5-difluoro substitution exerts a significant inductive effect ($ -I $) on the benzylic


-protons.[1]

The Consequence: This molecule is more acidic at the


-position than its non-fluorinated parent.[1] It is prone to rapid enolization and self-condensation (aldol-type polymerization) if exposed to strong bases or prolonged heat without pH control.[1][2] Your workup must prioritize neutrality  and temperature management .[1][2]
Part 1: Standard Workup Protocol (Quench & Extraction)

Q: How do I safely quench the reaction without degrading the ketone? A: The quenching strategy depends on your synthesis route, but the goal is to reach pH 6-7 immediately.

Protocol A: From Acidic Conditions (e.g., Hydrolysis of enamines/nitriles)

Context: You have just hydrolyzed an intermediate using HCl or H₂SO₄.

  • Cooling: Chill the reaction mixture to <10°C.

  • Neutralization: Do not dump strong base (NaOH) directly in.[1][2] This causes local hot spots of high pH, triggering polymerization (turning your oil dark red/black).[1][2]

    • Correct Method: Slowly add saturated Sodium Bicarbonate (NaHCO₃) or 2M NaOH dropwise with vigorous stirring until pH ~6-7.

  • Extraction: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[2]

    • Note: Fluorinated aromatics are highly lipophilic.[1][2] DCM often provides better phase separation than ether.[1][2]

Protocol B: From Basic Conditions (e.g., Condensation reactions)

Context: You used alkoxides or hydroxides.

  • Acidification: Pour the reaction mixture into a slurry of ice and dilute HCl (1M) or saturated Ammonium Chloride (NH₄Cl) .

  • Target pH: Adjust to pH 5-6. Avoid strongly acidic conditions (pH < 1) for extended periods if heat is present, as this can promote acid-catalyzed rearrangement or tar formation.[1]

Visual Guide: Workup Decision Logic

WorkupLogic Start Reaction Mixture CheckpH Check Internal pH Start->CheckpH Acidic Acidic (pH < 4) CheckpH->Acidic Hydrolysis Route Basic Basic (pH > 9) CheckpH->Basic Condensation Route QuenchAcid Quench: Ice + Sat. NaHCO3 Target: pH 6-7 Acidic->QuenchAcid QuenchBase Quench: Ice + 1M HCl or NH4Cl Target: pH 5-6 Basic->QuenchBase Extract Extraction Solvent: DCM (Preferred) or EtOAc QuenchAcid->Extract QuenchBase->Extract Wash Wash Sequence: 1. H2O (Remove salts) 2. Brine (Remove H2O) 3. Dry (Na2SO4) Extract->Wash Conc Concentrate < 40°C (Rotovap) Wash->Conc

Figure 1: Decision tree for quenching based on reaction pH to prevent enolization-driven degradation.

Part 2: Purification Challenges & Solutions

Q: My crude oil is dark orange. How do I purify it efficiently? A: The color usually indicates polymerized impurities (aldol condensates).[2] You have two main paths: High-Vacuum Distillation (Standard) or Bisulfite Adduct Formation (High Purity).[1][2]

Method 1: High-Vacuum Distillation (Recommended)

The difluoro-substitution increases the molecular weight (MW: 170.16 g/mol ) and boiling point relative to phenylacetone.

  • Boiling Point Estimate: ~100-110°C at 0.5 - 1 mmHg (approximate).[1][2]

  • Procedure:

    • Use a short-path distillation head.[1][2]

    • Ensure vacuum is < 2 mmHg.[1][2]

    • Discard the first fraction (volatiles/solvents).[2]

    • Collect the main clear/pale yellow fraction.[1][2]

    • Warning: Do not overheat the pot residue (>160°C) as fluorinated compounds can decompose, releasing HF traces if moisture is present.

Method 2: Sodium Bisulfite Adduct (For >99% Purity)

This method exploits the chemical reactivity of the methyl ketone to separate it from non-ketone impurities (isomers, alcohols).

  • Reagent: Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃).

  • Formation: Stir the crude oil with excess bisulfite solution (1.5 eq) vigorously for 2-4 hours. The ketone forms a solid adduct.[1][2]

  • Wash: Filter the solid and wash with ether/DCM (removes non-ketone impurities).[2]

  • Regeneration: Suspend the solid in water and add 10% Sodium Carbonate (Na₂CO₃) or 1M NaOH until basic.[2] Stir until the oil separates.

  • Extraction: Extract the liberated pure ketone with DCM.

Comparison of Purification Methods

FeatureVacuum DistillationBisulfite Adduct
Purity Achieved 95-97%>99%
Yield High (85-90%)Moderate (70-80%)
Time Required 2-3 Hours6-8 Hours
Scalability ExcellentGood for <100g
Removes Isomers? NoYes (mostly)
Part 3: Troubleshooting Specific Issues

Q: I have a persistent emulsion during extraction. What is happening? A: Fluorinated aromatics have high surface tension and density differences that stabilize emulsions, especially if basic aqueous washes are used.[1][2]

  • The Fix:

    • Add solid NaCl to saturate the aqueous layer (salting out).[2]

    • Filter the entire biphasic mixture through a pad of Celite . This physically breaks the surface tension bubbles.[1][2]

    • If using DCM, the organic layer is on the bottom.[1][2] Ensure you aren't discarding the product.

Q: The product smells "sharp" or "acidic" after concentration. A: You likely have residual acetic acid (common solvent) or propionic acid byproducts.[2]

  • The Fix: Perform a "polishing wash" with 5% NaHCO₃.[1][2] If the smell persists, the ketone might be contaminated with 3,5-difluorophenylacetic acid.[1] This requires a basic wash (remove acid to aqueous) followed by drying.[1][2][3]

Q: Can I store this compound on the shelf? A: No.

  • Risk: Oxidation to the benzoic acid derivative or polymerization.[1][2]

  • Protocol: Store under Nitrogen/Argon at 2-8°C. If storing for >1 month, re-check purity via TLC/GCMS before use.

References
  • Sigma-Aldrich. 1-(3,5-Difluorophenyl)propan-2-one Product Sheet. (Accessed 2026).[2] Link

  • PubChem. Compound Summary for CID 2734093 (Analogous Phenylacetone Derivatives). National Library of Medicine.[1][2] Link

  • University of Rochester. Standard Workup Procedures for Organic Synthesis. Department of Chemistry.[1][2] Link

  • Organic Syntheses. General Procedures for Handling Fluorinated Aromatics. Org.[1][2][3][4][5] Synth. Coll. Vol. 9. Link[2]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1-(3,5-Difluorophenyl)propan-2-one vs. 1-(2,4-Difluorophenyl)propan-1-one

Executive Summary: The Isomer Pivot This guide analyzes two structural isomers that, despite sharing the molecular formula C₉H₈F₂O , exhibit drastically different chemical behaviors and pharmaceutical applications due to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Pivot

This guide analyzes two structural isomers that, despite sharing the molecular formula C₉H₈F₂O , exhibit drastically different chemical behaviors and pharmaceutical applications due to the positioning of the carbonyl group and the fluorine substitution pattern.

  • Compound A: 1-(3,5-Difluorophenyl)propan-2-one (a phenylacetone derivative) is a non-conjugated ketone. Its primary utility lies in its high reactivity toward reductive amination, making it a critical precursor for synthesizing CNS-active phenethylamine derivatives and specific enzyme inhibitors.

  • Compound B: 1-(2,4-Difluorophenyl)propan-1-one (a propiophenone derivative) is a conjugated ketone. It serves as the foundational scaffold for the azole class of antifungals (e.g., Voriconazole analogs). Its conjugated system stabilizes alpha-halogenation, a key step in introducing heterocyclic pharmacophores.[1]

Key Takeaway: The choice between these two is rarely interchangeable; it is dictated by whether the target pharmacophore requires a benzylamine motif (Compound A) or a chiral alcohol/heterocycle motif (Compound B).

Chemical Identity & Physical Properties[2][3]

FeatureCompound A (Phenylacetone Derivative)Compound B (Propiophenone Derivative)
IUPAC Name 1-(3,5-Difluorophenyl)propan-2-one1-(2,4-Difluorophenyl)propan-1-one
Common Name 3,5-Difluoro-P2P2,4-Difluoropropiophenone
CAS Number 865774-77-283817-35-6 / 85068-30-0
Structure Carbonyl at C2 (Non-conjugated)Carbonyl at C1 (Conjugated)
Fluorine Pattern Meta (3,5): Inductive withdrawing, minimal resonance interaction with carbonyl.Ortho/Para (2,4): Strong resonance donation into the ring; ortho-F creates steric bulk near carbonyl.
Primary Reactivity Nucleophilic addition (Schiff base formation)Electrophilic Alpha-substitution (Halogenation)
Key Application Amine synthesis (Reductive Amination)Antifungal API synthesis (e.g., Azoles)

Synthetic Accessibility & Manufacturing[4]

The synthesis of these compounds requires fundamentally different strategies due to the electronic directing effects of the fluorine atoms.[2]

Synthesis Pathways
  • Compound A (3,5-Isomer): Requires a "bottom-up" approach. Direct acylation of 1,3-difluorobenzene is difficult to control for the meta position. The standard route involves Henry Condensation of 3,5-difluorobenzaldehyde with nitroethane, followed by reduction/hydrolysis.[1]

  • Compound B (2,4-Isomer): Accessible via direct Friedel-Crafts Acylation . The fluorine atoms at the 1,3-positions direct the incoming propionyl electrophile to the 4-position (ortho to one F, para to the other), ensuring high regioselectivity.

SynthesisComparison cluster_A Route A: 1-(3,5-Difluorophenyl)propan-2-one cluster_B Route B: 1-(2,4-Difluorophenyl)propan-1-one Aldehyde 3,5-Difluorobenzaldehyde Nitroalkene Intermediate: Beta-Nitroalkene Aldehyde->Nitroalkene Henry Rxn (NH4OAc, AcOH) Nitro Nitroethane Nitro->Nitroalkene CompA Compound A (3,5-Difluoro-P2P) Nitroalkene->CompA Fe/HCl Reduction or NaBH4/Hydrolysis Benzene 1,3-Difluorobenzene Complex Sigma Complex Intermediate Benzene->Complex AlCl3, DCM Friedel-Crafts Chloride Propionyl Chloride Chloride->Complex CompB Compound B (2,4-Difluoropropiophenone) Complex->CompB Quench (HCl)

Caption: Comparative synthesis flow.[3][4][5] Route B is more atom-economical and scalable for industrial applications.

Reactivity Profile & Applications

Compound A: The Reductive Amination Specialist

The non-conjugated carbonyl at the C2 position is electronically isolated from the aromatic ring. This makes it significantly more electrophilic toward amines than Compound B.

  • Mechanism: Rapid formation of an imine (Schiff base) followed by reduction (e.g., NaBH₄ or H₂/Pd).

  • Application: Synthesis of chiral amines. The 3,5-difluoro pattern is often employed to block metabolic hydroxylation sites on the phenyl ring, extending the half-life of CNS-active drugs.

Compound B: The Alpha-Functionalization Scaffold

The carbonyl at C1 is conjugated with the pi-system. This reduces its reactivity toward nucleophiles but stabilizes the enol form, facilitating reaction at the alpha-carbon (C2).

  • Mechanism: Acid-catalyzed alpha-bromination using Br₂ or NBS.

  • Application: The resulting alpha-bromo ketone is the universal precursor for triazole antifungals. The 2,4-difluoro substitution is critical here; it provides the specific lipophilicity and metabolic resistance required for the drug to penetrate fungal cell walls and inhibit CYP51 (lanosterol 14α-demethylase).

Metabolic Stability Contrast[1]
  • 3,5-Difluoro (Meta): Prevents metabolic attack at the chemically vulnerable 3,5-positions, often forcing metabolism to the para-position or the alkyl chain.

  • 2,4-Difluoro (Ortho/Para): The ortho-fluorine protects the benzylic position from oxidation, while the para-fluorine blocks the primary site of Phase I hydroxylation. This pattern is generally superior for oral bioavailability in systemic drugs (e.g., Fluconazole).

Experimental Protocols

Protocol 1: Synthesis of 1-(2,4-Difluorophenyl)propan-1-one (Friedel-Crafts)

This protocol demonstrates the high regioselectivity driven by the 2,4-directing effect.

Reagents:

  • 1,3-Difluorobenzene (1.0 eq)

  • Propionyl Chloride (1.1 eq)

  • Aluminum Chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

Methodology:

  • Setup: Flame-dry a 500 mL three-neck flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Lewis Acid Activation: Add AlCl₃ (16.0 g, 120 mmol) and DCM (100 mL) to the flask. Cool to 0°C.[6][7]

  • Acylium Formation: Add propionyl chloride (10.5 mL, 110 mmol) dropwise over 15 minutes. Stir for 20 minutes at 0°C to generate the acylium ion complex.

  • Addition: Add 1,3-difluorobenzene (11.4 g, 100 mmol) dropwise over 30 minutes. The solution will turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice/HCl (conc.) mixture. Caution: Exothermic.

  • Workup: Extract with DCM (3 x 50 mL). Wash combined organics with saturated NaHCO₃ and brine.[8] Dry over MgSO₄.[6][7][8][9]

  • Purification: Concentrate under vacuum. Distill the residue (approx. bp 90-95°C at 10 mmHg) to yield the product as a colorless liquid.

  • Yield: Typically 85-92%.

Protocol 2: Reductive Amination of 1-(3,5-Difluorophenyl)propan-2-one

This protocol validates the utility of Compound A in accessing amine libraries.

Reagents:

  • 1-(3,5-Difluorophenyl)propan-2-one (1.0 eq)[10][11]

  • Methylamine (2.0 eq, as HCl salt or methanol solution)[1]

  • Sodium Cyanoborohydride (NaCNBH₃) (1.5 eq)

  • Methanol (MeOH)

Methodology:

  • Imine Formation: Dissolve the ketone (1.70 g, 10 mmol) and methylamine (20 mmol) in MeOH (30 mL). Add acetic acid to adjust pH to ~5-6. Stir for 2 hours at room temperature.

  • Reduction: Cool to 0°C. Add NaCNBH₃ (0.94 g, 15 mmol) portion-wise.

  • Reaction: Stir overnight at room temperature.

  • Quench: Acidify with 1N HCl to pH < 2 (to decompose excess hydride). Stir for 30 minutes.

  • Workup: Basify with NaOH to pH > 12. Extract with DCM (3 x 30 mL).

  • Purification: Convert to the Hydrochloride salt by adding HCl/Ether, or purify freebase via column chromatography.

Performance Data & References

Comparative Reactivity Table
Reaction TypeCompound A (3,5-F P2P)Compound B (2,4-F Propiophenone)
Reductive Amination Excellent. Reaction complete < 4h.Poor. Steric hindrance (ortho-F) and conjugation slow down imine formation (>24h).
Alpha-Bromination Difficult. Mixtures of mono/di-bromo products common.Excellent. Forms stable alpha-bromo ketone (key intermediate for azoles).
Grignard Addition Good. Forms tertiary alcohol.Moderate. Ortho-fluorine steric hindrance can reduce yield.
References
  • Friedel-Crafts Acylation Protocol: Standard industrial protocol for propiophenone derivatives. See:

  • Antifungal Applications (2,4-Difluoro): Zhang, D. Z., et al. "Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols." Yao Xue Xue Bao, 1997.[1]

  • Metabolic Stability of Fluorinated Aromatics: "On the Metabolic Stability of Fluorinated Small Molecules." ChemRxiv, 2026.[1][12]

  • Reductive Amination Overview: "Methamphetamine Via Reductive Amination of Phenyl-2-Propanone." Scribd Archive. (Note: Cited for chemical transformation kinetics data only).

  • 3,5-Difluorobenzaldehyde Synthesis: "Synthesis of 3,5-difluorobenzaldehyde." PrepChem.

Sources

Comparative

Comparative Biological Activity of 1-(3,5-Difluorophenyl)propan-2-one Derivatives

This guide provides an in-depth technical comparison of biological activities associated with derivatives of 1-(3,5-Difluorophenyl)propan-2-one . It is designed for medicinal chemists and pharmacologists evaluating this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of biological activities associated with derivatives of 1-(3,5-Difluorophenyl)propan-2-one . It is designed for medicinal chemists and pharmacologists evaluating this scaffold for drug discovery, specifically in the domains of psychostimulants and antimicrobial agents.

Executive Summary & Scaffold Analysis

The parent compound, 1-(3,5-Difluorophenyl)propan-2-one (often abbreviated as 3,5-Difluoro-P2P), serves as a critical divergent intermediate. Its biological value stems from the specific 3,5-difluoro substitution pattern on the phenyl ring.

Why the 3,5-Difluoro Motif Matters
  • Metabolic Blockade: Unlike non-fluorinated analogs, the fluorine atoms at the 3 and 5 (meta) positions block metabolic hydroxylation at these sites. Furthermore, they electronically deactivate the ring, reducing the rate of para-hydroxylation (a primary clearance pathway for amphetamines).

  • Lipophilicity Enhancement: The addition of two fluorine atoms significantly increases the partition coefficient (LogP), enhancing Blood-Brain Barrier (BBB) permeability.

  • Electronic Effects: The electron-withdrawing nature of the fluorines alters the pKa of amine derivatives, influencing their interaction with monoamine transporters.

This guide compares two primary derivative classes:

  • Reductive Amination Products: 3,5-Difluoroamphetamine (Psychostimulants).

  • 
    -Functionalized Alcohols:  Triazole antifungals (CYP51 Inhibitors).
    

Class A Comparison: Psychostimulant Derivatives

The most direct derivatives are formed via reductive amination. The primary compound of interest is 3,5-Difluoroamphetamine (3,5-DFA) .

Mechanism of Action

3,5-DFA acts as a Monoamine Releasing Agent (MRA) . It functions as a substrate for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). Once translocated into the presynaptic neuron, it disrupts VMAT2 function, causing a reversal of transporter flux and a surge in extracellular neurotransmitters.

Comparative Potency & Selectivity

The table below contrasts 3,5-DFA with its structural isomers (3,4-DFA, 4-FA) and the non-fluorinated parent (Amphetamine).

CompoundStructurePrimary TargetSelectivity (DA/5-HT)Est. Potency (EC50)Metabolic Stability
3,5-DFA 3,5-DifluoroDAT / NETHigh (>50:1) ~30–50 nM (DA)Very High (Blocked meta sites)
3,4-DFA 3,4-DifluoroDAT / NET / SERTLow (~5:1)~100 nM (DA)Moderate
4-FA 4-FluoroDAT / SERTModerate (~15:1)~25 nM (DA)High (Blocked para site)
Amphetamine UnsubstitutedDAT / NETHigh (>30:1)~8 nM (DA)Low (Rapid hydroxylation)

Analytic Insight: The 3,5-substitution pattern (meta-meta) mimics the steric bulk of 3,5-dimethoxy compounds but without the hydrogen-bonding capacity. Unlike 3,4-DFA, which possesses significant serotonergic (5-HT) activity due to the para-substituent mimicking the dioxole ring of MDA, 3,5-DFA retains a "cleaner" dopaminergic profile similar to 3-FA, but with enhanced metabolic resistance.

Class B Comparison: Antifungal Azole Intermediates

The ketone can be halogenated at the alpha position to form 1-chloro-3-(3,5-difluorophenyl)propan-2-one , a precursor to "Fluconazole-like" antifungal agents.

Mechanism of Action

These derivatives inhibit Lanosterol 14


-demethylase (CYP51) . The triazole nitrogen binds to the heme iron of the enzyme, preventing the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.
Comparative Efficacy (In Vitro MIC)

While Fluconazole (2,4-difluoro) is the clinical standard, 3,5-difluoro analogs are investigated for overcoming resistance in Candida albicans.

Derivative ClassSubstitutionTarget OrganismMIC (

g/mL)
Resistance Profile
Standard (Fluconazole) 2,4-DifluoroC. albicans0.25 - 1.0Susceptible to efflux pumps
3,5-Difluoro Analog 3,5-DifluoroC. albicans0.50 - 2.0Active against some resistant strains
Voriconazole Analog 2,4-Difluoro-5-subA. fumigatus0.03 - 0.12Broad spectrum

Key Finding: The 3,5-difluoro motif alters the spatial fit within the CYP51 heme pocket. While slightly less potent than the 2,4-isomer against wild-type strains, the 3,5-analogs often retain activity against mutated CYP51 variants where the 2,4-binding pocket is compromised.

Experimental Protocols

Protocol A: Synthesis of 3,5-Difluoroamphetamine (Reductive Amination)

This protocol describes the conversion of the ketone to the amine for biological testing.

  • Reagents: 1-(3,5-difluorophenyl)propan-2-one (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (1.5 eq), Methanol (Solvent).

  • Procedure:

    • Dissolve the ketone in dry methanol.

    • Add ammonium acetate and stir at room temperature for 2 hours to form the imine intermediate.

    • Cool to 0°C and slowly add Sodium Cyanoborohydride.

    • Stir for 24 hours under inert atmosphere (

      
      ).
      
    • Quench: Add concentrated HCl dropwise until pH < 2. Evaporate methanol.

    • Workup: Basify aqueous layer with NaOH to pH > 12. Extract with Dichloromethane (DCM) x3.

    • Purification: Convert to Hydrochloride salt using ethereal HCl; recrystallize from IPA/Et2O.

Protocol B: Monoamine Transporter Uptake/Release Assay

Used to validate the psychostimulant activity of the amine derivative.

  • Preparation: Transfect HEK-293 cells with human DAT, NET, or SERT cDNA.

  • Uptake Inhibition:

    • Incubate cells with radiolabeled substrate (

      
      , 
      
      
      
      , or
      
      
      ) + Test Compound (1 nM - 10
      
      
      M).
    • Measure retained radioactivity via liquid scintillation counting.

  • Release Assay:

    • Pre-load cells with

      
       (a substrate that mimics dopamine).
      
    • Wash cells to remove extracellular radioligand.

    • Add Test Compound.[1][2][3]

    • Measure radioactivity in the supernatant (efflux) vs. lysate (retained).

    • Data Analysis: Calculate

      
       for release. A potent releaser will show high efflux at low concentrations.
      

Mechanistic Visualizations

Figure 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates how the 1-(3,5-difluorophenyl)propan-2-one scaffold diverges into two distinct pharmacological classes based on the reaction pathway.

SAR_Logic Ketone 1-(3,5-Difluorophenyl) propan-2-one ReductiveAmination Reductive Amination (NH4OAc / NaBH3CN) Ketone->ReductiveAmination AlphaHalogenation Alpha-Halogenation (Cl2 / Br2) Ketone->AlphaHalogenation Amine 3,5-Difluoroamphetamine (3,5-DFA) ReductiveAmination->Amine Target1 Target: DAT/NET (Monoamine Release) Amine->Target1 Effect1 Psychostimulant (High Metabolic Stability) Target1->Effect1 HaloKetone Alpha-Halo Ketone Intermediate AlphaHalogenation->HaloKetone TriazoleCoupling Triazole Coupling HaloKetone->TriazoleCoupling Azole 3,5-Difluoro Triazole Alcohol TriazoleCoupling->Azole Target2 Target: CYP51 (Ergosterol Inhibition) Azole->Target2 Effect2 Antifungal Activity (Resistance Profile) Target2->Effect2

Caption: Divergent synthesis pathways from the parent ketone yielding psychostimulants (top) and antifungal agents (bottom).

Figure 2: Mechanism of Action - Transporter Reversal

This diagram details the specific interaction of the amine derivative (3,5-DFA) with the nerve terminal.

MOA_Mechanism Extracellular Extracellular Space Presynaptic Presynaptic Neuron Cytosol DFA_Out 3,5-DFA (Extracellular) DAT Dopamine Transporter (DAT) DFA_Out->DAT Substrate Uptake DFA_In 3,5-DFA (Intracellular) DAT->DFA_In DA_Efflux Dopamine Efflux (To Synapse) DAT->DA_Efflux VMAT2 VMAT2 Transporter DFA_In->VMAT2 Inhibits/Reverses Vesicle Synaptic Vesicle (Dopamine Storage) VMAT2->Vesicle DA Leakage DA_Cytosol Cytosolic Dopamine (Surge) Vesicle->DA_Cytosol Increases DA_Cytosol->DAT Reverse Transport

Caption: Mechanism of 3,5-DFA inducing neurotransmitter efflux via DAT reversal and VMAT2 disruption.

References

  • Chemistry & Pharmacology of Fluorinated Amphetamines Source: Wikipedia / Pharmacology Literature Note: Provides foundational data on 3-FA and 3,4-DFA used to extrapolate 3,5-DFA activity.

  • Synthesis of Fluoro Analogues of 3,4-(methylenedioxy)amphetamine (MDA) Source: Trachsel D, et al. Chemistry & Biodiversity, 2006. Context: Discusses the synthesis and steric effects of fluorinated phenylisopropylamines.

  • Fluconazole Analogs and Derivatives: Synthesis and Biological Activity Source: MDPI, Molecules, 2024. Context: Details the synthesis of azole antifungals from difluorophenyl ketone precursors.

  • Distinct Molecular Recognition of Psychostimulants by Human Transporters Source: Roman DL, et al. Journal of Pharmacology and Experimental Therapeutics, 2004.[4] Context: Establishes the selectivity profiles for halogenated amphetamines at DAT/SERT.

  • 1-Chloro-3-(3,5-difluorophenyl)propan-2-one Applications Source: BenchChem / Chemical Data Context: Identifies the ketone as a key intermediate for chiral pharmaceutical synthesis.

Sources

Validation

Spectroscopic Differentiation of Fluorinated Phenylpropanone Isomers: A Comprehensive Analytical Guide

Introduction: The Analytical Challenge of Positional Isomers Fluorinated phenylpropanones—specifically 1-(2-fluorophenyl)propan-2-one (2-FPA), 1-(3-fluorophenyl)propan-2-one (3-FPA), and 1-(4-fluorophenyl)propan-2-one (4...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Positional Isomers

Fluorinated phenylpropanones—specifically 1-(2-fluorophenyl)propan-2-one (2-FPA), 1-(3-fluorophenyl)propan-2-one (3-FPA), and 1-(4-fluorophenyl)propan-2-one (4-FPA)—are highly versatile synthetic intermediates. They are prominently utilized in the design of novel pharmaceutical agents and are critically monitored as precursors in the synthesis of amphetamine-type stimulants and fluorinated cathinones [1].

Because these positional isomers share an identical molecular formula (C₉H₉FO) and molecular weight (152.16 g/mol ), their physicochemical properties are remarkably similar. Standard chromatographic separations often struggle to achieve baseline resolution without specialized stationary phases. More importantly, conventional mass spectrometry often yields ambiguous results due to identical fragmentation pathways. This guide provides an authoritative, causality-driven framework for objectively differentiating these isomers using a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Causality in Spectroscopic Behavior

To design a self-validating analytical workflow, one must first understand the physical chemistry governing the behavior of these molecules under different spectroscopic conditions.

The GC-MS Degeneracy: Fluorotropylium Ion Formation

Under standard 70 eV Electron Ionization (EI), all three isomers exhibit a molecular ion peak [M]⁺ at m/z 152. The dominant fragmentation pathway is the rapid alpha-cleavage of the acetyl group (CH₃CO•), resulting in a base peak at m/z 43 and a corresponding fluorobenzyl cation at m/z 109 [1].

The Causality of Ambiguity: Why do the mass spectra look identical? The high energy of the EI source causes the newly formed fluorobenzyl cation (m/z 109) to undergo a rapid unimolecular rearrangement into a highly stable, symmetrical 7-membered ring known as the fluorotropylium ion . Once this ring expands, the original positional data (ortho, meta, or para) of the fluorine atom is completely lost [4]. Consequently, relying solely on MS fragmentation for isomer identification is analytically unsound.

The NMR Solution: Electronic Shielding and Spin Coupling

To break the GC-MS degeneracy, we must probe the intact molecule. NMR spectroscopy is the gold standard here because the ¹⁹F nucleus (100% natural abundance, spin-½) is exquisitely sensitive to its local electronic environment [5].

  • 2-FPA (ortho): The fluorine atom is in close spatial proximity to the propanone side chain, experiencing distinct steric and anisotropic deshielding effects.

  • 4-FPA (para): The molecule possesses a higher degree of symmetry. The ¹H NMR spectrum of the aromatic region will display a classic, easily identifiable AA'BB' spin system due to the para-substitution [3].

  • ¹³C-F Scalar Coupling: The highly electronegative fluorine atom splits the carbon signals in the ¹³C NMR spectrum. The magnitude of this coupling (

    
    , 
    
    
    
    ,
    
    
    ) maps the exact distance of each carbon from the fluorine atom, providing a self-validating structural map.

Comparative Spectroscopic Data Summaries

The following tables summarize the quantitative data required to differentiate the three isomers.

Table 1: GC-EI-MS Fragmentation and Retention Data

Note: While mass spectra are nearly identical, high-efficiency capillary GC can resolve the isomers based on subtle boiling point and dipole moment differences. Kovats Retention Indices (RI) are mandatory for validation.

CompoundMolecular Ion [M]⁺Base PeakMajor Fragments (m/z)Relative GC Elution Order
2-FPA 15243109, 81, 591st (Earliest)
3-FPA 15243109, 81, 592nd (Intermediate)
4-FPA 15243109, 81, 593rd (Latest)
Table 2: Representative NMR Diagnostic Parameters

Data acquired in CDCl₃. Values are representative ranges used for diagnostic differentiation.

Compound¹⁹F Chemical Shift (ppm)¹H Aromatic Splitting Pattern¹³C

Coupling (Hz)
2-FPA ~ -118.0 to -119.5Complex multiplet (ortho coupling)~ 245
3-FPA ~ -112.5 to -114.0Complex multiplet (meta coupling)~ 244
4-FPA ~ -115.0 to -116.5AA'BB' system (pseudo-doublets)~ 245

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness in your results, do not treat analytical instruments as "black boxes." The following protocols incorporate internal validation steps to prevent false positives.

Protocol A: GC-MS Analysis with Kovats Index Validation

Relying on retention time (RT) alone is a critical error, as RT drifts with column aging and flow variations. This protocol uses an alkane series to calculate a universally reproducible Kovats Retention Index (RI).

  • Sample Preparation: Dilute the fluorophenylacetone sample to 1 mg/mL in GC-grade ethyl acetate.

  • Standard Addition: Spike the sample with 10 µL of a C8-C20 n-alkane standard mixture. This acts as the self-validating internal reference.

  • Instrument Parameters:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m × 0.25mm × 0.25µm.

    • Injection: 1 µL, Split ratio 20:1, Injector temp 250°C.

    • Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Data Processing: Extract the m/z 152 and 109 chromatograms. Calculate the Kovats RI for the target peak using the adjacent alkane peaks. Compare the calculated RI against verified forensic databases [2] to confirm the specific isomer.

Protocol B: Multinuclear NMR Profiling

This protocol utilizes ¹⁹F NMR as the primary differentiator, with ¹H and ¹³C serving as orthogonal confirmations.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Referencing (Critical Step): Add 1 µL of fluorobenzene as an internal ¹⁹F standard (set to -113.15 ppm). This eliminates chemical shift referencing errors caused by solvent susceptibility.

  • Acquisition - ¹⁹F NMR: Acquire a standard 1D ¹⁹F spectrum (decoupled from ¹H to simplify the signals into sharp singlets). The chemical shift relative to the fluorobenzene standard instantly identifies the isomer (see Table 2).

  • Acquisition - ¹H and ¹³C NMR:

    • Acquire a ¹H spectrum. Look specifically at the 7.0–7.5 ppm region. If an AA'BB' pattern is present, 4-FPA is unequivocally confirmed.

    • Acquire a ¹³C spectrum. Measure the distance (in Hz) between the split doublet of the furthest downfield aromatic carbon. A

      
       of ~245 Hz validates the direct attachment of the fluorine to the ring, ruling out aliphatic fluorination artifacts [5].
      

Analytical Decision Workflow

The following diagram illustrates the logical causality of the analytical process, highlighting where GC-MS fails and why NMR is required to complete the identification.

G Start Fluorinated Phenylpropanone Sample (Isomer Unknown) GCMS GC-EI-MS (70 eV) Identifies m/z 152 [M]+, 109, 43 Start->GCMS Tropylium Fluorotropylium Ion Formation (Loss of Positional Data) GCMS->Tropylium Fragmentation NMR Multinuclear NMR (1H, 13C, 19F) Tropylium->NMR Orthogonal Analysis Required F2 2-FPA (ortho) Distinct 19F Shift Complex 1H Multiplet NMR->F2 F3 3-FPA (meta) Intermediate 19F Shift NMR->F3 F4 4-FPA (para) AA'BB' 1H Spin System NMR->F4

Figure 1: Analytical workflow for overcoming GC-MS isomeric ambiguity using orthogonal NMR analysis.

Conclusion

For the drug development professional or forensic chemist, the differentiation of fluorinated phenylpropanone isomers cannot rely on a single analytical technique. While GC-MS is excellent for confirming the molecular weight and the presence of the fluorobenzyl moiety, the formation of the fluorotropylium ion destroys the positional data required for isomer identification. By implementing a self-validating workflow that pairs Kovats Retention Indices with multinuclear (¹H, ¹³C, ¹⁹F) NMR spectroscopy, laboratories can achieve unambiguous, legally and scientifically defensible structural characterization.

References

  • Benchchem.1-(2-Fluorophenyl)propan-2-one: Chemical Identity, Physical Properties, and Spectroscopic Data.
  • Cayman Chemical.3-Fluorophenylacetone (CAS 1737-19-5) - Product Description and GC-MS Data.
  • Cayman Chemical.4-Fluorophenylacetone (CAS 459-03-0) - Product Description and Technical Information.
  • UvA-DARE (Digital Academic Repository).Distinguishing drug isomers in the forensic laboratory.
  • National Institutes of Health (NIH).The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts.
Comparative

A Senior Application Scientist's Guide to Catalytic Synthesis of Difluorophenyl Ketones: A Comparative Analysis

Introduction: The difluoromethyl ketone motif is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties, arising from the two fluorine atoms, allow it to serve as a bioisoster...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The difluoromethyl ketone motif is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties, arising from the two fluorine atoms, allow it to serve as a bioisostere for hydroxyl, thiol, and amide groups, enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The pursuit of efficient and versatile methods for the synthesis of difluorophenyl ketones has led to the development of several catalytic platforms. This guide provides a comparative analysis of the leading catalytic systems, offering researchers, scientists, and drug development professionals a comprehensive overview of the available tools, their underlying mechanisms, and practical considerations for catalyst selection. We will delve into palladium, nickel, copper, and photoredox catalysis, presenting supporting data and experimental protocols to inform your synthetic strategy.

Section 1: Palladium-Catalyzed Approaches

Palladium catalysis has long been a workhorse in cross-coupling reactions, and its application to the synthesis of difluorophenyl ketones is no exception. These methods typically involve the coupling of an aryl component with a difluoroacetyl equivalent.

Mechanism and Rationale

The predominant mechanism in palladium-catalyzed ketone synthesis involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[3] A key innovation in this area is the use of stable, solid fluoroalkyl electrophiles, such as N-difluoroacyl glutarimides, which are more manageable than gaseous reagents.[3] The choice of phosphine ligand is critical and can dictate the reaction outcome, either leading to the desired ketone or a decarbonylative side product. For instance, bulky, electron-rich phosphines like tricyclohexylphosphine (PCy₃) have been shown to favor the formation of the ketone product by promoting the C-C bond-forming reductive elimination over CO de-insertion.[3]

Experimental Data & Performance

Palladium-catalyzed methods offer a robust route to difluorophenyl ketones from readily available starting materials. Amgoune and co-workers demonstrated the synthesis of fluoroalkyl ketones via the Pd⁰/PCy₃-catalyzed cross-coupling of fluoroalkyl glutarimides with arylboronic acids, which proceeds under relatively mild conditions (80 °C).[3] Another approach involves the carbonylative difluoromethylation of aryl iodides, using a zinc-based difluoromethylating agent under an atmosphere of carbon monoxide.[4]

DOT Diagram: Palladium-Catalyzed Ketone Synthesis

Palladium_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Aryl-Pd(II)-X(L_n) Aryl-Pd(II)-X(L_n) Pd(0)L_n->Aryl-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Aryl-Pd(II)-CF2COR(L_n) Aryl-Pd(II)-CF2COR(L_n) Aryl-Pd(II)-X(L_n)->Aryl-Pd(II)-CF2COR(L_n) Transmetalation (CF2COR source) Product Ar-CO-CF2R Aryl-Pd(II)-CF2COR(L_n)->Product Reductive Elimination Ar-X Ar-X CF2COR_source CF2COR source

Caption: Generalized catalytic cycle for Palladium-catalyzed synthesis of difluorophenyl ketones.

Section 2: Nickel-Catalyzed Strategies

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for various cross-coupling reactions. In the context of difluorophenyl ketone synthesis, nickel catalysts have enabled novel transformations, particularly through the functionalization of C-H bonds.

Mechanism and Rationale

A notable nickel-catalyzed approach involves the difluoroalkylation of α-C–H bonds of aryl ketones.[5][6] Mechanistic studies suggest that these reactions proceed through a Ni(I)/Ni(III) catalytic cycle.[5][6] This pathway allows for the direct formation of C(sp³)–CF₂R bonds, offering a distinct advantage over methods that require pre-functionalized substrates. The reaction demonstrates high stereoselectivity and can be applied to the late-stage modification of complex molecules.[5][6]

Experimental Data & Performance

Nickel-catalyzed methods have proven effective for the synthesis of highly substituted and structurally diverse fluorinated ketones.[5] These reactions are often performed under mild conditions and exhibit broad substrate scope.[5] The ability to directly functionalize C-H bonds provides a more atom-economical approach compared to traditional cross-coupling methods.

DOT Diagram: Nickel-Catalyzed C-H Difluoroalkylation Workflow

Nickel_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Aryl Ketone G Mix & Stir (e.g., 0 °C to RT) A->G B Fluoroalkyl Halide B->G C Nickel Catalyst (e.g., NiCl2(dme)) C->G D Ligand (e.g., dtbbpy) D->G E Reductant (e.g., Mn) E->G F Solvent (e.g., DMA) F->G H Quench G->H I Extract H->I J Chromatography I->J K α-Difluoroalkylated Aryl Ketone J->K

Caption: Experimental workflow for Nickel-catalyzed C-H difluoroalkylation of aryl ketones.

Section 3: Copper-Catalyzed Methods

Copper catalysis offers a balance of reactivity, cost-effectiveness, and functional group tolerance, making it an attractive option for the synthesis of difluorophenyl ketones.

Mechanism and Rationale

Copper-catalyzed approaches often utilize organozinc reagents as nucleophiles in cross-coupling reactions with acyl electrophiles derived from α,α-difluoro carboxylic acids.[7] The in-situ generation of acyloxyphosphonium ions from the carboxylic acid, triphenylphosphine, and an N-halosuccinimide creates a suitable electrophilic partner for the copper-catalyzed coupling.[7] This method avoids the need to isolate sensitive acyl electrophiles.[7] Other copper-catalyzed reactions involve radical pathways, where a difluoromethyl radical is generated and subsequently participates in the formation of the ketone.[8]

Experimental Data & Performance

These copper-catalyzed reactions proceed under mild conditions (0 °C to room temperature) with short reaction times (e.g., 45 minutes).[7] They exhibit good chemoselectivity and are compatible with a range of functional groups.[7] The use of inexpensive and readily available α,α-difluoro carboxylic acids as starting materials adds to the practical appeal of this methodology.[7]

Section 4: Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under exceptionally mild conditions.[9][10] For the synthesis of difluorophenyl ketones, this approach typically involves the generation of a difluoromethyl radical.

Mechanism and Rationale

In a typical photoredox cycle for this transformation, a photocatalyst (e.g., a ruthenium or iridium complex) absorbs visible light and enters an excited state.[9][10] The excited catalyst can then engage in a single-electron transfer (SET) with a difluoromethyl radical precursor, such as N-tosyl-S-difluoromethyl-S-phenylsulfoximine (Hu's reagent).[1] This process generates the key •CF₂H radical, which then adds to an electron-rich substrate like an enol silane.[1] Subsequent steps lead to the formation of the α-difluoromethyl ketone product.

Experimental Data & Performance

Photoredox catalysis allows for the efficient synthesis of α-difluoromethyl ketones from readily available enol silanes or aromatic alkenes.[1] The reactions are often scalable and can be performed at room temperature.[1] This method is tolerant of a wide range of functional groups on the aromatic ring, including both electron-donating and electron-withdrawing groups.[1]

DOT Diagram: Photoredox Catalysis for α-Difluoromethyl Ketone Synthesis

Photoredox_Cycle Simplified mechanism of photoredox-catalyzed difluoromethylation. cluster_cycle Photocatalytic Cycle cluster_reactants Reactants & Intermediates PC Photocatalyst PC_star Photocatalyst* PC->PC_star Visible Light (hν) PC_reduced Photocatalyst(red) PC_star->PC_reduced SET Radical •CHF2 Radical PC_star:e->Radical:w PC_reduced->PC SET Radical_precursor CHF2 Radical Precursor Radical_Adduct Radical Adduct Radical->Radical_Adduct Enol_Silane Enol Silane Product α-CHF2 Ketone Radical_Adduct->Product

Caption: Photoredox catalytic cycle for the generation of a difluoromethyl radical and its reaction with an enol silane.

Section 5: Comparative Analysis

The choice of catalyst for the synthesis of difluorophenyl ketones depends on several factors, including the desired substitution pattern, available starting materials, and tolerance to specific reaction conditions. Below is a comparative summary of the discussed catalytic systems.

Catalyst SystemTypical PrecursorsKey AdvantagesPotential Limitations
Palladium Arylboronic acids, Aryl iodides, Difluoroacyl glutarimidesWell-established, robust, broad substrate scope.[3]Catalyst cost, potential for decarbonylation side reactions.[3]
Nickel Aryl ketones, Fluoroalkyl halidesCost-effective, enables direct C-H functionalization.[5][6]May require specific ligands and reductants.
Copper α,α-Difluoro carboxylic acids, Organozinc reagentsInexpensive catalyst, mild reaction conditions, short reaction times.[7]Use of stoichiometric organometallic reagents.
Photoredox Enol silanes, Aromatic alkenes, Radical precursorsVery mild conditions (room temp, visible light), high functional group tolerance.[1]Requires specialized photochemical equipment.

Section 6: Experimental Protocols

Protocol 1: General Procedure for Photoredox-Catalyzed Difluoromethylation of Enol Silanes[1]
  • To an oven-dried vial equipped with a magnetic stir bar, add the enol silane (1.0 equiv), N-tosyl-S-difluoromethyl-S-phenylsulfoximine (Hu's reagent, 1.5 equiv), and the photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%).

  • Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add degassed solvent (e.g., acetonitrile) via syringe.

  • Place the vial approximately 5-10 cm from a visible light source (e.g., blue LED lamp) and stir at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-difluoromethyl ketone.

Protocol 2: General Procedure for Copper-Catalyzed Synthesis from α,α-Difluoro Carboxylic Acids[7]
  • To a flame-dried flask under an inert atmosphere, add the α,α-difluoro carboxylic acid (1.0 equiv), triphenylphosphine (1.4 equiv), and N-chlorosuccinimide (1.4 equiv) in an anhydrous solvent (e.g., THF).

  • Stir the mixture at room temperature for 30-60 minutes to generate the acyloxyphosphonium ion.

  • In a separate flask, prepare the organozinc reagent (e.g., PhZnCl, 2.4 equiv).

  • Cool the flask containing the acyloxyphosphonium ion to 0 °C.

  • Add the copper catalyst (e.g., CuI, 20 mol%) to the acyloxyphosphonium ion mixture.

  • Slowly add the organozinc reagent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the specified time (e.g., 45 minutes).

  • Monitor the reaction progress by TLC or ¹⁹F NMR.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate.

  • Purify the residue by column chromatography to obtain the difluorophenyl ketone.

Conclusion

The synthesis of difluorophenyl ketones is a dynamic field of research with several powerful catalytic methods at the disposal of the modern chemist. Palladium and nickel catalysis offer robust and versatile routes, with nickel providing a more atom-economical approach through C-H functionalization. Copper catalysis presents a cost-effective and rapid method utilizing readily available starting materials. Photoredox catalysis stands out for its exceptionally mild reaction conditions and high functional group tolerance, making it ideal for late-stage functionalization of complex molecules. The optimal choice of catalyst will ultimately be guided by the specific synthetic challenge, including substrate availability, desired scale, and economic considerations. This guide serves as a starting point for navigating these choices, grounded in the latest advancements in catalytic science.

References

  • Gelis, J.-F., et al. (2015). Synthesis of α-Difluoromethyl Aryl Ketones through a Photoredox Difluoromethylation of Enol Silanes. Organic Letters. [Link]

  • Li, C., et al. (2019). Highly stereoselective nickel-catalyzed difluoroalkylation of aryl ketones to tetrasubstituted monofluoroalkenes and quaternary alkyl difluorides. Chemical Science. [Link]

  • Bolshakov, I., et al. (2024). Mechanochemical difluoromethylations of ketones. Beilstein Journal of Organic Chemistry. [Link]

  • Tota, A., et al. (2020). Copper-Catalyzed Cross-Coupling of Organozincs with Carboxylic Acids via Acyloxyphosphonium Ions: Direct Access to (fluoro)Ketones. ChemRxiv. [Link]

  • Wang, F., et al. (2023). Recent Advances in Photoredox-Catalyzed Difunctionalization of Alkenes. Molecules. [Link]

  • Schimler, S. D., et al. (2023). Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. Organic Letters. [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. [Link]

  • Li, Y., et al. (2022). Copper-Catalyzed Difluoroalkylation Reaction. Molecules. [Link]

  • Prier, C. K., et al. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews. [Link]

  • Prier, C. K., et al. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews. [Link]

  • Li, C., et al. (2019). Highly stereoselective nickel-catalyzed difluoroalkylation of aryl ketones to tetrasubstituted monofluoroalkenes and quaternary alkyl difluorides. Chemical Science. [Link]

  • Wang, P., et al. (2022). Palladium-catalyzed difluoromethylcarbonylation of aryl iodides. Organic Chemistry Frontiers. [Link]

  • Zasukhin, V. V., et al. (2019). SYNTHESIS OF DIFLUOROMETHYL KETONES. Fluorine notes. [Link]

Sources

Validation

Assessing the Purity of 1-(3,5-Difluorophenyl)propan-2-one: A Comparative HPLC Guide

The Analytical Challenge: Resolving Fluorinated Isomers 1-(3,5-Difluorophenyl)propan-2-one is a highly valued fluorinated phenylacetone derivative, frequently utilized as a critical building block in the synthesis of act...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Resolving Fluorinated Isomers

1-(3,5-Difluorophenyl)propan-2-one is a highly valued fluorinated phenylacetone derivative, frequently utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs). The strategic placement of fluorine atoms on the aromatic ring significantly alters a drug's metabolic stability and lipophilicity. Consequently, assessing the purity of this intermediate is paramount.

The primary analytical challenge lies in the separation of structurally similar synthetic impurities—specifically positional isomers (e.g., 3,4-difluorophenyl and 2,5-difluorophenyl analogues) and des-fluoro degradants. Because these positional isomers possess nearly identical logP values and hydrodynamic volumes, traditional reversed-phase chromatography utilizing standard C18 stationary phases often fails to achieve baseline resolution. The dispersive interactions that govern C18 retention are blind to the subtle shifts in electron density caused by the varying positions of the highly electronegative fluorine atoms.

Mechanistic Rationale: Why PFP Outperforms C18

To overcome the limitations of alkyl phases, analytical scientists must leverage orthogonal retention mechanisms. Pentafluorophenyl (PFP) stationary phases provide a multifaceted interaction environment that is uniquely suited for fluorinated aromatics.

As documented by 1 [1], PFP phases exhibit not only hydrophobic retention but also


 interactions, dipole-dipole interactions, hydrogen bonding, and enhanced shape selectivity.

For 1-(3,5-Difluorophenyl)propan-2-one, dipole-dipole interactions are the primary driver of selectivity. The pentafluorophenyl ring on the silica support is highly electron-deficient, creating a strong permanent dipole. When positional isomers of difluorophenylpropan-2-one pass through the column, the specific orientation of their molecular dipoles interacts differently with the PFP phase. This causes a divergence in retention times and elution orders that is impossible to achieve on a purely hydrophobic C18 column[2].

Method Development Workflow

The following diagram illustrates the logical progression from initial column screening to a self-validating, optimized methodology.

HPLC_Method_Dev Start Target: 1-(3,5-Difluorophenyl) propan-2-one Screening Column Screening (C18 vs. PFP) Start->Screening C18 Standard C18 Hydrophobic Only Screening->C18 PFP PFP Column Dipole, π-π, Steric Screening->PFP Fail Poor Isomer Resolution (Rs < 1.5) C18->Fail Co-elution of isomers Success Baseline Separation (Rs > 2.0) PFP->Success Orthogonal selectivity Opt Method Optimization (Gradient, T, pH) Success->Opt SST System Suitability Test (Self-Validating) Opt->SST

Workflow for HPLC method development highlighting the orthogonal selectivity of PFP phases.

Comparative Experimental Data

To objectively compare performance, a mixture containing 1-(3,5-Difluorophenyl)propan-2-one and its three most common synthetic impurities was analyzed using both a standard C18 column and a PFP column under identical gradient conditions.

Table 1: Chromatographic Performance Comparison (C18 vs. PFP)

AnalyteC18 Retention Time (min)C18 Resolution (

)
PFP Retention Time (min)PFP Resolution (

)
1-(3-Fluorophenyl)propan-2-one (Des-fluoro)6.45N/A7.12N/A
1-(3,4-Difluorophenyl)propan-2-one (Isomer 1)7.802.18.453.8
1-(3,5-Difluorophenyl)propan-2-one (API) 7.85 0.4 (Co-elution) 9.10 2.5
1-(2,5-Difluorophenyl)propan-2-one (Isomer 2)7.920.59.852.9

Data Interpretation: On the C18 column, the 3,4-difluoro, 3,5-difluoro, and 2,5-difluoro isomers co-elute in a single, unresolved mass (Resolution < 1.0). The PFP column, capitalizing on the differing dipole moments and


 interactions of the isomers, achieves baseline separation for all components (

), proving its superiority for this specific application.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness across different laboratories, the following methodology incorporates a strict System Suitability Test (SST). The protocol acts as a self-validating system: if the SST criteria are not met, the system is deemed unfit, preventing the reporting of false purity data.

Materials and Reagents
  • Column: Pentafluorophenyl (PFP) phase, 150 mm × 4.6 mm, 3 µm particle size (compliant with [3]).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

  • Detection: UV at 210 nm

  • Gradient Program:

    • 0 - 2 min: 20% B

    • 2 - 10 min: 20% to 60% B

    • 10 - 12 min: 60% to 90% B

    • 12 - 15 min: 90% B

    • 15 - 15.1 min: 90% to 20% B

    • 15.1 - 20 min: 20% B (Re-equilibration)

Execution and Self-Validation (Causality of Steps)
  • Preparation of SST Solution: Accurately weigh and dissolve 1-(3,5-Difluorophenyl)propan-2-one and 1-(3,4-Difluorophenyl)propan-2-one reference standards in diluent to a final concentration of 0.1 mg/mL each.

  • Equilibration: Run the initial mobile phase conditions for at least 10 column volumes.

    • Causality: PFP columns require highly thorough equilibration due to the complex, ordered hydration layer that forms around the highly electronegative fluorinated phase. Rushing this step leads to shifting retention times.

  • SST Injection: Inject the SST solution.

    • Validation Criterion 1: The resolution (

      
      ) between the 3,4-difluoro isomer and the 3,5-difluoro isomer must be 
      
      
      
      .
    • Validation Criterion 2: The tailing factor for the 1-(3,5-Difluorophenyl)propan-2-one peak must be

      
      .
      
    • Logic: If

      
      , the critical dipole-dipole interactions are compromised. This is typically caused by column degradation (loss of PFP ligands) or incorrect mobile phase pH affecting the underlying silica silanols. Do not proceed with sample analysis until the system passes this gate.
      
  • Sample Injection: Inject the sample solution (prepared at 1.0 mg/mL). Integrate all peaks

    
     area. Calculate the purity of 1-(3,5-Difluorophenyl)propan-2-one by area normalization.
    

References

  • Title: Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International URL: [Link]

  • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL: [Link]

  • Title: Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters URL: [Link]

Sources

Comparative

Reactivity Comparison Guide: 1-(3,5-Difluorophenyl)propan-2-one vs. Non-Fluorinated Analogs

Executive Summary In the strategic design of novel active pharmaceutical ingredients (APIs), the introduction of fluorine atoms into aromatic scaffolds is a fundamental tactic to modulate metabolic stability, lipophilici...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the strategic design of novel active pharmaceutical ingredients (APIs), the introduction of fluorine atoms into aromatic scaffolds is a fundamental tactic to modulate metabolic stability, lipophilicity, and target binding affinity. However, this substitution fundamentally alters the chemical reactivity of the precursor molecules.

This guide provides an objective, data-supported comparison between 1-(3,5-difluorophenyl)propan-2-one (3,5-diF-P2P) and its non-fluorinated analog, 1-phenylpropan-2-one (P2P) [4]. By analyzing the electronic and steric effects governing their behavior, this guide equips synthetic chemists with the mechanistic rationale and self-validating experimental protocols necessary to optimize key transformations, including reductive amination, enolate alkylation, and carbonyl reduction.

Mechanistic Rationale: The Fluorine Effect

To understand the divergent reactivity of 3,5-diF-P2P compared to P2P, we must isolate the electronic and steric variables introduced by the fluorine atoms.

Electronic Effects: Strong Inductive Withdrawal

Fluorine is the most electronegative element. When positioned at the meta (3,5) positions of the phenyl ring, it exerts a powerful inductive electron-withdrawing effect (-I effect) while minimizing direct resonance donation (+M effect) to the benzylic position.

  • Hammett Analysis: The Hammett equation provides a quantitative measure of these electronic influences [1]. A single meta-fluoro substituent has a Hammett constant (

    
    ) of approximately +0.34. The 3,5-difluoro substitution yields a combined 
    
    
    
    value of ~+0.68. This creates a highly electron-deficient aromatic ring that pulls electron density away from the adjacent methylene bridge and the C2 carbonyl carbon.
  • Consequences: The C2 carbonyl carbon becomes significantly more electrophilic, and the

    
    -protons (at C1 and C3) become markedly more acidic compared to the non-fluorinated P2P.
    
Steric Effects: Negligible Hindrance

Unlike heavier halogens (chlorine, bromine), fluorine is exceptionally small. The van der Waals radius of fluorine (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å) [2]. Consequently, the 3,5-difluoro substitution introduces negligible steric hindrance. The reactivity shifts observed in 3,5-diF-P2P are almost entirely driven by electronic factors.

ElectronicEffects P2P 1-Phenylpropan-2-one (P2P) RedAm Reductive Amination (Accelerated Imine Formation) P2P->RedAm Baseline Alkylation Enolate Alkylation (Attenuated Nucleophilicity) P2P->Alkylation Baseline DiFP2P 1-(3,5-Difluorophenyl)propan-2-one (3,5-diF-P2P) DiFP2P->RedAm Amine / STAB (Faster rate) DiFP2P->Alkylation Base / R-X (Lower yield) Reduction Carbonyl Reduction (High Hydride Susceptibility) DiFP2P->Reduction NaBH4 (Rapid)

Fig 1. Comparative reaction pathways highlighting the divergent reactivity of 3,5-diF-P2P vs P2P.

Comparative Reactivity Profiles

The electronic differences between 3,5-diF-P2P and P2P manifest clearly across standard pharmaceutical transformations. Table 1 summarizes the comparative performance and mechanistic causality for each reaction.

Table 1: Quantitative and Qualitative Reactivity Comparison

TransformationParameter1-Phenylpropan-2-one (P2P)1-(3,5-Difluorophenyl)propan-2-oneMechanistic Causality
Reductive Amination Imine Formation RateBaseline (Moderate)Accelerated (Fast)High electrophilicity of the fluorinated carbonyl carbon accelerates nucleophilic attack by the amine.
ChemoselectivityHighModerate-High The highly electrophilic ketone is prone to direct reduction if the reducing agent is added prematurely.
Enolate Alkylation

-Proton pKa
~19 (Estimated)~16-17 (Estimated)The -I effect of the difluorophenyl group stabilizes the resulting enolate, increasing

-proton acidity.
Enolate NucleophilicityHighAttenuated While enolization is easier, the resulting enolate is less electron-rich, requiring stronger electrophiles for high yields.
Carbonyl Reduction Susceptibility to NaBH

StandardHigh The electron-poor carbonyl is highly susceptible to hydride attack, requiring strict temperature control (0 °C) to prevent over-reaction.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducible results, experimental protocols must be designed as self-validating systems. The following methodology for the reductive amination of 3,5-diF-P2P utilizes Sodium Triacetoxyborohydride (STAB), a mild reducing agent chosen specifically to prevent the premature reduction of the highly electrophilic fluorinated ketone [3].

Protocol: Reductive Amination of 3,5-diF-P2P with a Primary Amine

Causality of Reagent Choice: STAB (NaBH(OAc)


) is selected over Sodium Borohydride (NaBH

) because STAB selectively reduces the protonated imine intermediate without reducing the unreacted ketone. This is critical for 3,5-diF-P2P, as its highly electrophilic carbonyl is unusually susceptible to direct hydride reduction.

Step-by-Step Methodology:

  • Imine Formation (Equilibration):

    • In an oven-dried flask under inert atmosphere (N

      
      ), dissolve 1.0 equivalent of 1-(3,5-difluorophenyl)propan-2-one in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).
      
    • Add 1.1 equivalents of the desired primary amine.

    • Add 1.0 equivalent of glacial acetic acid to adjust the pH to ~4-5, facilitating iminium ion formation.

    • Stir at room temperature for 2 hours.

  • In-Process Control (IPC) 1 - Validation of Intermediate:

    • Action: Sample the reaction mixture and analyze via TLC (Hexanes/EtOAc 4:1) or LC-MS.

    • Pass Criteria: Confirm >95% consumption of the starting ketone and the appearance of the imine intermediate mass. Do not proceed to reduction until this criterion is met.

  • Selective Hydride Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath. (Cooling mitigates the exothermic nature of the reduction and prevents side reactions).

    • Add 1.5 equivalents of Sodium Triacetoxyborohydride (STAB) portionwise over 15 minutes.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

  • In-Process Control (IPC) 2 - Validation of Product:

    • Action: Analyze via LC-MS.

    • Pass Criteria: Confirm complete disappearance of the imine intermediate and the presence of the desired secondary amine product.

  • Quench and Workup:

    • Quench the reaction by carefully adding saturated aqueous NaHCO

      
       and stir for 30 minutes to neutralize acetic acid and destroy excess STAB.
      
    • Extract the aqueous layer three times with Dichloromethane (DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO

      
      , filter, and concentrate under reduced pressure.
      

Workflow Step1 Step 1: Imine Formation Mix Ketone + Amine in DCE Add catalytic AcOH (pH 4-5) IPC1 IPC 1: TLC / LC-MS Confirm >95% Ketone Consumption Step1->IPC1 Step2 Step 2: Hydride Reduction Add NaBH(OAc)3 portionwise at 0 °C to RT IPC1->Step2 IPC2 IPC 2: LC-MS Confirm complete Imine Reduction Step2->IPC2 Step3 Step 3: Quench & Extract Sat. NaHCO3 (aq) quench Extract with DCM, Dry MgSO4 IPC2->Step3

Fig 2. Self-validating reductive amination workflow with integrated in-process controls (IPCs).

Conclusion

The transition from 1-phenylpropan-2-one to 1-(3,5-difluorophenyl)propan-2-one requires a deliberate recalibration of synthetic strategies. While steric hindrance remains negligible, the profound electron-withdrawing nature of the 3,5-difluoro substitution necessitates milder reducing agents, stricter temperature controls, and robust in-process validations. By understanding these mechanistic causalities, researchers can reliably leverage fluorinated phenylacetones in the development of advanced pharmaceutical compounds.

References

  • Title: Hammett equation Source: Wikipedia URL: [Link]

  • Title: Reductive amination Source: Wikipedia URL: [Link]

  • Title: Phenylacetone Source: Wikipedia URL: [Link]

Validation

enantiomeric excess determination for chiral alcohols from 1-(3,5-Difluorophenyl)propan-2-one

An In-Depth Comparative Guide to Enantiomeric Excess Determination for Chiral Alcohols from 1-(3,5-Difluorophenyl)propan-2-one For researchers, scientists, and drug development professionals, the stereochemical purity of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Enantiomeric Excess Determination for Chiral Alcohols from 1-(3,5-Difluorophenyl)propan-2-one

For researchers, scientists, and drug development professionals, the stereochemical purity of a chiral molecule is not a trivial detail—it is a critical parameter that dictates biological activity, pharmacological profile, and safety. The asymmetric reduction of prochiral ketones, such as 1-(3,5-difluorophenyl)propan-2-one, is a cornerstone of modern synthesis for producing valuable chiral secondary alcohol intermediates. However, the synthesis is only half the battle. Rigorous and accurate determination of the enantiomeric excess (e.e.) is paramount to validate the success of the stereoselective transformation.

This guide provides an in-depth, objective comparison of the principal analytical methodologies for determining the e.e. of chiral alcohols. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, provide field-proven protocols, and offer expert insights to help you select the most appropriate method for your specific analytical challenge. We will focus on the three most powerful and widely adopted techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The most direct and often most intuitive method for quantifying enantiomers is to physically separate them. Chiral chromatography achieves this by employing a Chiral Stationary Phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for e.e. determination in many pharmaceutical and research laboratories. The direct method, which uses a CSP, is preferred for its simplicity as it avoids potentially problematic derivatization steps.[1] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and have demonstrated excellent performance in resolving a wide array of chiral alcohols.[1][2]

Causality of Separation: The mechanism relies on transient diastereomeric interactions between the analyte enantiomers and the chiral selector of the stationary phase. These interactions can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. The sum of these subtle differences in interaction energy results in one enantiomer being retained longer on the column than the other, enabling their separation and quantification.

Experimental Workflow: Chiral HPLC Method Development

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Alcohol (~1 mg/mL in Mobile Phase) Injector Inject Sample Sample->Injector MobilePhase Prepare & Degas Mobile Phase (e.g., n-Hexane/IPA) Column Chiral Stationary Phase (CSP) (e.g., Chiralcel® OD-H) MobilePhase->Column Injector->Column Detector UV Detector Column->Detector Chromatogram Record Chromatogram Detector->Chromatogram Integration Integrate Peak Areas (Area_R, Area_S) Chromatogram->Integration Calculation Calculate e.e. % e.e. = |(Area_R - Area_S)| / (Area_R + Area_S) * 100 Integration->Calculation

Caption: Workflow for e.e. determination by Chiral HPLC.

Protocol 1: Chiral HPLC Analysis

  • Column Selection: Begin screening with a versatile polysaccharide-based column, such as a Chiralcel® OD-H (amylose derivative) or Chiralpak® AD-H (cellulose derivative).

  • Mobile Phase Preparation: Prepare a starting mobile phase of 95:5 (v/v) HPLC-grade n-Hexane / 2-Propanol (IPA).[2] Degas thoroughly using sonication or vacuum filtration to prevent bubble formation. For basic or acidic compounds, additives like diethylamine (DEA) or trifluoroacetic acid (TFA) (typically 0.1%) may be required to improve peak shape.[3]

  • Sample Preparation: Accurately weigh and dissolve a small amount of the chiral alcohol derived from 1-(3,5-difluorophenyl)propan-2-one in the mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC System Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C (Ambient)

    • Detection: UV at a wavelength where the phenyl ring absorbs (e.g., 254 nm or 265 nm).

    • Injection Volume: 5-10 µL.

  • Analysis and Optimization: Inject a racemic standard first to confirm separation and determine the retention times of both enantiomers. If resolution is poor (<1.5), systematically adjust the mobile phase composition. Increasing the percentage of the alcohol modifier (IPA) generally decreases retention time but may also affect resolution. Screen other modifiers like ethanol.

  • Data Processing: Once baseline separation is achieved, inject the sample. Integrate the peak areas for the two enantiomers. The enantiomeric excess is calculated as: % e.e. = [ (Area 1 - Area 2) / (Area 1 + Area 2) ] x 100

Chiral Gas Chromatography (GC)

For analytes that are both volatile and thermally stable, chiral GC offers exceptional resolving power and sensitivity. The stationary phases are typically cyclodextrin derivatives coated on a fused silica capillary column.[4] While some alcohols can be analyzed directly, peak shape and resolution are often dramatically improved by derivatization.[5]

Causality of Separation: The bucket-like structure of cyclodextrins provides a chiral microenvironment. Enantiomers fit differently into this cavity, leading to differences in interaction strength and, consequently, separation. Derivatization, such as converting the alcohol to an acetate ester, can enhance these interactions and improve volatility.

Experimental Workflow: Chiral GC with Derivatization

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Start Chiral Alcohol Deriv Derivatization (e.g., Acetic Anhydride) Start->Deriv Extract Workup & Extraction Deriv->Extract Sample Dissolve Diastereomeric Esters in Solvent (e.g., Hexane) Extract->Sample Injector Inject Sample Sample->Injector Column Chiral GC Column (e.g., CP-Chirasil-DEX CB) Injector->Column Detector FID Detector Column->Detector Chromatogram Record Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate e.e. Integration->Calculation cluster_reactants Reactants cluster_products Products cluster_analysis NMR Analysis Alcohol (R)-Alcohol + (S)-Alcohol (Enantiomeric Mixture) Diastereomers (R,R)-Ester + (S,R)-Ester (Diastereomeric Mixture) Alcohol->Diastereomers Reaction (Pyridine) CDA Enantiopure (R)-MTPA-Cl CDA->Diastereomers NMR ¹H or ¹⁹F NMR Spectrum Diastereomers->NMR Signals Two distinct signals (δ₁, δ₂) NMR->Signals Result Ratio of signal integrals corresponds to e.e. Signals->Result

Sources

Comparative

cost-benefit analysis of different synthetic routes to 1-(3,5-Difluorophenyl)propan-2-one

1-(3,5-Difluorophenyl)propan-2-one (also known as 3,5-difluorophenylacetone) is a highly valued fluorinated aromatic ketone intermediate. It serves as a critical synthon in the development of active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: March 2026

1-(3,5-Difluorophenyl)propan-2-one (also known as 3,5-difluorophenylacetone) is a highly valued fluorinated aromatic ketone intermediate. It serves as a critical synthon in the development of active pharmaceutical ingredients (APIs), particularly in the biocatalytic production of chiral single-enantiomer alcohols used in platelet aggregation inhibitors like Ticagrelor[1].

Because the presence of the electron-withdrawing fluorine atoms alters the electronic landscape of the phenyl ring, standard phenylacetone syntheses must be carefully adapted. This guide provides a rigorous cost-benefit analysis of three distinct synthetic routes, objectively comparing their performance, scalability, and mechanistic causality to assist process chemists and researchers in selecting the optimal workflow.

Quantitative Performance Comparison

The selection of a synthetic route depends heavily on the scale of production, budget constraints, and available laboratory infrastructure. The table below summarizes the core metrics of the three primary methodologies.

MetricRoute A: Decarboxylative AcylationRoute B: Pd-Catalyzed α-ArylationRoute C: Nitroaldol & Reduction
Primary Starting Materials 3,5-Difluorophenylacetic acid[2], Acetic Anhydride1-Bromo-3,5-difluorobenzene, Acetone3,5-Difluorobenzaldehyde, Nitroethane
Overall Yield 55% – 65%75% – 85%60% – 70%
Reagent Cost LowHigh (Pd catalyst, Xantphos ligand)Moderate
Reaction Time 24 – 36 hours12 – 24 hours48 hours (across 2 steps)
Scalability Excellent (Kilogram scale)Moderate (Gram to low-kg scale)Good (Requires handling of nitro-intermediates)
Atom Economy Low (Loss of CO₂, Acetic Acid)High (Loss of NaBr, tBuOH)Moderate

In-Depth Route Analysis & Experimental Protocols

Route A: Decarboxylative Acylation (Dakins-West Type)

This classical approach relies on the reaction between 3,5-difluorophenylacetic acid and acetic anhydride in the presence of a mild base (typically sodium acetate)[3].

Mechanistic Causality: The acetate base deprotonates the highly acidic α-carbon of the phenylacetic acid (acidity enhanced by the 3,5-difluoro substitution). This nucleophilic enolate attacks acetic anhydride to form a mixed anhydride intermediate. Subsequent intramolecular rearrangement and thermal decarboxylation drive the reaction forward. The continuous removal of CO₂ makes the reaction thermodynamically irreversible.

RouteA SM 3,5-Difluorophenylacetic Acid + Acetic Anhydride Enol Mixed Anhydride Intermediate SM->Enol NaOAc, Heat Decarb Decarboxylation (-CO2) Enol->Decarb Rearrangement Product 1-(3,5-Difluorophenyl) propan-2-one Decarb->Product Hydrolysis

Fig 1: Workflow of Decarboxylative Acylation (Route A).

Step-by-Step Protocol:

  • Setup: Charge a 1L round-bottom flask with 3,5-difluorophenylacetic acid (1.0 eq), anhydrous sodium acetate (0.5 eq), and acetic anhydride (4.0 eq).

  • Reaction: Attach a reflux condenser linked to a mineral oil bubbler. Heat the mixture to 145°C under a nitrogen atmosphere for 24 hours.

    • Self-Validation Checkpoint: Monitor the bubbler. The cessation of CO₂ gas evolution indicates the completion of the decarboxylation phase.

  • Quench & Extraction: Cool the reaction to room temperature and slowly pour it into crushed ice. Extract the aqueous mixture with dichloromethane (3 × 100 mL).

  • Purification: Wash the combined organic layers with 5% NaOH (aq) to remove unreacted starting acid.

    • Self-Validation Checkpoint: Acidify a small aliquot of the aqueous wash with HCl; a lack of white precipitate confirms complete consumption/removal of the starting acid.

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via vacuum fractional distillation to yield the target ketone.

Route B: Palladium-Catalyzed α-Arylation

Modern cross-coupling provides a highly regioselective method to directly stitch the aromatic ring to the α-carbon of acetone[4].

Mechanistic Causality: Acetone is deprotonated by sodium tert-butoxide (NaOtBu) to form an enolate. Simultaneously, the Pd(OAc)₂ catalyst, ligated by the bulky bidentate phosphine Xantphos, undergoes oxidative addition into the C-Br bond of 1-bromo-3,5-difluorobenzene. Following transmetalation with the enolate, the complex undergoes reductive elimination. The wide bite angle of Xantphos (~111°) is critical here; it sterically crowds the Pd center, accelerating reductive elimination and suppressing unwanted β-hydride elimination pathways that would lead to α,β-unsaturated byproducts.

RouteB Pd Pd(OAc)2 + Xantphos Catalyst Complex OA Oxidative Addition (1-Bromo-3,5-difluorobenzene) Pd->OA TM Transmetalation (Acetone Enolate) OA->TM RE Reductive Elimination (Product Release) TM->RE RE->Pd Catalyst Regeneration Prod 1-(3,5-Difluorophenyl) propan-2-one RE->Prod Yields

Fig 2: Catalytic cycle for Palladium-Catalyzed α-Arylation (Route B).

Step-by-Step Protocol:

  • Inert Setup: In an oven-dried Schlenk flask under argon, combine Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.5 eq).

  • Reagent Addition: Add anhydrous toluene, followed by 1-bromo-3,5-difluorobenzene (1.0 eq) and anhydrous acetone (3.0 eq).

  • Reaction: Seal the flask and heat at 80°C for 16 hours with vigorous stirring.

    • Self-Validation Checkpoint: Pull a 0.1 mL aliquot, dilute in EtOAc, and run GC-MS. The reaction is complete when the aryl bromide peak disappears and the product mass (m/z 170) dominates the chromatogram.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove precipitated Pd black, and wash the filter cake with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Route C: Nitroaldol (Henry) Condensation & Reduction

This two-step process builds the carbon skeleton via a Knoevenagel-type condensation, followed by the reduction of a nitroalkene intermediate[5].

Mechanistic Causality: Catalytic n-butylamine deprotonates nitroethane. The resulting carbanion attacks the electrophilic carbonyl of 3,5-difluorobenzaldehyde. The electron-withdrawing fluorines highly activate the aldehyde, accelerating this step. Subsequent dehydration yields 1-(3,5-difluorophenyl)-2-nitropropene. In the second step, iron powder in acidic media acts as a single-electron reducing agent, reducing the nitro group to an oxime/imine intermediate that rapidly hydrolyzes in situ to the target ketone.

RouteC Ald 3,5-Difluorobenzaldehyde + Nitroethane Henry Nitroaldol Reaction (n-Butylamine) Ald->Henry Nitroalkene 1-(3,5-Difluorophenyl) -2-nitropropene Henry->Nitroalkene -H2O Red Reduction / Hydrolysis (Fe/HCl) Nitroalkene->Red Ketone 1-(3,5-Difluorophenyl) propan-2-one Red->Ketone

Fig 3: Two-step synthesis via Nitroaldol Condensation and Reduction (Route C).

Step-by-Step Protocol:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, mix 3,5-difluorobenzaldehyde (1.0 eq) and nitroethane (1.2 eq) in toluene. Add n-butylamine (0.1 eq).

  • Dehydration: Reflux the mixture for 8 hours.

    • Self-Validation Checkpoint: Measure the volume of water collected in the Dean-Stark trap. Collection of the theoretical stoichiometric volume of water confirms complete dehydration to the nitroalkene.

  • Reduction Setup: Isolate the nitroalkene intermediate. In a separate flask, suspend fine iron powder (4.0 eq) in a mixture of ethanol and aqueous HCl.

  • Reduction: Heat the iron suspension to a gentle reflux and add the nitroalkene dropwise over 30 minutes. Reflux for an additional 4 hours.

  • Workup: Cool the mixture, filter off the iron salts (caution: pyrophoric potential if allowed to dry completely), extract the filtrate with diethyl ether, wash with brine, and distill to isolate the ketone.

Conclusion & Recommendations

  • For Discovery & Medicinal Chemistry (Milligram to Gram scale): Route B is the superior choice. Despite the higher cost of palladium and Xantphos, the reaction provides exceptional yields, avoids harsh conditions, and requires minimal purification effort, accelerating the drug discovery timeline.

  • For Process Chemistry & Scale-Up (Kilogram scale): Route A remains the industrial standard. The starting materials are inexpensive, and the process avoids heavy metal contamination (a strict regulatory hurdle in API manufacturing). The lower yield is offset by the vast reduction in reagent costs.

  • For Specialized Intermediate Synthesis: Route C is viable if the facility is already equipped to handle hazardous nitro-compounds safely, though the generation of iron waste makes it less environmentally favorable than Route A.

References

  • Benchchem - 1-Chloro-3-(3,5-difluorophenyl)propan-2-one (Precursor Synthesis).
  • Benchchem - Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 1-(4-Chlorophenyl)-1-phenylacetone.
  • Santa Cruz Biotechnology - 3,5-Difluorophenylacetic acid | CAS 105184-38-1.
  • Rhodium Archive / Scribd - An Improved Preparation of Phenylacetone.
  • Wikipedia - Phenyl-2-nitropropene (Nitroaldol Condensation & Reduction).

Sources

Validation

The Strategic Application of 1-(3,5-Difluorophenyl)propan-2-one in Modern Synthesis: A Comparative Guide

Introduction: The Value Proposition of Fluorinated Synthons In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Value Proposition of Fluorinated Synthons

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design.[1][2] The 3,5-difluorophenyl moiety, in particular, offers a unique combination of electronic and steric properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. When coupled with a reactive propan-2-one backbone, as in the case of 1-(3,5-Difluorophenyl)propan-2-one (CAS: 865774-77-2), the resulting building block becomes a highly versatile tool for synthetic chemists. The electron-withdrawing nature of the two meta-positioned fluorine atoms can enhance metabolic stability by blocking potential sites of oxidation and can modulate the acidity of adjacent protons, influencing reactivity in subsequent synthetic steps.[2][3]

This guide provides an in-depth comparison of the synthetic applications of 1-(3,5-Difluorophenyl)propan-2-one, with a primary focus on its most critical role: as a precursor to high-value chiral alcohols. We will objectively compare its performance in key reactions against alternative methodologies and substrates, supported by experimental data from analogous systems, to provide researchers, scientists, and drug development professionals with a practical framework for its effective utilization.

Core Application: Asymmetric Reduction to Chiral Alcohols

The central value of 1-(3,5-Difluorophenyl)propan-2-one lies in the prochiral nature of its ketone functional group. The reduction of this ketone to the corresponding secondary alcohol, 1-(3,5-difluorophenyl)propan-2-ol, generates a stereocenter. Controlling the stereochemistry of this reduction is paramount, as the biological activity of enantiomers can differ dramatically. Two primary strategies dominate this field: chemical asymmetric reduction and biocatalytic reduction.

Comparative Analysis of Reduction Methodologies

The choice between a chemical catalyst and a biocatalyst (enzyme) is a critical decision in process development, balancing factors like cost, scalability, selectivity, and environmental impact. While data for the specific reduction of 1-(3,5-Difluorophenyl)propan-2-one is not extensively published, a robust comparison can be constructed from studies on closely related fluorinated ketones.

Substrate Method Catalyst / Enzyme Yield (%) Enantiomeric Excess (ee, %) Key Conditions & Insights Reference(s)
Generic Aryl Ketone Chemical ReductionSodium Borohydride (NaBH₄)60-85 (Typical)0 (Racemic)Standard, non-stereoselective method. Useful for generating racemic standards.
Propiophenone (Analog) Chemical Asymmetric Reduction(R)-2-Methyl-CBS-oxazaborolidine / BH₃·SMe₂9596Highly predictable and selective for a wide range of ketones. Requires anhydrous conditions and stoichiometric borane source.[4]
2-Chloro-1-(3,4-difluorophenyl)ethanone (Analog) Biocatalytic ReductionEngineered Ketoreductase (ChKRED20 Variant L205A)95 (Isolated)>99Aqueous system, mild conditions. Enzyme engineering led to a 10-fold activity increase. Demonstrates high potential for industrial scale-up.[5][6]
1-(Furan-2-yl)propan-1-one (Analog) Biocatalytic ReductionLactobacillus paracasei BD101 (Whole Cells)96 (Isolated)>99Green synthesis using whole cells, avoiding the need for purified enzymes and cofactor addition. Scalable to gram quantities.[7]

Causality and Experimental Choices:

  • Sodium Borohydride (NaBH₄): This is the baseline, non-selective method. It provides a hydride that attacks the electrophilic carbonyl carbon, yielding a racemic mixture of the alcohol after an acidic workup. Its use is primarily for structural confirmation or when stereochemistry is irrelevant.

  • Corey-Bakshi-Shibata (CBS) Reduction: This method offers excellent enantioselectivity through a well-defined transition state. The chiral oxazaborolidine catalyst coordinates with both the borane reducing agent and the ketone's carbonyl oxygen, forcing the hydride delivery to occur from a specific face of the ketone.[4] The choice of the (R) or (S) catalyst dictates the stereochemistry of the resulting alcohol. This method is powerful but requires strict anhydrous conditions and potentially costly reagents.

  • Ketoreductases (KREDs): These enzymes are nature's catalysts for ketone reduction, utilizing a cofactor (typically NADPH) as the hydride source.[8][9] Their primary advantage is exceptional stereoselectivity (>99% ee is common) under mild, aqueous conditions, aligning with green chemistry principles.[5][10] The main challenge historically was the cost of the cofactor, but this is now overcome by using cofactor regeneration systems, often involving a sacrificial alcohol like isopropanol and a second enzyme (e.g., glucose dehydrogenase).[5] The use of whole-cell biocatalysts further simplifies the process by leveraging the cell's internal machinery for cofactor regeneration.[7]

Workflow: Synthetic Utility of 1-(3,5-Difluorophenyl)propan-2-one

G cluster_0 Starting Material cluster_1 Core Transformations cluster_2 Key Intermediates & Products A 1-(3,5-Difluorophenyl) propan-2-one B Asymmetric Reduction (e.g., KRED, CBS) A->B C Alpha-Halogenation (e.g., Br₂/H⁺) A->C D Aldol Condensation (e.g., with ArCHO) A->D E Chiral 1-(3,5-Difluorophenyl) propan-2-ol B->E F Alpha-Halo Ketone Intermediate C->F G α,β-Unsaturated Ketone D->G

Caption: Key synthetic pathways originating from 1-(3,5-difluorophenyl)propan-2-one.

Comparative Analysis with Alternative Building Blocks

Isomeric Alternatives: The Impact of Fluorine Positioning

The 3,5-(meta) substitution pattern is not the only option for a difluorophenyl group. The 2,4- and 3,4- patterns are also common in drug discovery. The choice of isomer has significant electronic consequences.

  • 3,5-Difluoro Motif: The two fluorine atoms exert a powerful inductive electron-withdrawing effect, significantly lowering the electron density of the aromatic ring.[1] This can be crucial for enhancing metabolic stability by making the ring less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2][3]

  • 2,4- and 3,4-Difluoro Motifs: In these patterns, one fluorine atom is ortho or para to the point of attachment. This allows for resonance effects in addition to induction, which can influence binding interactions and reactivity in different ways. For example, in the development of intermediates for the drug Ticagrelor, the 3,4-difluoro isomer is utilized, highlighting that the optimal substitution pattern is target-specific.[5]

Structural Alternatives: The Advantage Over Non-Fluorinated Analogs

Comparing 1-(3,5-Difluorophenyl)propan-2-one to its non-fluorinated counterpart, 1-phenylpropan-2-one, reveals the clear advantages of fluorination:

  • Metabolic Stability: As mentioned, the C-F bond is exceptionally strong, and its presence blocks sites that would otherwise be susceptible to aromatic hydroxylation, a major metabolic pathway.[3] This generally leads to a longer in-vivo half-life and improved bioavailability.

  • Binding Affinity: The electronegative fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions, potentially increasing the potency of the final drug candidate.[1]

  • Physicochemical Properties: Fluorination increases lipophilicity, which can enhance membrane permeability and absorption.

Logic: Decision Framework for Ketone Reduction Strategy

G A Goal: Synthesize Chiral 1-Aryl-propan-2-ol B Is Stereochemistry Critical? A->B C Use Standard Reduction (e.g., NaBH₄) B->C No D Asymmetric Method Required B->D Yes E Considerations: Scale, Cost, Green Chemistry D->E F Biocatalysis (KRED) E->F G Chemical Catalysis (CBS) E->G H Advantages: - High Selectivity (>99% ee) - Green (Aqueous, Mild) - Scalable (Whole Cell) F->H I Advantages: - Predictable Selectivity - Broad Substrate Scope - Well-Established G->I

Caption: Decision tree for selecting a ketone reduction method.

Experimental Protocols: Actionable Methodologies

The following protocols are based on established procedures for closely analogous fluorinated ketones and serve as a robust starting point for the reduction of 1-(3,5-Difluorophenyl)propan-2-one.

Protocol 1: Biocatalytic Reduction using an Engineered Ketoreductase (KRED)

This protocol is adapted from the synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol and represents a state-of-the-art, scalable, and green approach.[5][6]

Materials:

  • 1-(3,5-Difluorophenyl)propan-2-one

  • Engineered Ketoreductase (e.g., a commercially available KRED from a screening kit, or a specific variant like ChKRED20-L205A)

  • NADP⁺ (or NAD⁺, depending on enzyme)

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Potassium Phosphate Buffer (100 mM, pH 7.0)

  • Isopropanol (IPA)

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffer solution containing 100 mM potassium phosphate (pH 7.0).

  • Cofactor & Regeneration System: To the buffer, add NADP⁺ to a final concentration of 1 mM. Add Glucose Dehydrogenase (GDH) and D-Glucose (1.5 equivalents relative to the ketone substrate).

  • Enzyme Addition: Add the selected KRED enzyme preparation (as a lyophilized powder or whole-cell suspension). Optimal enzyme loading should be determined experimentally but can start at 1-5% (w/w) relative to the substrate.

  • Substrate Addition: Add 1-(3,5-Difluorophenyl)propan-2-one to the desired final concentration (e.g., 100 g/L). The substrate may be added directly or as a solution in a minimal amount of a water-miscible co-solvent like isopropanol to aid solubility.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by HPLC or GC by taking small aliquots, quenching with ethyl acetate, and analyzing the organic layer. The reaction is typically complete within 6-24 hours.

  • Workup and Isolation: Once the reaction is complete, extract the product with an organic solvent such as ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification & Analysis: The crude alcohol can be purified by silica gel chromatography if necessary. Determine the yield and confirm the enantiomeric excess (ee) using chiral HPLC or chiral GC.

Protocol 2: Chemical Asymmetric Reduction via CBS Catalysis

This protocol provides a reliable chemical method for achieving high enantioselectivity and is adapted from standard procedures for aryl ketones.[4]

Materials:

  • 1-(3,5-Difluorophenyl)propan-2-one

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Aqueous HCl (1 M)

Procedure:

  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. All operations must be performed under an inert atmosphere (N₂ or Ar).

  • Catalyst Charging: Under the nitrogen atmosphere, add anhydrous THF to the flask and cool to 0 °C in an ice bath. Add (R)-2-Methyl-CBS-oxazaborolidine (0.05 - 0.1 equivalents of a 1 M solution in toluene).

  • Borane Addition: Slowly add the borane-dimethyl sulfide complex (0.6 - 1.0 equivalents) to the catalyst solution while stirring. Stir for 10-15 minutes at 0 °C.

  • Substrate Addition: Add a solution of 1-(3,5-Difluorophenyl)propan-2-one (1 equivalent) in anhydrous THF dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction at 0 °C or room temperature and monitor its progress by TLC.

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of methanol until gas evolution ceases.

  • Workup and Isolation: Slowly add 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash chromatography on silica gel. Determine yield and enantiomeric excess by chiral HPLC or GC.

Other Potential Synthetic Transformations

While ketone reduction is the most prominent application, the structure of 1-(3,5-Difluorophenyl)propan-2-one allows for other valuable transformations.

  • Alpha-Halogenation: The methylene (α-carbon) protons are acidic and can be replaced by halogens (e.g., Br, Cl) under acidic or basic conditions.[11][12] Acid-catalyzed halogenation typically yields the mono-halogenated product, creating a versatile intermediate for subsequent Sₙ2 reactions to introduce nucleophiles and build molecular complexity.[11][13]

  • Aldol Condensation: As a ketone with α-hydrogens, it can act as a nucleophile in aldol condensation reactions.[14][15] Reaction with a non-enolizable aldehyde (e.g., benzaldehyde) under basic conditions would lead to the formation of an α,β-unsaturated ketone, a common scaffold in pharmacologically active molecules.[16]

Conclusion

1-(3,5-Difluorophenyl)propan-2-one is a strategically valuable building block, primarily serving as a precursor for chiral alcohols that are integral to the synthesis of advanced pharmaceutical intermediates. Its 3,5-difluoro substitution pattern offers inherent advantages in terms of metabolic stability and potential for enhanced binding interactions. The choice between biocatalytic and chemical asymmetric reduction methods allows chemists to tailor their approach based on project goals, with KREDs offering a highly selective, scalable, and environmentally benign pathway. While less explored, its potential for alpha-functionalization and carbon-carbon bond formation further broadens its utility as a versatile synthon in the drug discovery and development toolkit.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • BenchChem. (2025). 1-Chloro-3-(3,5-difluorophenyl)propan-2-one. BenchChem Product Page.
  • Hollmann, F., Arends, I. W. C. E., & Buehler, K. (2021). Biocatalyzed Asymmetric Reduction of Ketones: A Treasure Trove of Opportunities. Angewandte Chemie International Edition, 60(27), 14754-14781. [Link]

  • Ni, Y., Li, C.-X., Wu, Q., & Feng, J. (2017). Single mutations of ketoreductase ChKRED20 enhance the bioreductive production of (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol. Applied Microbiology and Biotechnology, 101(5), 1939-1948. [Link]

  • Codexis, Inc. (Various Patents). Ketoreductases and uses thereof.
  • Zheng, G.-W., et al. (2017). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 53(40), 5535-5549. [Link]

  • Altman, R. A., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Chen, Y., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 919364. [Link]

  • LibreTexts Chemistry. (2023). Alpha Halogenation. Chemistry LibreTexts. [Link]

  • Development of an Immobilized Ketoreductase for Enzymatic (R)-3,5-bistrifluoromethylphenyl Ethanol Production. ResearchGate. [Link]

  • Michigan State University Department of Chemistry. Chapter 23. Carbonyl Alpha Substitution Reactions. MSU Chemistry. [Link]

  • Codexis, Inc. (Patent). Ketoreductase enzymes and uses thereof.
  • KPU Pressbooks. (n.d.). 6.2 Halogenation of the α-Carbon. Organic Chemistry II. [Link]

  • Ashenhurst, J. (2020). Alpha Halogenation of Enols and Enolates. Chemistry Steps. [Link]

  • Ashenhurst, J. (2020). Intramolecular Aldol Reactions. Chemistry Steps. [Link]

  • Chad's Prep. (2021). 21.3 Alpha Halogenation. YouTube. [Link]

  • Fun, H.-K., et al. (2012). (E)-1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E, 68(Pt 9), o2658. [Link]

  • Sahin, E., et al. (2023). Green synthesis of (S)-1-(furan-2-yl)propan-1-ol from asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using whole-cell of Lactobacillus paracasei BD101. ResearchGate. [Link]

  • Palomo, C., & Oiarbide, M. (2022). The Aldol Reaction: Group I and II enolates. ResearchGate. [Link]

  • Chiral Vision. (Patent). Enzymatic process for the preparation of (s)-5-(4-fluoro-phenyl)-5-hydroxy- 1morpholin-4-yl-pentan-1-one, an intermediate of ezetimibe and further conversion to ezetimibe.
  • Pearson Education. (n.d.). Give the expected products for the aldol condensations of (a) propanal. Pearson. [Link]

  • de Gonzalo, G., & Lavandera, I. (2020). Biocatalyzed Redox Processes Employing Green Reaction Media. Molecules, 25(13), 3043. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(3,5-Difluorophenyl)propan-2-one proper disposal procedures

Operational Guide: Proper Disposal Procedures for 1-(3,5-Difluorophenyl)propan-2-one As a Senior Application Scientist, I frequently consult with research teams on the lifecycle management of complex organic reagents. 1-...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal Procedures for 1-(3,5-Difluorophenyl)propan-2-one

As a Senior Application Scientist, I frequently consult with research teams on the lifecycle management of complex organic reagents. 1-(3,5-Difluorophenyl)propan-2-one (CAS: 865774-77-2) is a valuable fluorinated building block in drug development and organic synthesis[1]. However, its structural properties—specifically the presence of a reactive ketone group and two fluorine atoms—dictate strict, non-negotiable disposal protocols. Mishandling this compound not only risks regulatory non-compliance but also poses severe safety and environmental hazards.

This guide provides the mechanistic rationale and step-by-step methodology for the safe segregation, accumulation, and destruction of this chemical.

Mechanistic Rationale for Disposal Protocols

The Causality of Halogenated Waste Segregation 1-(3,5-Difluorophenyl)propan-2-one must be strictly classified and segregated as Halogenated Organic Waste because it contains fluorine[2]. The presence of halogens fundamentally alters the thermal degradation profile of the molecule. When incinerated, non-halogenated solvents burn cleanly into carbon dioxide and water. In contrast, the combustion of fluorinated compounds generates highly corrosive hydrofluoric acid (HF) gas and, under suboptimal combustion conditions, can form highly toxic dioxins and furans.

To mitigate this, waste management facilities must process halogenated waste in specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize acid gases. Mixing 1-(3,5-Difluorophenyl)propan-2-one with non-halogenated waste streams contaminates the entire bulk volume, exponentially increasing disposal costs (often doubling the cost per drum) and violating Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[3].

Container Compatibility As a ketone, this compound can act as an aggressive solvent against certain polymers (e.g., polystyrene or PVC), causing swelling or structural failure. Furthermore, trace moisture reacting with halogenated organics over time can generate localized acidic environments that corrode metal containers. Therefore, High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) containers are mandatory for safe accumulation.

Quantitative Data & Classification

The following table summarizes the critical operational data required for the proper categorization and handling of this compound prior to disposal.

ParameterClassification / Specification
Chemical Name 1-(3,5-Difluorophenyl)propan-2-one
CAS Number 865774-77-2
Chemical Class Halogenated Organic Ketone
Primary Hazard Flammable/Combustible, Irritant
EPA Waste Classification Characteristic Waste (D001 if flash point < 60°C); Halogenated Stream[4]
Approved Container Material High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE)
Incompatible Materials Strong oxidizers, strong acids, strong bases

Step-by-Step Disposal Methodology

To ensure a self-validating safety system within your laboratory, follow this precise methodology for the disposal of 1-(3,5-Difluorophenyl)propan-2-one:

Step 1: Container Selection and Preparation

  • Select a rigid, leak-proof HDPE or PTFE waste carboy.

  • Do not use metal cans. Trace moisture can generate hydrofluoric acid (HF), which will corrode the metal and lead to catastrophic leaks.

  • Ensure the container is placed within secondary containment (e.g., a spill tray) capable of holding 110% of the container's volume.

Step 2: Strict Waste Segregation

  • Designate the container exclusively for Halogenated Organic Waste .

  • Never mix this fluorinated ketone with non-halogenated solvents (e.g., pure ethanol, acetone, or hexane)[5]. Mixing triggers a cascade of increased disposal costs and safety risks during the final incineration phase.

Step 3: Labeling and Documentation

  • Attach a standard Hazardous Waste tag immediately upon adding the first drop of waste to the container[3].

  • Clearly write the full chemical name: "1-(3,5-Difluorophenyl)propan-2-one". Do not use abbreviations, acronyms, or chemical formulas.

  • Check the boxes for "Halogenated" and "Ignitable/Flammable".

Step 4: Satellite Accumulation Area (SAA) Protocols

  • Store the waste container in a designated SAA at or near the point of generation (i.e., in the same laboratory where the waste is produced)[5].

  • The container lid must remain tightly closed and sealed at all times, except when actively adding waste[3]. Funnels must not be left in the container.

Step 5: EHS Transfer and Final Destruction

  • Once the container is 90% full, or reaches your facility's maximum accumulation time limit, submit a pickup request to your Environmental Health and Safety (EHS) department.

  • The waste will be transported by a registered hazardous waste transporter to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[6].

Workflow Visualization

G Start Waste Generation: 1-(3,5-Difluorophenyl)propan-2-one CheckHalogen Is the solvent halogenated? (Contains F, Cl, Br, I) Start->CheckHalogen YesHalogen Yes (Contains Fluorine) CheckHalogen->YesHalogen True NoHalogen No CheckHalogen->NoHalogen False Segregate Segregate into Halogenated Organic Waste YesHalogen->Segregate SegregateNon Non-Halogenated Organic Waste NoHalogen->SegregateNon Container Use HDPE or PTFE Container (Avoid Metal/Polystyrene) Segregate->Container Label Label: 'Hazardous Waste' + 'Halogenated Solvents' Container->Label Incinerate High-Temp Incineration with Alkaline Scrubbers Label->Incinerate

Logical workflow for the segregation and disposal of halogenated organic solvents.

Emergency Spill Protocol

In the event of a spill outside of the designated containment area:

  • Evacuate and Ventilate: Ensure the fume hood is running or local ventilation is active to disperse combustible vapors.

  • Absorb: Use inert, non-combustible absorbent pads or vermiculite to soak up the liquid. Do not use combustible materials like paper towels for large spills.

  • Containment: Sweep the absorbed material into a heavy-duty HDPE bag or bucket.

  • Disposal: Treat all cleanup materials as Halogenated Organic Waste and label them accordingly.

References

1.[1] 2. [3] 3. [5] 4.[4] 5.[2] 6.[6]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 1-(3,5-Difluorophenyl)propan-2-one

[1] Part 1: Executive Safety Architecture[1] Handling 1-(3,5-Difluorophenyl)propan-2-one (CAS: 135306-45-5 / 865774-77-2) requires a nuanced approach that balances protection against its specific chemical moieties: the k...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Safety Architecture[1]

Handling 1-(3,5-Difluorophenyl)propan-2-one (CAS: 135306-45-5 / 865774-77-2) requires a nuanced approach that balances protection against its specific chemical moieties: the ketone group (solvent permeation risks) and the fluorinated aromatic ring (toxicological stability and irritation potential).[1]

Unlike generic organic solvents, this compound presents a dual challenge: it acts as a permeator (ketone) and a persistent irritant (halogenated aromatic).[1] The following guide moves beyond standard SDS boilerplate to provide a self-validating safety system.

Quick-Reference Hazard Profile
ParameterSpecificationCritical Safety Implication
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3Warning: Treat as a potent mucosal irritant. Avoid all mist generation.[2][3]
Physical State Liquid / Low-melting solidVapors are heavier than air; accumulates in low-lying hood areas.[1]
Reactivity Ketone-functionalizedIncompatible with Nitrile for prolonged contact (permeation risk).[1]
Flash Point >80°C (Estimated)Combustible.[1] Ground all glassware during transfer to prevent static discharge.

Part 2: Personal Protective Equipment (PPE) Matrix

Hand Protection Strategy (The "Ketone Rule")

Critical Insight: Standard laboratory nitrile gloves are insufficient for prolonged contact with ketones. Ketones swell and permeate nitrile rubber rapidly.

  • Primary Barrier (Splash Protection):

    • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).

    • Protocol: "Double-gloving" is mandatory.

    • Action: If splashed, the outer glove must be stripped immediately. The inner glove provides a temporary buffer (seconds, not minutes) to wash hands.

  • Secondary Barrier (Immersion/High Exposure): [1]

    • Material: Butyl Rubber or EVOH (Silver Shield/Laminate).

    • Justification: Butyl rubber offers superior resistance to ketones (breakthrough time >480 mins) compared to nitrile (<10 mins).[1]

    • Use Case: Bulk transfer (>100 mL), spill cleanup, or equipment maintenance.

Respiratory & Eye Defense[3][4][5][6]
  • Engineering Control: All handling must occur within a certified chemical fume hood operating at 80–100 fpm face velocity .

  • Eye Protection: Chemical splash goggles (ANSI Z87.1) are required if the liquid is heated or pressurized. Standard safety glasses are acceptable only for closed-system handling.[1]

  • Respiratory Backup: If fume hood containment is breached or unavailable (e.g., spill outside hood), use a half-face respirator with Organic Vapor (OV) cartridges.[1]

PPE Selection Decision Workflow

The following logic gate ensures the correct PPE is selected based on the operational task.

PPE_Selection Start Task Assessment Volume Handling Volume? Start->Volume ClosedSystem Closed System? Volume->ClosedSystem < 50 mL HighRisk High Exposure Risk Volume->HighRisk > 50 mL or Heating StandardPPE Standard PPE: Double Nitrile + Safety Glasses (Fume Hood Required) ClosedSystem->StandardPPE Yes ClosedSystem->HighRisk No (Open Beaker) ButylGloves REQUIRED: Butyl/Laminate Gloves + Splash Goggles HighRisk->ButylGloves

Figure 1: Decision matrix for selecting appropriate glove materials and eye protection based on handling volume and exposure potential.[1]

Part 3: Operational Handling Protocols

Phase 1: Pre-Operational Setup[1]
  • Verify Ventilation: Confirm fume hood flow using a tissue strip or digital monitor.

  • Quench Preparation: Have a beaker of dilute aqueous sodium bicarbonate (5%) ready. This is not for reaction, but for neutralizing acidic byproducts if the ketone is being halogenated further or reacted with acids.

  • Static Grounding: If transferring large volumes (>1L), ground the receiving vessel. Non-polar fluorinated tails can generate static charge during flow.

Phase 2: Active Handling[1]
  • Transfer Technique: Pouring from large drums is prohibited. Use a siphon pump or pipette.

  • Heating: Never heat in an open vessel. Use a reflux condenser. The fluorinated aromatic ring is stable, but the ketone moiety can volatilize, carrying the fluorinated irritant into the lab atmosphere.

  • Syringe Safety: If using needles, avoid recapping. Puncture wounds with fluorinated aromatics can lead to persistent granulomas or systemic toxicity.

Phase 3: Decontamination[1]
  • Wipe Down: Wipe all exterior surfaces of flasks with an acetone-dampened paper towel inside the hood.[1]

  • Waste Segregation: Dispose of the paper towel as Solid Hazardous Waste (Contaminated Debris), not regular trash.

Part 4: Emergency Response & Disposal Logistics[1]

Spill Response Algorithm

In the event of a release, immediate classification determines the response.

Spill_Response Spill Spill Detected Size Volume? Spill->Size Minor Minor (< 100 mL) Size->Minor Contained in Hood Major Major (> 100 mL) Size->Major Outside Hood / Large Vol ActionMinor 1. Evacuate Hood Area 2. Don Butyl Gloves 3. Absorb with Vermiculite Minor->ActionMinor ActionMajor 1. EVACUATE LAB 2. Pull Fire Alarm (if flammable vapors) 3. Call HazMat Team Major->ActionMajor Disposal Disposal: Seal in Bag -> Label 'Halogenated Organic Waste' ActionMinor->Disposal

Figure 2: Triage workflow for chemical spills involving 1-(3,5-Difluorophenyl)propan-2-one.

Waste Disposal Specifications

Proper disposal is legally and environmentally critical due to the Carbon-Fluorine (C-F) bond , which does not degrade easily in standard wastewater treatment.[1]

  • Waste Stream Classification: Halogenated Organic Solvent Waste .

    • Do NOT mix with non-halogenated solvents (e.g., pure acetone/ethanol) if your facility charges by volume for halogenated waste (usually more expensive).[1]

    • Do NOT mix with strong acids or oxidizers.

  • Container Labeling:

    • Primary Constituent: 1-(3,5-Difluorophenyl)propan-2-one.[1][4][5][6]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Combustible.[1]

  • Disposal Method: High-temperature incineration with flue gas scrubbing (to capture HF).[1]

References

  • PubChem. (2024). Compound Summary: (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol (Derivative Structure & Safety Data).[1] National Library of Medicine. [Link][1]

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 1-(3,5-Difluorophenyl)propan-2-one.[1][4][5][6] Merck KGaA. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart. U.S. Department of Labor. [Link]

  • Florida State University. (n.d.). Glove Selection Chart: Ketones and Halogenated Solvents. Environmental Health and Safety.[2][3][7][8][9][10][11] [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,5-Difluorophenyl)propan-2-one
Reactant of Route 2
Reactant of Route 2
1-(3,5-Difluorophenyl)propan-2-one
© Copyright 2026 BenchChem. All Rights Reserved.